Product packaging for Buphanidrine(Cat. No.:CAS No. 1162-10-3)

Buphanidrine

Cat. No.: B075530
CAS No.: 1162-10-3
M. Wt: 315.4 g/mol
InChI Key: RNEXSBPDDRJJIY-BKGUAONASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Buphanidrine is a naturally occurring alkaloid of significant interest in pharmacological and neurochemical research, primarily isolated from plant species within the Amaryllidaceae family. This compound serves as a critical reference standard and investigative tool for studying its unique biological activities. Its principal research value lies in its interaction with central nervous system receptors, where it exhibits notable affinity as an anticholinergic agent, specifically antagonizing muscarinic acetylcholine receptors. This mechanism underpins its application in studies focused on neurodegenerative pathways, cognitive function, and the cholinergic system's role in memory and learning processes. Furthermore, this compound is investigated for its potential cytotoxic effects against various cancer cell lines, contributing to the exploration of novel apoptosis-inducing agents and anti-mitotic compounds. Researchers utilize this high-purity compound in in vitro assays, receptor binding studies, and as an analytical standard for qualitative and quantitative analysis via techniques such as HPLC and LC-MS. Our this compound is provided with comprehensive analytical documentation, including Certificate of Analysis (CoA) with detailed characterization data (e.g., NMR, MS) to ensure structural identity and purity, thereby guaranteeing reproducibility and reliability in experimental outcomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO4 B075530 Buphanidrine CAS No. 1162-10-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1162-10-3

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

(1S,13R,15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene

InChI

InChI=1S/C18H21NO4/c1-20-11-3-4-18-5-6-19(15(18)7-11)9-12-13(18)8-14-17(16(12)21-2)23-10-22-14/h3-4,8,11,15H,5-7,9-10H2,1-2H3/t11-,15+,18+/m0/s1

InChI Key

RNEXSBPDDRJJIY-BKGUAONASA-N

Isomeric SMILES

CO[C@@H]1C[C@@H]2[C@@]3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C=C1

Canonical SMILES

COC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C=C1

Other CAS No.

1162-10-3

Synonyms

buphanidrine

Origin of Product

United States

Foundational & Exploratory

Buphanidrine's Interaction with the Serotonin Transporter: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Pietermaritzburg, South Africa – Emerging research into the alkaloids derived from Boophone disticha, a plant indigenous to Southern Africa, has identified buphanidrine as a notable modulator of the serotonin transporter (SERT). This document provides a detailed technical guide on the mechanism of action of this compound on SERT, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound demonstrates a direct inhibitory effect on the serotonin transporter.[1] By binding to SERT, this compound blocks the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron. This action leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. This mechanism is characteristic of many antidepressant and anxiolytic compounds. The affinity of this compound for SERT has been quantified in several studies, positioning it as a compound of interest for further investigation in neuroscience and pharmacology.

Quantitative Pharmacological Data

The inhibitory activity of this compound on the serotonin transporter has been evaluated through radioligand binding assays and functional uptake inhibition studies. The key quantitative data from these experiments are summarized below.

ParameterValueAssay TypeSystemReference
IC50 274 µM[3H]-citalopram Binding AssayRat Brain TissueSandager et al., 2005[1]
Ki 132 µM[3H]-citalopram Binding AssayRat Brain TissueSandager et al., 2005[1]
IC50 62 µM[3H]-citalopram Binding AssayCOS-7 cells expressing hSERTNeergaard et al., 2009[2]
IC50 513 µMFunctional SERT Inhibition AssayCOS-7 cells expressing hSERTNeergaard et al., 2009[2]

Signaling and Logical Workflow

The interaction of this compound with the serotonin transporter is a direct competitive inhibition at the neurotransmitter binding site. This relationship can be visualized as follows:

Buphanidrine_SERT_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_vesicle Serotonin Vesicles Synaptic_Serotonin Serotonin (5-HT) Serotonin_vesicle->Synaptic_Serotonin Release Synaptic_Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptors Synaptic_Serotonin->Postsynaptic_Receptor Binding & Activation This compound This compound This compound->SERT Inhibition Binding_Assay_Workflow A Prepare SERT-containing membranes B Incubate membranes with [3H]-citalopram and this compound A->B C Separate bound from free radioligand via rapid filtration B->C D Quantify bound radioactivity using scintillation counting C->D E Calculate IC50 and Ki values D->E Uptake_Assay_Workflow A Culture SERT-expressing cells in multi-well plates B Pre-incubate cells with this compound A->B C Initiate uptake by adding [3H]-serotonin B->C D Terminate uptake and wash cells C->D E Lyse cells and quantify intracellular radioactivity D->E F Calculate IC50 for uptake inhibition E->F

References

The Pharmacological Profile of Buphanidrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buphanidrine is a crinane-type Amaryllidaceae alkaloid isolated from the bulbs and leaves of Boophane disticha, a plant with a history of use in South African traditional medicine for conditions such as anxiety and pain. This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its interactions with key molecular targets in the central nervous system. The information presented herein is intended to support further research and drug development efforts centered on this psychoactive natural product.

Pharmacodynamics: Receptor Binding and Functional Activity

The primary pharmacological target of this compound identified to date is the serotonin transporter (SERT). It also exhibits a lesser affinity for the 5-HT1A receptor and is suggested to possess muscarinic antagonist properties, though quantitative data for the latter is not extensively available in the public domain.

Serotonergic System

This compound demonstrates a notable affinity for the serotonin transporter, a key regulator of serotonergic neurotransmission. This interaction is believed to underpin the traditional use of Boophane disticha for anxiety-related conditions.

Table 1: this compound Affinity and Functional Activity at Serotonergic Targets

TargetAssay TypeSpeciesRadioligandParameterValue (µM)Reference
Serotonin Transporter (SERT)Binding AffinityRat[³H]-CitalopramIC₅₀274
Serotonin Transporter (SERT)Binding AffinityRat[³H]-CitalopramKᵢ132
Serotonin Transporter (SERT)Functional InhibitionCOS-7 cells (hSERT)-IC₅₀513
5-HT₁ₐ ReceptorBinding AffinityRat--Slight Affinity
Other Neurotransmitter Systems

While comprehensive screening data is limited, the traditional uses and observed effects of Boophane disticha extracts suggest potential interactions with other neurotransmitter systems. The "hyoscine-like activity" reported for this compound indicates a likely interaction with muscarinic acetylcholine receptors. However, specific binding affinities (Kᵢ values) for muscarinic, dopaminergic, adrenergic, and opioid receptor subtypes have not been detailed in the available scientific literature. Further research is required to fully elucidate the broader receptor interaction profile of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound are provided below. These protocols are based on established practices in the field.

[³H]-Citalopram Radioligand Binding Assay for Serotonin Transporter (SERT)

Objective: To determine the binding affinity of this compound for the serotonin transporter.

Materials:

  • Rat brain tissue (whole brain or specific regions like the brainstem)

  • [³H]-Citalopram (Radioligand)

  • This compound (Test compound)

  • Paroxetine or another high-affinity SERT ligand (for non-specific binding determination)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Homogenizer

  • Centrifuge

  • Incubator

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in 10 volumes of ice-cold binding buffer.

    • Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

    • Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.

    • Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

  • Binding Assay:

    • Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of this compound.

    • For total binding, add 100 µL of binding buffer.

    • For non-specific binding, add 100 µL of a high concentration of paroxetine (e.g., 10 µM).

    • For competition binding, add 100 µL of varying concentrations of this compound.

    • Add 100 µL of [³H]-Citalopram (final concentration typically 1-2 nM).

    • Add 800 µL of the membrane preparation to initiate the binding reaction.

    • Incubate the tubes at room temperature (22-25°C) for 60 minutes.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters three times with 5 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Objective: To determine the functional inhibitory potency of this compound on the human serotonin transporter.

Materials:

  • COS-7 cells transiently or stably expressing the human serotonin transporter (hSERT)

  • [³H]-Serotonin (Substrate)

  • This compound (Test compound)

  • Fluoxetine or another potent SSRI (Positive control)

  • Krebs-Ringer-HEPES (KRH) buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4

  • Lysis buffer: 0.1 M NaOH or 1% SDS

  • 96-well cell culture plates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Culture and Plating:

    • Culture hSERT-transfected COS-7 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO₂.

    • Seed the cells into 96-well plates at a density that allows for a confluent monolayer on the day of the assay.

  • Uptake Assay:

    • On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer.

    • Pre-incubate the cells for 10-15 minutes at 37°C with 100 µL of KRH buffer containing various concentrations of this compound or the positive control. Include a vehicle control (buffer only).

    • Initiate the uptake by adding 25 µL of KRH buffer containing [³H]-Serotonin (final concentration typically 10-20 nM).

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C. The optimal time should be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with 200 µL of ice-cold KRH buffer.

  • Lysis and Counting:

    • Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for 30 minutes at room temperature with gentle shaking.

    • Transfer the lysate from each well to a scintillation vial.

    • Add 5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the amount of serotonin uptake at each this compound concentration.

    • Plot the percentage of inhibition of serotonin uptake against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value using non-linear regression analysis.

Signaling Pathways

The interaction of this compound with its molecular targets initiates downstream signaling cascades that ultimately mediate its physiological effects.

Serotonin Transporter (SERT) Inhibition

By blocking the reuptake of serotonin from the synaptic cleft, this compound increases the concentration and duration of serotonin in the synapse. This enhanced serotonergic neurotransmission can lead to a variety of downstream effects, including the modulation of intracellular signaling pathways. One of the key pathways affected by sustained increases in synaptic serotonin is the cyclic adenosine monophosphate (cAMP) signaling cascade. Activation of certain postsynaptic serotonin receptors (e.g., 5-HT₄, 5-HT₆, 5-HT₇) stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Conversely, activation of other serotonin receptors (e.g., 5-HT₁ₐ) can inhibit adenylyl cyclase and decrease cAMP. The net effect of SERT inhibition on cAMP signaling is complex and dependent on the specific receptor subtypes and neuronal circuits involved.

SERT_Inhibition_Pathway This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Serotonin_synapse Synaptic Serotonin SERT->Serotonin_synapse Reuptake Blockade (Increases Concentration) Postsynaptic_Receptor Postsynaptic 5-HT Receptors Serotonin_synapse->Postsynaptic_Receptor Activates G_protein G-protein Postsynaptic_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

SERT Inhibition Signaling Pathway
Muscarinic Receptor Antagonism

The suggested "hyoscine-like activity" of this compound implies antagonism at muscarinic acetylcholine receptors. Muscarinic receptors are G-protein coupled receptors with five subtypes (M1-M5). M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. As an antagonist, this compound would block the binding of acetylcholine to these receptors, thereby inhibiting these signaling cascades.

Muscarinic_Antagonism_Pathway cluster_m2_m4 M2/M4 Receptor Pathway cluster_m1_m3_m5 M1/M3/M5 Receptor Pathway M2_M4 M2/M4 Receptors Gi_o Gi/o Protein M2_M4->Gi_o AC_inhibition Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease M1_M3_M5 M1/M3/M5 Receptors Gq_11 Gq/11 Protein M1_M3_M5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC This compound This compound This compound->M2_M4 Blocks This compound->M1_M3_M5 Blocks Acetylcholine Acetylcholine Acetylcholine->M2_M4 Activates Acetylcholine->M1_M3_M5 Activates

Muscarinic Receptor Antagonism

In Vivo Pharmacology

The traditional use of Boophane disticha for pain relief suggests that this compound may possess analgesic properties. However, there is a lack of published in vivo studies specifically investigating the analgesic effects of isolated this compound in established animal models of pain, such as the tail-flick and formalin tests. Research in this area is warranted to validate these ethnobotanical claims.

Proposed Experimental Workflow for In Vivo Analgesic Testing

A general workflow for assessing the potential analgesic activity of this compound is outlined below.

InVivo_Analgesia_Workflow start This compound Administration acute_pain Acute Nociceptive Pain Models start->acute_pain inflammatory_pain Inflammatory Pain Model start->inflammatory_pain tail_flick Tail-Flick Test acute_pain->tail_flick hot_plate Hot-Plate Test acute_pain->hot_plate formalin_test Formalin Test inflammatory_pain->formalin_test data_analysis Data Analysis (e.g., Latency, Licking Time) tail_flick->data_analysis hot_plate->data_analysis formalin_test->data_analysis conclusion Assessment of Analgesic Efficacy data_analysis->conclusion

Workflow for In Vivo Analgesic Testing

Conclusion

This compound is a psychoactive alkaloid with a defined inhibitory activity at the serotonin transporter. Its pharmacological profile suggests potential therapeutic applications in the management of mood and anxiety disorders. The anecdotal evidence for analgesic effects, coupled with its likely muscarinic receptor antagonism, points towards a complex polypharmacology that warrants further investigation. A comprehensive screening of this compound against a broader panel of CNS receptors is essential to fully delineate its mechanism of action and to identify potential off-target effects. Furthermore, in vivo studies are critically needed to establish its efficacy and safety profile for potential therapeutic development.

An In-depth Technical Guide on Buphanidrine and its Affinity for the Serotonin Transporter (SERT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the Amaryllidaceae alkaloid, buphanidrine, for the serotonin transporter (SERT). The document details quantitative binding data, experimental protocols for affinity assessment, and the broader context of SERT signaling pathways.

Executive Summary

This compound, a natural compound isolated from Boophone disticha, has demonstrated a measurable affinity for the serotonin transporter, a key regulator of serotonergic neurotransmission and a primary target for many antidepressant medications. This guide consolidates the available binding data, offering a clear comparison of its potency as determined by various in vitro assays. Detailed methodologies for these assays are provided to aid in the replication and further investigation of this compound's pharmacodynamic profile. Furthermore, this guide visualizes both the experimental workflow for affinity determination and the known signaling pathways associated with SERT, providing a foundational understanding for future research and development.

Quantitative Binding Affinity of this compound for SERT

The affinity of this compound for the serotonin transporter has been quantified in multiple studies, primarily through radioligand binding assays and functional inhibition assays. The data reveals a micromolar range affinity, suggesting a moderate potency at this target. The following table summarizes the key quantitative findings:

Assay TypeLigand/SubstratePreparationIC50 (µM)Ki (µM)Reference
Radioligand Binding Assay[3H]-citalopramRat Brain274132[1][2]
Radioligand Binding Assay[3H]-citalopramNot Specified62Not Reported[2][3]
Functional SERT Inhibition AssayNot SpecifiedCOS-7 cells expressing hSERT513Not Reported[2][3]
Radioligand Binding Assay[3H]-citalopramNot Specified600 (0.6 mM)Not Reported[4][5]
Functional SERT Inhibition AssayNot SpecifiedCOS-7 cells expressing hSERT500 (0.5 mM)Not Reported[4][5]

Experimental Protocols

The determination of this compound's binding affinity for SERT has been accomplished through two primary experimental approaches: radioligand binding assays and functional SERT inhibition assays.

Radioligand Binding Assay

This competitive binding assay measures the ability of this compound to displace a radiolabeled ligand, such as [3H]-citalopram, from the serotonin transporter.

3.1.1 Materials and Reagents

  • Receptor Source: Membranes prepared from rat brain tissue or from cells stably expressing the human serotonin transporter (hSERT).

  • Radioligand: [3H]-citalopram.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine).

  • Assay Buffer: Tris-based buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: 96-well filter plates (e.g., GF/C filters pre-soaked in polyethyleneimine).

  • Scintillation Cocktail.

  • Scintillation Counter.

3.1.2 Detailed Protocol

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold lysis buffer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., via a BCA assay).

  • Assay Setup (96-well plate format):

    • To each well, add the assay buffer.

    • Add serial dilutions of this compound or the non-specific binding control.

    • Add the radioligand ([3H]-citalopram) at a concentration near its dissociation constant (Kd).

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mats.

    • Add a scintillation cocktail to each well.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other measurements to determine the specific binding.

    • Plot the specific binding as a function of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value from the curve using non-linear regression.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional SERT Inhibition Assay

This assay measures the ability of this compound to inhibit the uptake of a substrate into cells expressing the serotonin transporter.

3.2.1 Materials and Reagents

  • Cell Line: COS-7 cells transiently or stably expressing the human serotonin transporter (hSERT).

  • Substrate: A substrate for SERT, which can be a radiolabeled neurotransmitter (e.g., [3H]-serotonin) or a fluorescent substrate.

  • Test Compound: this compound.

  • Assay Buffer: Krebs-HEPES buffer (KHB) or similar physiological buffer.

  • Lysis Buffer: (e.g., 1% SDS).

  • Detection Instrument: Scintillation counter or fluorescence plate reader.

3.2.2 Detailed Protocol

  • Cell Culture:

    • Culture COS-7 cells expressing hSERT in appropriate media and conditions.

    • Plate the cells in a suitable format (e.g., 96-well plates) and allow them to adhere.

  • Pre-incubation:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified time.

  • Uptake Initiation:

    • Add the radiolabeled or fluorescent substrate to initiate the uptake reaction.

    • Incubate for a short period (e.g., 1-3 minutes) at room temperature.

  • Uptake Termination:

    • Rapidly remove the uptake buffer.

    • Wash the cells multiple times with ice-cold assay buffer to remove the extracellular substrate.

  • Cell Lysis and Detection:

    • Lyse the cells with a lysis buffer.

    • Measure the amount of substrate taken up by the cells using a scintillation counter or a fluorescence plate reader.

  • Data Analysis:

    • Determine the non-specific uptake in the presence of a known potent SERT inhibitor.

    • Subtract the non-specific uptake from all measurements.

    • Plot the percent inhibition of uptake as a function of this compound concentration.

    • Calculate the IC50 value from the resulting dose-response curve.

Visualizations

Experimental Workflow for SERT Affinity Determination

experimental_workflow cluster_analysis Data Analysis prep_compound This compound Serial Dilution binding_assay Radioligand Binding Assay (e.g., with [3H]-citalopram) prep_compound->binding_assay functional_assay Functional Uptake Assay (e.g., in COS-7 hSERT cells) prep_compound->functional_assay prep_receptor Receptor Source (e.g., Rat Brain Membranes, hSERT-expressing cells) prep_receptor->binding_assay prep_receptor->functional_assay data_acq Radioactivity/Fluorescence Measurement binding_assay->data_acq functional_assay->data_acq dose_response Dose-Response Curve Generation data_acq->dose_response calc IC50 / Ki Calculation dose_response->calc

Caption: Workflow for determining this compound's affinity for SERT.

SERT Signaling and Regulatory Pathways

sert_signaling cluster_regulation SERT Regulation cluster_downstream Downstream Effects of SERT Activity SERT SERT Serotonin_int Intracellular Serotonin SERT->Serotonin_int Transports Serotonin_ext Extracellular Serotonin Serotonin_ext->SERT Binds mTOR mTOR Signaling Serotonin_int->mTOR Activates This compound This compound This compound->SERT Inhibits PKC PKC PKC->SERT Phosphorylates/ Regulates p38_MAPK p38/MAPK p38_MAPK->SERT Regulates PI3K PI3K PI3K->SERT Regulates Tryptophan_metabolism Tryptophan Metabolism mTOR->Tryptophan_metabolism Influences

Caption: Overview of SERT regulation and downstream signaling.

Discussion and Future Directions

The available data indicates that this compound is a moderate inhibitor of the serotonin transporter. Its affinity in the micromolar range suggests it may contribute to the ethnobotanical uses of Boophone disticha for conditions related to mood and anxiety. The inhibition of SERT by this compound would be expected to increase the synaptic concentration of serotonin, a mechanism shared by selective serotonin reuptake inhibitors (SSRIs).

Further research is warranted to fully characterize the pharmacodynamic profile of this compound. This should include:

  • Selectivity Profiling: Assessing the binding affinity of this compound against other monoamine transporters (dopamine and norepinephrine transporters) and a broader panel of CNS receptors to determine its selectivity.

  • In Vivo Studies: Correlating the in vitro binding affinity with in vivo behavioral effects in animal models of depression and anxiety.

  • Mechanism of Action: Investigating whether this compound acts as a competitive, non-competitive, or allosteric inhibitor of SERT.

  • Signaling Pathway Analysis: Elucidating the specific downstream signaling consequences of SERT inhibition by this compound, particularly in relation to pathways like mTOR and their influence on neuronal function and plasticity.[6]

References

Isolating Buphanidrine: A Technical Guide to Purification from Boophone disticha

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Buphanidrine, a crinane alkaloid, from the bulbs of Boophone disticha. This plant, a member of the Amaryllidaceae family, is a known source of various bioactive alkaloids, with this compound being of particular interest due to its affinity for the serotonin transporter, suggesting potential applications in neuroscience and drug development.[1][2][3][4][5] This guide synthesizes information from multiple scientific studies to present detailed experimental protocols, quantitative data, and visual workflows to aid researchers in this specialized field.

Overview of Alkaloids in Boophone disticha

Boophone disticha contains a rich assemblage of isoquinoline alkaloids, primarily belonging to the crinane group.[6][7] Besides this compound, other notable alkaloids isolated from this plant include buphanamine, distichamine, crinine, and buphanisine.[1][2][6][8] The presence and relative abundance of these alkaloids can vary, making selective isolation a key challenge.

Experimental Protocols

The isolation and purification of this compound from Boophone disticha bulbs generally involve a multi-step process encompassing initial extraction, acid-base partitioning to isolate the alkaloid fraction, and subsequent chromatographic purification.

Plant Material and Initial Extraction

Fresh or dried bulbs of Boophone disticha are used as the starting material. The initial extraction is typically carried out using an organic solvent, with ethanol being a common choice.[1][2][8][9][10]

Protocol for Ethanolic Extraction:

  • Preparation: Clean the bulbs of Boophone disticha, removing any soil and dry papery outer layers. The bulbs can be either air-dried in the shade or used fresh.[9] For efficient extraction, chop the bulbs into small pieces or grind them into a powder.[6][9]

  • Maceration: Submerge the prepared plant material in absolute ethanol. A typical ratio is 1:2 to 1:3 (w/v) of plant material to solvent. The mixture is then macerated for a period of 24 to 72 hours at room temperature.[1][9] Sonication can be employed to enhance the extraction process.[2]

  • Filtration and Concentration: After maceration, filter the mixture to separate the ethanolic extract from the plant debris. The residue can be re-extracted multiple times to ensure a comprehensive extraction.

  • Evaporation: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a crude ethanolic extract.

Acid-Base Extraction for Alkaloid Enrichment

To isolate the alkaloids from the crude extract, a liquid-liquid acid-base extraction is performed. This method leverages the basic nature of alkaloids to separate them from neutral and acidic compounds.[1]

Protocol for Acid-Base Extraction:

  • Acidification: Dissolve the crude ethanolic extract in an acidic aqueous solution, such as 2% sulfuric acid, adjusting the pH to approximately 2-3.[1][6]

  • Removal of Neutral Compounds: Partition the acidified solution against a non-polar organic solvent like diethyl ether or ethyl acetate. This step removes neutral and weakly acidic compounds, which will preferentially move into the organic phase, leaving the protonated alkaloids in the aqueous phase.[1][6]

  • Basification: Separate the aqueous layer and basify it by adding a base, such as ammonium hydroxide (25%), until the pH reaches approximately 9-10.[1][6] This deprotonates the alkaloids, making them soluble in organic solvents.

  • Alkaloid Extraction: Extract the basified aqueous solution multiple times with an organic solvent like ethyl acetate or chloroform.[1][6] The free base alkaloids will partition into the organic layer.

  • Final Concentration: Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract. This extract can then be freeze-dried for storage.[2]

Chromatographic Purification

The crude alkaloid extract is a complex mixture that requires further separation to isolate pure this compound. This is typically achieved through a series of chromatographic techniques.

Column chromatography is a primary method for the initial fractionation of the crude alkaloid extract.[1][7][10][11] Silica gel is a commonly used stationary phase.[8]

Protocol for Silica Gel Column Chromatography:

  • Column Packing: Prepare a column with silica gel (e.g., 60-120 mesh) as the stationary phase, using a non-polar solvent like hexane to create a slurry and pack the column.[8]

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Elute the column with a solvent gradient of increasing polarity. A common solvent system for alkaloids is a mixture of chloroform and methanol, with the polarity gradually increased by increasing the proportion of methanol.[12] The addition of a small amount of a base like ammonium hydroxide to the mobile phase can improve the separation of basic alkaloids.[13]

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin-Layer Chromatography (TLC).[8]

For further purification of fractions containing this compound, preparative TLC can be employed.[1][7]

Protocol for Preparative TLC:

  • Plate Preparation: Use pre-coated silica gel TLC plates. For better separation of alkaloids, the plates can be pre-treated with a basic solution like aqueous ammonia or a solvent containing triethylamine.[14]

  • Sample Application: Apply the this compound-containing fraction as a band across the origin of the TLC plate.

  • Development: Develop the plate in a sealed chamber with an appropriate mobile phase. A solvent system such as toluene:ethyl acetate:diethylamine (7:2:1) is often effective for separating alkaloids.[12]

  • Visualization and Isolation: Visualize the separated bands under UV light. Scrape the band corresponding to this compound from the plate and elute the compound from the silica gel using a polar solvent like methanol.

For final purification and to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) can be utilized.[2]

Protocol for Preparative HPLC:

  • Column: A reverse-phase C18 column is typically used for alkaloid separation.[15]

  • Mobile Phase: A common mobile phase is a gradient of methanol and water or acetonitrile and water.[15][16] The addition of modifiers like triethylamine or formic acid can improve peak shape and resolution.[15]

  • Detection: UV detection is suitable for monitoring the elution of this compound.[15]

  • Fraction Collection: Collect the peak corresponding to this compound. The purity of the isolated compound can be assessed by analytical HPLC.

Data Presentation

The following tables summarize the quantitative data reported in the literature regarding the isolation of alkaloids from Boophone disticha and the biological activity of this compound.

Table 1: Yield of Alkaloid Extracts

Extraction StageStarting MaterialYieldReference
Crude Alkaloid ExtractDried Bulbs0.06% of initial biomass[1]
Crude Alkaloid ResidueDried Bulbs240 mg[2]

Table 2: Biological Activity of this compound

AssayTargetValueReference
Radioligand Binding AssaySerotonin Transporter (SERT)IC₅₀: 274 µM[1][4]
Radioligand Binding AssaySerotonin Transporter (SERT)Kᵢ: 132 µM[4]
Binding AssaySerotonin Transporter (SERT)IC₅₀: 62 µM[2]
Functional SERT Inhibition AssaySerotonin Transporter (SERT)IC₅₀: 513 µM[2]
Antibacterial Activity (MIC)Staphylococcus aureus0.063 mg/ml[1]
Antibacterial Activity (MIC)Escherichia coli0.063 mg/ml[1]
Antibacterial Activity (MIC)Klebsiella pneumoniae0.063 mg/ml[1][10]

Mandatory Visualization

The following diagrams illustrate the workflow for the isolation and purification of this compound.

experimental_workflow plant_material Boophone disticha Bulbs (Dried and Powdered) extraction Ethanolic Extraction (Maceration) plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom buphanidrine_fraction This compound-Rich Fraction column_chrom->buphanidrine_fraction prep_hplc Preparative HPLC buphanidrine_fraction->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound analysis Structural Elucidation (NMR, MS) pure_this compound->analysis

Caption: Overall workflow for this compound isolation.

acid_base_workflow crude_extract Crude Ethanolic Extract acidify Acidify with 2% H₂SO₄ (pH 2-3) crude_extract->acidify partition1 Partition with Diethyl Ether acidify->partition1 aqueous_phase1 Aqueous Phase (Protonated Alkaloids) partition1->aqueous_phase1 Collect organic_phase1 Organic Phase (Neutral Compounds - Discard) partition1->organic_phase1 Discard basify Basify with NH₄OH (pH 9-10) aqueous_phase1->basify partition2 Partition with Ethyl Acetate basify->partition2 organic_phase2 Organic Phase (Free Base Alkaloids) partition2->organic_phase2 Collect aqueous_phase2 Aqueous Phase (Discard) partition2->aqueous_phase2 Discard evaporate Evaporate Solvent organic_phase2->evaporate crude_alkaloids Crude Alkaloid Extract evaporate->crude_alkaloids

Caption: Detailed acid-base extraction workflow.

Structural Elucidation

The definitive identification of the isolated this compound is accomplished through spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for determining the chemical structure and stereochemistry of this compound.[1][2][8][10][17][18][19]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass and molecular formula of the compound, confirming its elemental composition.[8]

Conclusion

The isolation and purification of this compound from Boophone disticha is a systematic process that relies on the principles of natural product chemistry. This guide provides a framework of established methodologies, from initial solvent extraction to advanced chromatographic separation. While the described protocols are based on published research, optimization of specific parameters such as solvent gradients and chromatographic conditions may be necessary depending on the specific plant material and laboratory instrumentation. The successful isolation of pure this compound will enable further investigation into its pharmacological properties and potential as a lead compound in drug discovery.

References

The Pharmacological Profile of Buphanidrine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buphanidrine, a crinane alkaloid isolated from plants of the Amaryllidaceae family, notably Boophone disticha, has garnered scientific interest for its potential psychoactive properties. Traditional medicine in Southern Africa has utilized extracts of Boophone disticha for conditions such as anxiety and depression.[1] Modern pharmacological research has begun to elucidate the mechanisms underlying these effects, with a primary focus on the compound's interaction with the serotonin transporter (SERT). This technical guide provides a comprehensive overview of the currently available in vitro and in vivo data on this compound, presents detailed experimental methodologies, and visualizes key pathways and workflows to support further research and development.

In Vitro Effects of this compound

The primary in vitro target of this compound identified to date is the serotonin transporter (SERT), a key regulator of serotonergic neurotransmission. Inhibition of SERT is a well-established mechanism for the treatment of depression and anxiety disorders.

Quantitative Data on SERT Inhibition

Several studies have quantified the inhibitory activity of this compound at the serotonin transporter. The data, primarily from radioligand binding assays and functional inhibition assays, are summarized below.

Assay TypeLigand/SubstrateCell Line/SystemThis compound IC50This compound KiReference
SERT Binding Assay[³H]-citalopramRat Brain274 µM132 µM[1][2]
SERT Binding Assay[³H]-citalopramhSERT expressing COS-7 cells62 µM-[3]
Functional SERT Inhibition AssaySerotoninhSERT expressing COS-7 cells513 µM-[3]
Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for the key in vitro assays used to characterize this compound's interaction with SERT.

1. SERT Radioligand Binding Assay

This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the serotonin transporter.

  • Materials:

    • Rat brain tissue homogenate or membranes from cells expressing hSERT (e.g., COS-7)

    • [³H]-citalopram (radioligand)

    • This compound (test compound)

    • Incubation buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4)

    • Non-specific binding control (e.g., 1 µM paroxetine)

    • Glass fiber filters

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare a dilution series of this compound.

    • In a multi-well plate, combine the membrane preparation, [³H]-citalopram (at a concentration near its Kd), and either buffer, this compound, or the non-specific binding control.

    • Incubate the mixture, typically at room temperature for a defined period (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of this compound by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

2. Functional SERT Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of serotonin into cells expressing the serotonin transporter.

  • Materials:

    • COS-7 cells transiently expressing human SERT (hSERT)

    • [³H]-serotonin or a fluorescent serotonin analog

    • This compound (test compound)

    • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

    • Lysis buffer

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • Culture hSERT-expressing COS-7 cells in multi-well plates.

    • Prepare a dilution series of this compound.

    • Pre-incubate the cells with either buffer or different concentrations of this compound for a short period.

    • Initiate the uptake by adding [³H]-serotonin to the wells.

    • Incubate for a defined time at 37°C to allow for serotonin uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells to release the internalized radiolabel.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Determine the IC50 value of this compound by plotting the percentage of serotonin uptake inhibition against the logarithm of the this compound concentration.

Signaling Pathway and Experimental Workflow

The following diagrams visualize the proposed mechanism of action of this compound and a typical experimental workflow for its in vitro characterization.

Buphanidrine_SERT_Signaling cluster_synapse Serotonergic Synapse cluster_presynaptic cluster_postsynaptic Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Reuptake 5HT_Receptor 5-HT Receptor Synaptic_Cleft->5HT_Receptor Binding Serotonin_Vesicle Serotonin Vesicle Serotonin_Vesicle->Synaptic_Cleft Release 5HT_Receptor->Postsynaptic_Neuron Signal Transduction This compound This compound This compound->SERT Inhibition

Caption: Proposed mechanism of this compound at the serotonergic synapse.

In_Vitro_Workflow cluster_screening In Vitro Screening Workflow for this compound Start Start: Isolate this compound Binding_Assay Primary Screen: SERT Radioligand Binding Assay Start->Binding_Assay Functional_Assay Secondary Screen: Functional SERT Inhibition Assay Binding_Assay->Functional_Assay Confirm Activity Data_Analysis Data Analysis: Determine IC50 and Ki values Functional_Assay->Data_Analysis Conclusion Conclusion: Characterize SERT Inhibition Profile Data_Analysis->Conclusion

Caption: General experimental workflow for in vitro screening of this compound.

In Vivo Effects of this compound

A thorough review of the current scientific literature reveals a significant gap in the understanding of the in vivo effects of isolated this compound. While traditional medicine utilizes the entire plant extract of Boophone disticha for its psychoactive effects, and some modern studies have investigated the anxiolytic-like effects of these crude extracts in animal models, there is a notable absence of published research on the in vivo pharmacological and toxicological profile of pure this compound.

This lack of data presents a critical knowledge gap that needs to be addressed to validate the therapeutic potential of this compound. Future in vivo research should aim to:

  • Determine the pharmacokinetic profile of this compound: This includes studies on its absorption, distribution, metabolism, and excretion (ADME) to understand its bioavailability and half-life in a living system.

  • Evaluate the pharmacodynamic effects in relevant animal models: Behavioral models of anxiety and depression (e.g., elevated plus maze, forced swim test) would be crucial to confirm the antidepressant and anxiolytic effects suggested by the in vitro data.

  • Assess the safety and toxicity profile: Dose-ranging studies are necessary to identify the therapeutic window and any potential adverse effects of isolated this compound.

Conclusion

The available in vitro evidence strongly suggests that this compound is an inhibitor of the serotonin transporter, providing a plausible mechanism for the ethnobotanical uses of Boophone disticha in treating mood and anxiety disorders. The quantitative data from binding and functional assays offer a solid foundation for further preclinical development. However, the complete lack of in vivo studies on isolated this compound is a major limitation. Rigorous in vivo research is imperative to establish the therapeutic potential and safety of this compound as a standalone pharmacological agent. This technical guide serves as a summary of the current knowledge and a call to action for further investigation into this promising natural compound.

References

The Ethnobotanical Legacy and Pharmacological Potential of Buphanidrine from Boophone disticha: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boophone disticha (L.f.) Herb., a bulbous plant native to sub-Saharan Africa, holds a prominent place in traditional African medicine. Its psychoactive and medicinal properties, largely attributed to its rich alkaloid content, have been utilized for centuries in various cultural and therapeutic contexts. This technical guide delves into the traditional medicinal uses of Boophone disticha, with a specific focus on its major crinane alkaloid, buphanidrine. We provide a comprehensive overview of its ethnobotanical applications, quantitative analysis of its alkaloid composition, detailed experimental protocols for its extraction and pharmacological evaluation, and a visual representation of its mechanism of action. This document aims to serve as a valuable resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug development.

Introduction

Boophone disticha, commonly known as the "century plant" or "tumbleweed," has a long and storied history in African traditional medicine.[1] Different parts of the plant, particularly the bulb, have been employed to treat a wide array of ailments, ranging from pain and inflammation to mental health conditions.[2][3] The plant's potent biological activity is primarily due to a complex mixture of Amaryllidaceae alkaloids, with this compound being one of the most significant constituents.[4][5]

This compound, a crinane-type alkaloid, has garnered scientific interest for its notable pharmacological effects, particularly its interaction with the central nervous system. This guide will explore the traditional knowledge surrounding Boophone disticha and this compound, and bridge it with modern scientific investigation, providing a technical foundation for future research and development.

Traditional Medicinal Uses of Boophone disticha

The ethnobotanical applications of Boophone disticha are diverse and deeply rooted in the cultural practices of various African communities, including the Sotho, Xhosa, and Zulu people.[3] The bulb is the most commonly used part of the plant and is known for its potent psychoactive and physiological effects.

Key traditional uses include:

  • Analgesic and Anti-inflammatory: The bulb is widely used to treat pain and inflammation associated with wounds, boils, abscesses, and rheumatic conditions.[2][6] Fresh leaves are also applied topically to stop bleeding.[2]

  • Central Nervous System Disorders: Decoctions of the bulb are traditionally used to manage conditions such as anxiety, hysteria, and other neurological disorders.[6][7][8] Its hallucinogenic properties have also led to its use in divinatory and initiation rituals.[4]

  • Wound Healing: The outer coverings of the bulb are applied to boils and abscesses to promote healing.[2] The antibacterial properties of its constituent alkaloids, including this compound, likely contribute to this effect.[9]

  • Arrow Poison: The toxic nature of the bulb has been historically utilized by the San people to create arrow poisons for hunting.[2]

It is crucial to note that Boophone disticha is highly toxic, and its use in traditional medicine requires profound knowledge and experience to avoid severe adverse effects, including stupor, strong hallucinations, coma, and even death if ingested in excessive amounts.[1]

Quantitative Analysis of Alkaloids in Boophone disticha

This compound is a major alkaloid present in Boophone disticha. The concentration of this compound and other alkaloids can vary depending on the plant part, geographical location, and season of collection.

AlkaloidPlant PartConcentration/YieldReference
This compound BulbsMajor constituent[4][5]
This compound Bulbs (ethanolic extract)IC50: 62 µM (SERT Binding Assay)[2]
This compound Bulbs (ethanolic extract)IC50: 513 µM (SERT Functional Assay)[2]
This compound LeavesIC50: 274 µM (SERT Binding Assay)[4]
Distichamine Bulbs (ethanolic extract)IC50: 65 µM (SERT Binding Assay)[2]
Buphanamine Bulbs (ethanolic extract)IC50: 55 µM (SERT Binding Assay)[2]
Buphanisine Bulbs (ethanolic extract)IC50: 199 µM (SERT Binding Assay)[2]
Total Alkaloids Bulb3.4%[8]

SERT: Serotonin Transporter

Experimental Protocols

Extraction and Isolation of this compound from Boophone disticha Bulbs

This protocol describes a general method for the extraction and isolation of this compound based on established procedures for Amaryllidaceae alkaloids.

Materials and Reagents:

  • Fresh or dried bulbs of Boophone disticha

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • Hydrochloric acid (HCl), 2%

  • Ammonium hydroxide (NH4OH), 25%

  • Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., mixtures of CH2Cl2 and MeOH)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Dragendorff's reagent for alkaloid detection

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Plant Material Preparation: Air-dry the bulbs of Boophone disticha at room temperature and then grind them into a fine powder.

  • Extraction:

    • Macerate the powdered bulb material in methanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 2% HCl.

    • Wash the acidic solution with CH2Cl2 to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous layer to approximately 9-10 with NH4OH.

    • Extract the alkaloids from the basified aqueous layer with CH2Cl2.

    • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate to yield the crude alkaloid fraction.

  • Chromatographic Separation:

    • Subject the crude alkaloid fraction to column chromatography on silica gel.

    • Elute the column with a gradient of increasing polarity, starting with pure CH2Cl2 and gradually adding MeOH.

    • Monitor the fractions using TLC, visualizing the spots under UV light and by spraying with Dragendorff's reagent.

    • Combine fractions containing the compound of interest (this compound).

  • Purification:

    • Further purify the this compound-containing fractions using preparative TLC or another round of column chromatography with a refined solvent system to obtain the pure compound.

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and comparison with literature data.

G Workflow for this compound Extraction and Isolation cluster_0 Preparation cluster_1 Extraction cluster_2 Purification A Boophone disticha Bulbs B Drying and Grinding A->B C Maceration in Methanol B->C D Filtration and Concentration C->D E Crude Methanolic Extract D->E F Acid-Base Partitioning E->F G Crude Alkaloid Fraction F->G H Column Chromatography G->H I TLC Monitoring H->I J Fraction Collection I->J K Further Purification (Prep TLC) J->K L Pure this compound K->L

A simplified workflow for the extraction and isolation of this compound.
Serotonin Transporter (SERT) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the serotonin transporter.

Materials and Reagents:

  • Rat brain tissue (or cell lines expressing human SERT)

  • [³H]-Citalopram (radioligand)

  • This compound (test compound)

  • Fluoxetine or another known SSRI (positive control)

  • Tris-HCl buffer

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer.

  • Binding Assay:

    • In a series of tubes, add the membrane preparation, [³H]-Citalopram at a fixed concentration, and varying concentrations of this compound.

    • Include tubes for total binding (no competitor) and non-specific binding (excess of a known SSRI like fluoxetine).

    • Incubate the tubes at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Citalopram) from the resulting dose-response curve.

G Workflow for SERT Binding Assay cluster_0 Preparation cluster_1 Assay cluster_2 Measurement cluster_3 Analysis A Brain Tissue Homogenization B Membrane Preparation A->B C Incubation of Membranes, [3H]-Citalopram, and this compound B->C D Equilibrium Binding C->D E Rapid Filtration D->E F Washing E->F G Scintillation Counting F->G H Calculation of Specific Binding G->H I Dose-Response Curve Generation H->I J IC50 Determination I->J

A simplified workflow for the serotonin transporter binding assay.

Signaling Pathway of this compound

The traditional use of Boophone disticha for treating anxiety and other central nervous system disorders can be partly explained by the interaction of its alkaloids with neurotransmitter systems. This compound has been shown to have a notable affinity for the serotonin transporter (SERT).[1][2] SERT is a protein that mediates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating its action. By inhibiting SERT, this compound increases the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs), a class of drugs widely used to treat depression and anxiety.

G Proposed Mechanism of Action of this compound cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Reuptake Mechanism A Serotonin Synthesis B Vesicular Storage A->B C Release into Synapse B->C D Serotonin C->D E Serotonin Receptors D->E G Serotonin Transporter (SERT) D->G Reuptake F Signal Transduction E->F G->B H This compound I Inhibition of SERT H->I I->G

Proposed mechanism of this compound's action on the serotonin transporter.

Conclusion

Boophone disticha is a plant with a rich history of traditional medicinal use in Africa. The presence of potent alkaloids, particularly this compound, provides a scientific basis for many of its ethnobotanical applications, especially those related to the central nervous system. The ability of this compound to inhibit the serotonin transporter highlights its potential as a lead compound for the development of new antidepressant and anxiolytic drugs.

This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of Boophone disticha and its constituents. The provided protocols and data summaries are intended to facilitate further investigation into the pharmacology and chemistry of this fascinating medicinal plant. Future research should focus on a more detailed characterization of the in vivo efficacy and safety of this compound, as well as the exploration of other alkaloids present in Boophone disticha for their potential synergistic effects.

References

Neuropharmacological Properties of Buphanidrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buphanidrine, a crinane alkaloid isolated from the Amaryllidaceae family of plants, notably from species such as Boophane disticha, has garnered scientific interest for its psychoactive properties. Traditional use in Southern Africa for conditions related to the central nervous system has prompted investigations into its neuropharmacological profile. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with key neurotransmitter systems, focusing on its established affinity for the serotonin transporter and exploring its potential effects on other monoaminergic and cholinergic pathways. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a member of the Amaryllidaceae alkaloids, a diverse group of natural compounds known for their wide range of biological activities. The traditional use of plants containing this compound for mood and anxiety-related conditions suggests a pharmacological basis for these effects. Modern research has begun to elucidate the molecular mechanisms underlying the psychoactivity of this compound, with a primary focus on its interaction with the serotonin transporter (SERT). This guide aims to consolidate the existing knowledge on the neuropharmacology of this compound, providing a detailed resource for researchers in the field.

Quantitative Pharmacological Data

The primary neuropharmacological target of this compound identified to date is the serotonin transporter (SERT). The following table summarizes the quantitative data available for this compound's affinity for SERT. It is important to note that while extracts of Boophane disticha have shown inhibitory activity at the dopamine transporter (DAT) and norepinephrine transporter (NET), specific quantitative data for isolated this compound at these transporters are not yet available in the public domain. Similarly, while preliminary reports suggest potential interaction with muscarinic acetylcholine receptors, quantitative binding affinities have not been determined.

TargetLigandAssay TypeSpeciesIC50 (µM)Ki (µM)Reference
Serotonin Transporter (SERT)[3H]-CitalopramRadioligand BindingRat274132[1]

Table 1: Quantitative Binding Affinity of this compound for the Serotonin Transporter.

Mechanism of Action and Signaling Pathways

Inhibition of the Serotonin Transporter (SERT)

The principal mechanism of action of this compound is the inhibition of the serotonin transporter (SERT).[1] SERT is a presynaptic membrane protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating serotonergic neurotransmission. By inhibiting SERT, this compound increases the concentration and duration of serotonin in the synapse, leading to enhanced activation of postsynaptic serotonin receptors. This mechanism is the hallmark of selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressant and anxiolytic medications.

The following diagram illustrates the established mechanism of SERT and the inhibitory action of this compound.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicle Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release SERT SERT Serotonin_in Serotonin (intracellular) SERT->Serotonin_in Reuptake This compound This compound This compound->SERT Inhibition Serotonin_synapse->SERT Postsynaptic_receptor Postsynaptic 5-HT Receptor Serotonin_synapse->Postsynaptic_receptor Activation Signaling_cascade Downstream Signaling Postsynaptic_receptor->Signaling_cascade

Caption: Inhibition of the Serotonin Transporter (SERT) by this compound.

Downstream Signaling of SERT Inhibition

The inhibition of SERT by this compound leads to a cascade of downstream signaling events within the postsynaptic neuron. The increased synaptic serotonin activates various subtypes of serotonin receptors, which are G-protein coupled receptors (GPCRs) or ligand-gated ion channels. Activation of these receptors modulates the activity of second messenger systems, such as cyclic adenosine monophosphate (cAMP) and inositol triphosphate (IP3), leading to the activation of protein kinases like protein kinase A (PKA) and protein kinase C (PKC). These kinases, in turn, phosphorylate a variety of intracellular proteins, including transcription factors, which can alter gene expression and ultimately lead to changes in neuronal function and plasticity. These long-term changes are thought to underlie the therapeutic effects of SSRIs in mood and anxiety disorders.

The following diagram provides a simplified overview of the potential downstream signaling pathways affected by SERT inhibition.

Downstream_Signaling SERT_inhibition SERT Inhibition by this compound Increased_Serotonin Increased Synaptic Serotonin SERT_inhibition->Increased_Serotonin Receptor_Activation Postsynaptic 5-HT Receptor Activation Increased_Serotonin->Receptor_Activation G_Protein G-Protein Activation Receptor_Activation->G_Protein Second_Messengers Second Messenger (cAMP, IP3) Modulation G_Protein->Second_Messengers Protein_Kinases Protein Kinase (PKA, PKC) Activation Second_Messengers->Protein_Kinases Transcription_Factors Transcription Factor Phosphorylation Protein_Kinases->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Neuronal_Plasticity Changes in Neuronal Function & Plasticity Gene_Expression->Neuronal_Plasticity Binding_Assay_Workflow Start Start Membrane_Prep Prepare Brain Membrane Homogenate Start->Membrane_Prep Assay_Setup Set up Assay: Total, Non-specific, & Displacement Binding Membrane_Prep->Assay_Setup Incubation Incubate at Room Temperature Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scintillation_Counting Add Scintillation Cocktail & Count Radioactivity Filtration->Scintillation_Counting Data_Analysis Calculate Specific Binding, IC50, and Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

References

In-Depth Technical Guide on the Cytotoxicity of Buphanidrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the cytotoxic properties of Buphanidrine, a crinane-type alkaloid found in plants of the Amaryllidaceae family. This document synthesizes available data on its effects on cancer cells, delves into its potential mechanisms of action, and provides detailed experimental protocols for its study.

Quantitative Cytotoxicity Data

While extensive research has been conducted on the cytotoxic effects of various Amaryllidaceae alkaloids, specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature. However, existing studies and in silico analyses strongly suggest its potential as a cytotoxic agent.

One study indicated that crinane-type alkaloids, including this compound, exerted a notable negative effect on the cell growth of the AGS human gastric adenocarcinoma cell line.[1] Another piece of research reported an IC50 value of 63 ± 9 μM for this compound in a serotonin reuptake transporter (SERT) binding assay, which, while not a direct measure of cytotoxicity against cancer cells, demonstrates its significant biological activity.

For comparative purposes, the IC50 values of other structurally related and well-studied crinane alkaloids are presented in the table below. These values highlight the potential cytotoxic potency within this class of compounds.

AlkaloidCancer Cell LineIC50 (µM)Reference
HaemanthamineHT-1080 Fibrosarcoma~0.3 µg/mL[2]
Crinamine5123tc Rat Hepatoma12.5[3]
Haemanthamine5123tc Rat Hepatoma15[3]
4-chloro-3-nitrobenzoyl derivative of AmbellineMOLT-4 T-lymphoblastic leukemia0.6 ± 0.1[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's cytotoxicity.

Cell Culture
  • Cell Lines: A variety of human cancer cell lines can be used, such as AGS (gastric adenocarcinoma), MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and Jurkat (T-cell leukemia). Normal cell lines, such as human dermal fibroblasts (HDF), should be used as controls to assess selectivity.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells using Annexin V-FITC and propidium iodide (PI) staining.

  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Staining: After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis

This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Cells are treated with this compound, harvested, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of crinane alkaloids like this compound are often mediated through the induction of apoptosis.[5] While the precise signaling cascade for this compound is still under investigation, a proposed pathway based on the known mechanisms of similar compounds involves the intrinsic apoptotic pathway.

Proposed Apoptotic Signaling Pathway

dot

Buphanidrine_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bcl2->Bax Bax->Mitochondrion Permeabilizes Outer Membrane Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Recruited to Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves and Activates Caspase3 Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

This compound is hypothesized to disrupt the balance of the Bcl-2 family of proteins, which are key regulators of apoptosis. It may inhibit the function of anti-apoptotic proteins like Bcl-2, while promoting the activity of pro-apoptotic proteins such as Bax. This shift leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, which cleaves various cellular substrates, including PARP, ultimately leading to the characteristic morphological and biochemical changes of apoptosis.

Cell Cycle Arrest

Some crinane alkaloids have been shown to induce cell cycle arrest, often at the G2/M phase.[6][7] This arrest prevents cancer cells from proceeding through mitosis and can be a precursor to apoptosis. The exact molecular targets of this compound within the cell cycle machinery are yet to be fully elucidated.

dot

Buphanidrine_CellCycle_Workflow Start Cancer Cells Treatment Treat with this compound Start->Treatment Incubation Incubate (e.g., 24h, 48h) Treatment->Incubation Harvest Harvest and Fix Cells Incubation->Harvest Stain Stain with Propidium Iodide Harvest->Stain FlowCytometry Analyze by Flow Cytometry Stain->FlowCytometry Analysis Quantify Cell Cycle Phases (G0/G1, S, G2/M) FlowCytometry->Analysis Result Determine Cell Cycle Arrest Analysis->Result

References

Buphanidrine Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buphanidrine, a crinane-type alkaloid isolated from plants of the Amaryllidaceae family, notably Boophone disticha, has garnered significant interest in the scientific community. This interest stems from its diverse biological activities, which suggest its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the known biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying structure-activity relationships.

Core Biological Activities

The primary biological activities reported for this compound and its derivatives are centered on their interaction with the central nervous system, particularly the serotonin transporter (SERT), and their antimicrobial properties. Emerging research also points towards potential cytotoxic effects against cancer cell lines.

Serotonin Transporter (SERT) Affinity

This compound and several of its naturally occurring analogs have demonstrated notable affinity for the serotonin transporter, a key protein in the regulation of serotonergic neurotransmission. This interaction is believed to be a primary contributor to the traditional use of Boophone disticha for ailments related to the central nervous system, such as anxiety and depression.[1][2] The affinity is attributed in part to the presence of a 1,3-dioxole moiety in the chemical structure of these alkaloids.[1]

Table 1: SERT Affinity of this compound and Related Alkaloids

CompoundAssay TypeIC50 (µM)Ki (µM)Source(s)
This compound[³H]-citalopram binding274132[3]
[³H]-citalopram binding62-[4]
Functional SERT inhibition513-[1][4]
Binding and Functional600-[5]
Buphanamine[³H]-citalopram binding1799868[3]
[³H]-citalopram binding55-[4]
Buphanisine[³H]-citalopram binding199-[4]
Distichamine[³H]-citalopram binding65-[4]
Functional SERT inhibition646-[1][4]
Binding and Functional500-[5]
Antibacterial Activity

This compound and its close structural relative, distichamine, have been identified as novel, broad-spectrum antibacterial agents. Their activity has been demonstrated against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of this compound Derivatives (MIC in mg/mL)

CompoundStaphylococcus aureusEscherichia coliKlebsiella pneumoniaeBacillus subtilisSource(s)
This compound0.0630.0630.0630.126
Distichamine0.0630.0630.0630.126
Cytotoxic Activity

Preliminary studies suggest that this compound may possess cytotoxic activity against certain cancer cell lines. Research has indicated that crinane-type alkaloids, including this compound, could have a negative effect on the cell growth of the gastric cancer cell line AGS.[6] This opens a promising avenue for further investigation into the anticancer potential of this class of compounds. However, comprehensive quantitative data across a wide range of cancer cell lines for a variety of this compound derivatives is not yet available.

Experimental Protocols

Serotonin Transporter (SERT) Binding Assay ([³H]-citalopram)

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the serotonin transporter.

  • Membrane Preparation:

    • HEK293 cells stably transfected with the human SERT are harvested and homogenized in an ice-cold assay buffer.

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The resulting supernatant is subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

    • The final membrane pellet is resuspended in a known volume of assay buffer, and the protein concentration is determined.

  • Assay Procedure:

    • The assay is performed in a 96-well plate in triplicate.

    • Total Binding: Wells contain cell membranes (50-100 µg protein), a specific concentration of [³H]-citalopram, and assay buffer.

    • Non-specific Binding: Wells contain cell membranes, [³H]-citalopram, and a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) to saturate the specific binding sites.

    • Competition Binding: Wells contain cell membranes, [³H]-citalopram, and varying concentrations of the test compound (e.g., this compound derivatives).

    • The plate is incubated at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

    • The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of specific binding is plotted against the logarithm of the test compound concentration.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined using non-linear regression analysis.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Broth Microdilution Antibacterial Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacteria.

  • Preparation of Inoculum:

    • A standardized suspension of the test bacteria is prepared to a concentration of approximately 1.5 × 10⁸ colony-forming units (CFU)/mL (equivalent to a 0.5 McFarland standard).

  • Assay Setup:

    • The assay is performed in a 96-well microtiter plate.

    • Serial two-fold dilutions of the test compound (e.g., this compound) are prepared in a suitable liquid growth medium (e.g., Mueller-Hinton Broth).

    • Each well is inoculated with the standardized bacterial suspension.

    • Positive control wells (medium with bacteria, no compound) and negative control wells (medium only) are included.

  • Incubation:

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Visualizations

SERT_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 HEK293 cells expressing hSERT prep2 Homogenization prep1->prep2 prep3 Low-speed centrifugation prep2->prep3 prep4 High-speed centrifugation prep3->prep4 prep5 Membrane pellet prep4->prep5 assay1 96-well plate setup prep5->assay1 Use in assay assay2 Add membranes, [³H]-citalopram, and test compound assay1->assay2 assay3 Incubate to equilibrium assay2->assay3 analysis1 Filtration and washing assay3->analysis1 Terminate reaction analysis2 Scintillation counting analysis1->analysis2 analysis3 Calculate specific binding analysis2->analysis3 analysis4 Determine IC50 and Ki analysis3->analysis4

Caption: Workflow for the SERT Radioligand Binding Assay.

Antibacterial_Assay_Workflow start Start prep_compound Prepare serial dilutions of this compound derivative start->prep_compound prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum setup_plate Inoculate 96-well plate with compound dilutions and bacteria prep_compound->setup_plate prep_inoculum->setup_plate incubate Incubate at 37°C for 18-24 hours setup_plate->incubate read_results Visually assess for bacterial growth incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution Antibacterial Assay.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with multifaceted biological activities. Their established affinity for the serotonin transporter warrants further investigation for the development of novel antidepressants or anxiolytics. The antibacterial properties of these compounds also suggest their potential as leads for new antimicrobial agents. The preliminary findings of cytotoxic activity open an exciting new frontier for cancer research.

Future research should focus on the synthesis and biological evaluation of a wider range of this compound derivatives to establish a more comprehensive structure-activity relationship for each biological target. In particular, quantitative studies on the anti-inflammatory and a broader panel of anticancer activities are needed. Elucidation of the precise molecular mechanisms underlying these activities will be crucial for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

References

Spectroscopic Blueprint of Buphanidrine: A Technical Guide to its NMR and Mass Spectrometric Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties of Buphanidrine, a crinane-type Amaryllidaceae alkaloid. Primarily of interest to researchers, scientists, and professionals in drug development, this document collates and presents nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details experimental protocols for its isolation and analysis, and visualizes a key workflow in its pharmacological investigation.

Spectroscopic Data of this compound

The structural elucidation of this compound relies heavily on one-dimensional and two-dimensional NMR spectroscopy, alongside mass spectrometry. The following tables summarize the key quantitative data obtained from these analytical techniques.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides characteristic signals that are crucial for identifying its core structure and stereochemistry. The data presented below was acquired in deuterated chloroform (CDCl₃) at a frequency of 300 MHz.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-13.78d10.8
H-22.94m
H-3α1.95m
H-3β2.25m
H-4a3.35m
H-64.15s
H-76.55s
H-106.85s
H-112.80m
H-123.30m
OCH₃-93.85s
OCH₃-13.38s

Data sourced from Neergaard et al., 2009.[1]

¹³C NMR Spectroscopic Data
Mass Spectrometry Data

Mass spectrometry provides essential information regarding the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and offering insights into its structure.

Table 2: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₈H₂₁NO₄
Molecular Weight315.36 g/mol
Ionization ModeElectrospray Ionization (ESI), Positive
Predicted [M+H]⁺316.1543

Proposed Fragmentation Pattern:

Crinane-type alkaloids typically exhibit characteristic fragmentation patterns in ESI-MS/MS analysis. For this compound ([M+H]⁺ at m/z 316), the fragmentation is expected to be initiated by the loss of the methoxy group from the dihydrooxepine ring, followed by further fragmentation of the crinane skeleton. Common neutral losses for this class of alkaloids include C₂H₅N (43 u) and rearrangements involving the ethano-bridge.

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound from its natural source and the bioassay used to determine its pharmacological activity.

Bioassay-Guided Fractionation and Isolation of this compound from Boophone disticha

This compound is naturally found in the bulbs of Boophone disticha. Its isolation is typically achieved through a bioassay-guided fractionation process.

  • Extraction: Dried and powdered bulbs of Boophone disticha are subjected to extraction with an organic solvent, commonly ethanol or methanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.

  • Liquid-Liquid Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% tartaric acid) and partitioned against a non-polar solvent like diethyl ether to remove fats and other non-alkaloidal compounds. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with Na₂CO₃ to pH 9-10) and extracted with a chlorinated solvent such as dichloromethane or chloroform.

  • Chromatographic Separation: The resulting alkaloid-rich fraction is subjected to column chromatography over silica gel. A gradient elution system, for instance, a mixture of chloroform and methanol with increasing polarity, is employed to separate the different alkaloid constituents.

  • Bioassay: Each fraction is tested for its affinity to the target of interest, in this case, the serotonin transporter (SERT). The most active fractions are selected for further purification.

  • Final Purification: The active fractions are further purified using techniques like preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Serotonin Transporter (SERT) Binding Assay

The affinity of this compound for the serotonin transporter is determined using a competitive radioligand binding assay.

  • Preparation of Synaptosomes: Rat brain cortices are homogenized in a sucrose buffer and centrifuged to obtain a crude synaptosomal pellet, which is a preparation enriched with nerve terminals containing SERT.

  • Incubation: Aliquots of the synaptosomal preparation are incubated with a fixed concentration of a radiolabeled ligand that specifically binds to SERT, such as [³H]-citalopram.

  • Competition: Increasing concentrations of this compound are added to the incubation mixture to compete with the radioligand for binding to SERT.

  • Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, which is proportional to the amount of bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualized Workflow

The following diagram illustrates the bioassay-guided fractionation workflow for the isolation and identification of this compound as a serotonin transporter inhibitor from Boophone disticha.

Buphanidrine_Isolation_Workflow plant Boophone disticha Bulbs extraction Solvent Extraction plant->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract fractionation Column Chromatography crude_extract->fractionation fractions Fractions (F1, F2, F3...) fractionation->fractions bioassay SERT Binding Assay fractions->bioassay active_fraction Active Fraction(s) bioassay->active_fraction Identify Activity identification This compound as SERT Inhibitor bioassay->identification purification HPLC / pTLC Purification active_fraction->purification This compound Pure This compound purification->this compound analysis Spectroscopic Analysis (NMR, MS) This compound->analysis analysis->identification

Caption: Bioassay-guided fractionation workflow for this compound.

References

Buphanidrine's Interaction with Neurotransmitter Systems: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Buphanidrine, a crinane alkaloid isolated from plants of the Amaryllidaceae family, such as Boophone disticha, has garnered scientific interest for its psychoactive properties. Traditionally used in South African medicine for conditions like anxiety, its mechanism of action is an area of active investigation. This technical guide provides a comprehensive analysis of the current understanding of this compound's effects on various neurotransmitter systems. The primary focus of existing research has been on the serotonergic system, where this compound demonstrates notable affinity for the serotonin transporter (SERT). Evidence also suggests potential interactions with dopaminergic and noradrenergic pathways, although data for direct effects of this compound remain limited. This document summarizes the available quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams to elucidate the neuropharmacological profile of this compound for researchers, scientists, and drug development professionals.

Introduction

This compound is a member of the crinane class of alkaloids, which are known for a diverse range of biological activities. The traditional use of Boophone disticha for central nervous system-related ailments has prompted scientific investigation into its constituent compounds.[1] this compound, along with other alkaloids like buphanamine and distichamine, has been identified as a key psychoactive component. Understanding its interactions with various neurotransmitter systems is crucial for elucidating its therapeutic potential and toxicological profile. This guide focuses on the known effects of this compound on the serotonin, dopamine, norepinephrine, acetylcholine, and glutamate systems.

Serotonergic System

The most well-characterized neuropharmacological action of this compound is its interaction with the serotonin transporter (SERT). Multiple studies have confirmed its affinity for and inhibitory effect on this transporter, which is a key target for many antidepressant medications.

Several studies have quantified the interaction of this compound with the serotonin transporter. The data, primarily from radioligand binding assays and functional inhibition assays, are summarized in the table below.

Parameter Value (µM) Assay Type Reference
IC₅₀274[³H]-citalopram binding assay (rat brain)Sandager et al., 2005[1]
Kᵢ132[³H]-citalopram binding assay (rat brain)Sandager et al., 2005[1]
IC₅₀62[³H]-citalopram binding assayNeergaard et al., 2009[1]
IC₅₀513Functional SERT inhibition assay (COS-7 cells expressing hSERT)Neergaard et al., 2009[2]

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant.

In addition to its effects on SERT, this compound has been tested for its affinity to the 5-HT₁ₐ receptor. However, studies indicate that it only shows slight affinity for this receptor subtype.[1]

2.3.1. [³H]-Citalopram Binding Assay for SERT Affinity

This assay determines the ability of a compound to compete with the radiolabeled selective serotonin reuptake inhibitor (SSRI), [³H]-citalopram, for binding to the serotonin transporter.

  • Tissue Preparation: Rat brain tissue is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the serotonin transporters.

  • Incubation: The membrane preparation is incubated with a fixed concentration of [³H]-citalopram and varying concentrations of the test compound (this compound).

  • Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound [³H]-citalopram, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-citalopram (IC₅₀) is determined. The inhibitory constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

experimental_workflow_radioligand_binding cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Rat Brain Tissue homogenization Homogenization tissue->homogenization centrifugation Centrifugation homogenization->centrifugation membranes Isolated Membranes (with SERT) centrifugation->membranes incubation Incubation with [³H]-citalopram & this compound membranes->incubation filtration Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 Determine IC₅₀ counting->ic50 ki Calculate Kᵢ ic50->ki

Radioligand Binding Assay Workflow

2.3.2. Functional SERT Inhibition Assay

This assay measures the functional inhibition of serotonin uptake by a compound in a cellular model.

  • Cell Culture and Transfection: COS-7 cells are cultured and transiently transfected with a plasmid encoding the human serotonin transporter (hSERT).

  • Serotonin Uptake: The transfected cells are incubated with a known concentration of radiolabeled serotonin (e.g., [³H]-5-HT) in the presence of varying concentrations of the test compound (this compound).

  • Termination and Lysis: The uptake process is stopped, and the cells are washed to remove extracellular radiolabeled serotonin. The cells are then lysed to release the intracellular contents.

  • Quantification: The amount of radioactivity inside the cells, representing the amount of serotonin taken up, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the serotonin uptake (IC₅₀) is determined.

functional_sert_inhibition_workflow cluster_cell_prep Cell Preparation cluster_uptake_assay Uptake Assay cluster_analysis Data Analysis cos7 COS-7 Cells transfection Transfection with hSERT plasmid cos7->transfection transfected_cells hSERT-expressing cells transfection->transfected_cells incubation Incubation with [³H]-5-HT & this compound transfected_cells->incubation termination Terminate Uptake & Wash incubation->termination lysis Cell Lysis termination->lysis counting Scintillation Counting lysis->counting ic50 Determine IC₅₀ counting->ic50

Functional SERT Inhibition Assay Workflow

By inhibiting the serotonin transporter, this compound is presumed to increase the concentration and duration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This is the primary mechanism of action for SSRI antidepressants.

buphanidrine_sert_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin_release Serotonin Release serotonin_vesicle->serotonin_release sert SERT serotonin_release->sert Reuptake synaptic_serotonin Synaptic Serotonin serotonin_release->synaptic_serotonin synaptic_serotonin->sert serotonin_receptor 5-HT Receptors synaptic_serotonin->serotonin_receptor downstream_signaling Downstream Signaling serotonin_receptor->downstream_signaling This compound This compound This compound->sert Inhibition

This compound's Inhibition of SERT

Dopaminergic and Noradrenergic Systems

Direct evidence for the interaction of isolated this compound with the dopamine transporter (DAT) and the norepinephrine transporter (NAT) is currently lacking in the scientific literature. However, studies on extracts of Boophone disticha, which contain this compound as a constituent, have shown inhibitory effects on these transporters.

One study reported that Boophone disticha extracts inhibited both NAT and DAT with IC₅₀ values of 77.3 µM and 93.5 µM, respectively. While this suggests that compounds within the extract, potentially including this compound, are active at these transporters, further research is needed to isolate and quantify the specific effects of this compound.

Cholinergic System

There is limited information regarding the direct effects of this compound on the cholinergic system. However, some research on crinane alkaloids, the class to which this compound belongs, has explored their potential for acetylcholinesterase (AChE) inhibition. For instance, some crinane alkaloids have shown weak to moderate AChE inhibitory activity. It is important to note that these findings are not specific to this compound and further investigation is required to determine if it shares this property.

Glutamatergic System

To date, there is no available research that has specifically investigated the effects of this compound on the glutamatergic system, including its potential interactions with NMDA or AMPA receptors. This represents a significant gap in the understanding of its neuropharmacological profile.

Summary and Future Directions

The current body of research on this compound's effects on neurotransmitter systems is heavily focused on its interaction with the serotonin transporter. The available data robustly demonstrates that this compound is an inhibitor of SERT, with IC₅₀ values in the micromolar range. This action likely underlies some of its reported psychoactive effects and traditional uses for anxiety.

The effects of this compound on other major neurotransmitter systems remain largely unexplored. While preliminary data from crude plant extracts suggest potential interactions with the dopamine and norepinephrine transporters, these findings need to be confirmed with isolated this compound. Furthermore, the cholinergic and glutamatergic systems represent unexplored territories in the pharmacology of this compound.

Future research should aim to:

  • Determine the binding affinities and functional activities of pure this compound at dopamine and norepinephrine transporters and receptors.

  • Investigate the potential for this compound to modulate cholinergic receptors and inhibit acetylcholinesterase.

  • Explore the effects of this compound on glutamatergic neurotransmission, including its actions at NMDA and AMPA receptors.

  • Conduct in vivo studies, such as microdialysis, to measure changes in extracellular neurotransmitter levels in response to this compound administration.

A more comprehensive understanding of this compound's neuropharmacological profile will be essential for evaluating its potential as a therapeutic agent and for understanding the full scope of its physiological effects.

References

Methodological & Application

High-performance liquid chromatography (HPLC) method for Buphanidrine analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the HPLC Analysis of Buphanidrine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). The method described herein is intended for the quantification of this compound in plant extracts and can be adapted for other matrices with appropriate validation.

Introduction

This compound is a crinane alkaloid found in plants of the Amaryllidaceae family, notably in species such as Boophone disticha.[1][2][3] This compound, along with other alkaloids from this plant family, has garnered interest for its potential biological activities, including affinity for the serotonin transporter (SERT), suggesting a rationale for the traditional use of these plants in treating conditions like anxiety.[1][2][3] Accurate and reliable quantification of this compound is crucial for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such alkaloids due to its specificity, sensitivity, and reproducibility.[1][2]

This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental Workflow

The overall workflow for the HPLC analysis of this compound from plant material is depicted below.

Buphanidrine_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material (e.g., Boophone disticha bulbs) extraction Ethanolic Extraction plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning filtration Filtration (0.45 µm) partitioning->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Sample Preparation from Plant Material

This protocol is based on methods used for the extraction of alkaloids from Boophone disticha.[1][3]

Materials:

  • Dried bulbs of Boophone disticha

  • Ethanol (95%)

  • Ethyl acetate

  • Deionized water

  • 0.45 µm syringe filters

Procedure:

  • Grind the dried plant material to a fine powder.

  • Macerate 10 g of the powdered material in 100 mL of 95% ethanol for 24 hours at room temperature with occasional shaking.

  • Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.

  • Dissolve the residue in ethyl acetate and perform a liquid-liquid partition with water to remove highly polar impurities.

  • Collect the ethyl acetate phase and evaporate it to dryness.

  • Reconstitute the final residue in a known volume of the HPLC mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

HPLC Instrumentation and Conditions

The following are proposed starting conditions for the HPLC analysis of this compound, based on common practices for alkaloid analysis.

ParameterRecommended Condition
HPLC System A standard HPLC system with a UV-Vis detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% formic acid in water (Gradient)
Gradient Program To be optimized (e.g., start with 20% Acetonitrile, increase to 80% over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at the absorption maximum of this compound (e.g., ~230 nm and ~280 nm).
Injection Volume 10 µL
Preparation of Standard Solutions
  • Accurately weigh a suitable amount of purified this compound standard.

  • Dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected quantitative data from a validated method. These values are illustrative and should be determined experimentally.

ParameterSpecification
Retention Time (RT) Approximately 8-12 minutes (under gradient elution)
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Logical Relationship for Method Development

The process of developing and validating an HPLC method follows a logical sequence to ensure reliable results.

HPLC_Method_Development cluster_optimization Method Optimization cluster_validation_params Validation Parameters start Define Analytical Objective lit_review Literature Review for Similar Compounds start->lit_review method_dev Initial Method Development lit_review->method_dev col_select Column Selection (e.g., C18) method_dev->col_select mp_select Mobile Phase Selection col_select->mp_select detection_select Detection Wavelength mp_select->detection_select validation Method Validation detection_select->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq specificity Specificity validation->specificity application Application to Routine Analysis linearity->application accuracy->application precision->application lod_loq->application specificity->application

Caption: Logical flow for HPLC method development and validation.

Conclusion

The proposed HPLC method provides a framework for the reliable quantification of this compound. The detailed protocols for sample preparation and HPLC analysis, along with the suggested validation parameters, offer a solid starting point for researchers. It is essential that this method be fully validated in the user's laboratory to ensure its suitability for the intended application. This will enable accurate analysis of this compound in various samples, contributing to further research and development in natural product chemistry and pharmacology.

References

Application Notes and Protocols: Elucidation of Buphanidrine's Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buphanidrine, a crinine-type Amaryllidaceae alkaloid isolated from plants of the Boophone genus, has garnered significant interest due to its biological activities, notably its affinity for the serotonin transporter (SERT).[1][2] The structural elucidation of such complex natural products is a critical step in drug discovery and development, providing the foundation for understanding its mechanism of action and for synthetic efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the intricate three-dimensional architecture of molecules like this compound. This document provides detailed application notes and protocols for the use of 1D and 2D NMR experiments in the complete structure elucidation of this compound, including the determination of its absolute configuration.

Data Presentation: NMR Spectroscopic Data for this compound

Table 1: 1H and 13C NMR Spectroscopic Data for this compound (in CDCl3)

PositionδH (ppm), Multiplicity (J in Hz)δC (ppm) (Expected Range)Key 2D NMR Correlations (COSY, HMBC, HSQC)
16.0 - 6.5 (d)125 - 135COSY with H-2; HMBC to C-3, C-4a
25.8 - 6.2 (d)120 - 130COSY with H-1; HMBC to C-3, C-4
3-140 - 150-
4-145 - 155-
4a4.0 - 4.5 (m)60 - 70COSY with H-4, H-12; HMBC to C-2, C-11c
6α: 3.0 - 3.5 (m), β: 2.5 - 3.0 (m)50 - 60COSY with H-6a; HMBC to C-4a, C-11b
6a-130 - 140-
76.8 - 7.2 (s)105 - 115HMBC to C-6a, C-9, C-10a
96.7 - 7.1 (s)100 - 110HMBC to C-7, C-10a, C-11
10-145 - 155-
10a-125 - 135-
11α: 2.0 - 2.5 (m), β: 1.5 - 2.0 (m)25 - 35COSY with H-12; HMBC to C-9, C-10, C-11a
11a-55 - 65-
11b3.5 - 4.0 (m)65 - 75COSY with H-6, H-11a; HMBC to C-6a, C-11c
11c-120 - 130-
122.8 - 3.3 (m)40 - 50COSY with H-4a, H-11; HMBC to C-4a, C-11a
OMe3.8 - 3.9 (s)55 - 60HMBC to C-3
O-CH2-O5.9 - 6.0 (d)100 - 105HMBC to C-9, C-10

Experimental Protocols

Sample Preparation

A sample of purified this compound (1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl3). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both 1H and 13C NMR).

1D NMR Data Acquisition
  • 1H NMR: Proton NMR spectra are acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a pulse width of 90°.

  • 13C NMR: Carbon-13 NMR spectra are acquired on the same instrument. Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is set to 200-240 ppm.

2D NMR Data Acquisition

For the unambiguous assignment of all proton and carbon signals and to establish the connectivity of the molecule, a suite of 2D NMR experiments is essential.[6][7][8][9][10]

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. This is crucial for identifying adjacent protons and tracing out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals (¹JCH). It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). These long-range correlations are vital for connecting different spin systems and for identifying quaternary carbons.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound using the acquired NMR data.

Buphanidrine_Structure_Elucidation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structure Assembly cluster_stereo Stereochemical Analysis H1_NMR 1H NMR Spectrum (Chemical Shifts, Multiplicities, Integrals) Fragments Identify Spin Systems & Functional Groups H1_NMR->Fragments C13_NMR 13C NMR Spectrum (Chemical Shifts) C13_NMR->Fragments COSY COSY (H-H Correlations) COSY->Fragments HSQC HSQC (Direct C-H Correlations) Connectivity Establish Connectivity between Fragments HSQC->Connectivity HMBC HMBC (Long-Range C-H Correlations) HMBC->Connectivity Fragments->Connectivity Structure Propose Planar Structure of this compound Connectivity->Structure NOESY NOESY/ROESY (Through-Space Correlations) Structure->NOESY ECD Electronic Circular Dichroism (ECD) (Absolute Configuration) Structure->ECD Final_Structure Determine Relative and Absolute Stereochemistry NOESY->Final_Structure ECD->Final_Structure

Caption: Workflow for this compound structure elucidation.

Determination of Absolute Configuration

The determination of the absolute configuration of chiral molecules like this compound is a critical final step in its structural characterization. For Amaryllidaceae alkaloids, Electronic Circular Dichroism (ECD) spectroscopy, coupled with quantum chemical calculations, has proven to be a powerful and reliable method.[11][12][13]

Protocol for Absolute Configuration Determination by ECD
  • Experimental ECD Spectrum Acquisition:

    • A solution of the purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1-0.5 mg/mL.

    • The ECD spectrum is recorded on a CD spectrometer, typically over a wavelength range of 200-400 nm.

  • Computational Modeling:

    • The 3D structures of both possible enantiomers of the proposed this compound structure are generated.

    • A conformational search is performed for each enantiomer using molecular mechanics (e.g., MMFF94) to identify low-energy conformers.

    • The geometries of the stable conformers are then optimized using Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-31G(d) level).

  • ECD Spectrum Calculation:

    • Time-dependent DFT (TD-DFT) calculations are performed on the optimized conformers of both enantiomers to predict their theoretical ECD spectra.

    • The final theoretical ECD spectrum for each enantiomer is obtained by averaging the spectra of the individual conformers, weighted by their Boltzmann population at the experimental temperature.

  • Comparison and Assignment:

    • The experimental ECD spectrum of this compound is compared with the calculated spectra of the two enantiomers.

    • The absolute configuration is assigned based on the enantiomer whose calculated spectrum shows the best agreement with the experimental one.

Signaling Pathway: this compound and the Serotonin Transporter

This compound has been identified as an inhibitor of the serotonin transporter (SERT), a key protein in the regulation of serotonergic neurotransmission.[1][2][14] This interaction provides a rationale for the traditional use of Boophone species in treating conditions related to the central nervous system. The following diagram illustrates the proposed mechanism of action.

Buphanidrine_SERT_Pathway cluster_synapse Serotonergic Synapse cluster_interaction Molecular Interaction cluster_effect Postsynaptic Effect Presynaptic Presynaptic Neuron Serotonin_Release Serotonin (5-HT) Release Presynaptic->Serotonin_Release Action Potential Postsynaptic Postsynaptic Neuron Neuronal_Signaling Modulation of Neuronal Signaling Postsynaptic->Neuronal_Signaling Synaptic_Cleft Synaptic Cleft SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT 5-HT Reuptake Serotonin_Release->Synaptic_Cleft SERT->Presynaptic Reuptake_Inhibition Inhibition of 5-HT Reuptake SERT->Reuptake_Inhibition This compound This compound This compound->SERT Increased_5HT Increased Synaptic 5-HT Concentration Reuptake_Inhibition->Increased_5HT Receptor_Activation Enhanced Postsynaptic Receptor Activation Increased_5HT->Receptor_Activation Receptor_Activation->Postsynaptic

Caption: Proposed mechanism of this compound's interaction with SERT.

Conclusion

The structural elucidation of this compound is a prime example of the power of modern NMR spectroscopy in natural product chemistry. Through a systematic application of 1D and 2D NMR techniques, the planar structure and connectivity can be unequivocally established. Furthermore, the use of chiroptical methods like ECD provides the crucial determination of its absolute stereochemistry. These detailed structural insights are fundamental for understanding the pharmacological properties of this compound, particularly its interaction with the serotonin transporter, and for guiding future drug development efforts based on this promising natural product scaffold.

References

Application Notes and Protocols: Functional Assays for Serotonin Reuptake Inhibition by Buphanidrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting functional assays to characterize the inhibitory activity of Buphanidrine on the serotonin transporter (SERT). The included methodologies are based on established in vitro techniques for assessing SERT binding and uptake inhibition.

Introduction

This compound is a crinine-type alkaloid isolated from plants of the Amaryllidaceae family. It has demonstrated affinity for the serotonin transporter (SERT), suggesting potential as a modulator of serotonergic neurotransmission. The serotonin transporter is a key regulator of synaptic serotonin levels, and its inhibition is a primary mechanism of action for many antidepressant medications. Accurate characterization of this compound's inhibitory potency at SERT is crucial for understanding its pharmacological profile and therapeutic potential.

This document outlines two primary functional assays: a radioligand binding assay to determine the binding affinity of this compound to SERT, and a serotonin uptake inhibition assay to measure its functional antagonism of SERT activity.

Data Presentation: Quantitative Inhibitory Activity of this compound at the Serotonin Transporter

The following table summarizes the reported in vitro inhibitory activities of this compound on the serotonin transporter.

Assay TypeLigand/SubstratePreparationIC₅₀ (µM)Kᵢ (µM)Reference
Radioligand Binding Assay[³H]-citalopramRat Brain274132[1][2]
Radioligand Binding Assay[³H]-citalopramNot Specified62-
Radioligand Binding Assay[³H]-citalopramCOS-7 cells (hSERT)600 (0.6 mM)-[3][4]
Functional SERT Inhibition Assay[³H]-serotoninCOS-7 cells (hSERT)513-
Functional SERT Inhibition AssayNot SpecifiedCOS-7 cells (hSERT)500 (0.5 mM)-[3][4]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for SERT

This protocol describes a competitive binding assay to determine the affinity of this compound for the serotonin transporter using [³H]-citalopram, a high-affinity radioligand for SERT.

Materials and Reagents:

  • HEK293 cells stably expressing human SERT (hSERT)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • [³H]-citalopram (specific activity ~70-90 Ci/mmol)

  • This compound stock solution (in DMSO)

  • Non-specific binding control: Fluoxetine (10 µM) or Paroxetine (10 µM)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Microplate shaker

  • Filtration manifold

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hSERT cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in ice-cold Membrane Preparation Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in Assay Buffer and determine the protein concentration (e.g., via BCA assay).

    • Store membrane aliquots at -80°C until use.

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of Assay Buffer

      • Non-specific Binding: 50 µL of 10 µM Fluoxetine or Paroxetine

      • Competitive Binding: 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 1 mM)

    • Add 50 µL of [³H]-citalopram to all wells at a final concentration close to its Kd (e.g., 1-2 nM).

    • Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration manifold.

    • Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Radioactivity Counting:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-citalopram) using non-linear regression analysis.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³H]-Serotonin Uptake Inhibition Assay

This protocol measures the functional inhibition of serotonin uptake by this compound in cells expressing the serotonin transporter.

Materials and Reagents:

  • HEK293 or JAR cells stably expressing hSERT

  • Cell culture medium

  • Krebs-Ringer-HEPES (KRH) Buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4

  • [³H]-serotonin (5-hydroxytryptamine) (specific activity ~10-30 Ci/mmol)

  • This compound stock solution (in DMSO)

  • Uptake inhibitor control: Fluoxetine (10 µM)

  • 96-well cell culture plates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Cell lysis buffer (e.g., 1% SDS)

Procedure:

  • Cell Culture:

    • Seed HEK293-hSERT or JAR cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Uptake Assay:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cells twice with 200 µL of pre-warmed KRH buffer.

    • Pre-incubate the cells for 10-20 minutes at 37°C with 100 µL of KRH buffer containing either vehicle (for total uptake), 10 µM Fluoxetine (for non-specific uptake), or varying concentrations of this compound.

    • Initiate the uptake by adding 100 µL of KRH buffer containing [³H]-serotonin (final concentration typically 10-20 nM).

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C. The optimal incubation time should be determined in preliminary experiments to ensure measurements are within the linear range of uptake.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the buffer from the wells.

    • Wash the cells three times with 200 µL of ice-cold KRH buffer to remove extracellular [³H]-serotonin.

  • Cell Lysis and Counting:

    • Lyse the cells by adding 100 µL of cell lysis buffer to each well and incubating for 30 minutes at room temperature.

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4-5 mL of scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake inhibition against the log concentration of this compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

Visualizations

Serotonin Reuptake Signaling Pathway and Inhibition

SERT_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle SERT Serotonin Transporter (SERT) Synaptic_Serotonin Synaptic Serotonin Serotonin_Vesicle->Synaptic_Serotonin Release Synaptic_Serotonin->SERT Serotonin_Receptor Serotonin Receptor Synaptic_Serotonin->Serotonin_Receptor Binding This compound This compound This compound->SERT Inhibition

Caption: Serotonin reuptake mechanism and its inhibition by this compound.

Experimental Workflow for [³H]-Serotonin Uptake Inhibition Assay

Uptake_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis A Seed hSERT-expressing cells in 96-well plate B Culture for 24-48h A->B C Wash cells with KRH buffer B->C D Pre-incubate with this compound C->D E Add [³H]-serotonin to initiate uptake D->E F Incubate for 5-15 min at 37°C E->F G Terminate uptake and wash with cold KRH buffer F->G H Lyse cells G->H I Measure radioactivity (LSC) H->I J Calculate % inhibition I->J K Determine IC₅₀ J->K

Caption: Workflow for the [³H]-serotonin uptake inhibition assay.

Logical Relationship of this compound's Action

Logical_Flow A This compound Administration B Binding to Serotonin Transporter (SERT) A->B C Inhibition of Serotonin Reuptake B->C D Increased Synaptic Serotonin Concentration C->D E Enhanced Serotonergic Neurotransmission D->E F Potential Therapeutic Effects (e.g., Antidepressant, Anxiolytic) E->F

Caption: Logical flow of this compound's mechanism of action.

References

Determining Buphanidrine Cytotoxicity: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buphanidrine, a crinane-type alkaloid isolated from the Amaryllidaceae family of plants, has garnered interest within the research community for its potential pharmacological activities. Preliminary studies suggest that like other crinane alkaloids, this compound may exhibit cytotoxic effects against various cancer cell lines.[1] This application note provides a comprehensive guide to utilizing common cell-based assays for the determination of this compound's cytotoxic properties. The protocols detailed herein are foundational for screening and characterizing the cytotoxic potential of this compound and other natural product-derived compounds.

The assessment of cytotoxicity is a critical step in the drug discovery process, providing essential information on a compound's therapeutic window and potential off-target effects. The assays described—MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7—offer a multi-faceted approach to evaluating cell health, from metabolic activity and membrane integrity to the induction of programmed cell death (apoptosis).

Data Presentation: Summary of this compound Cytotoxicity

Quantitative data on the cytotoxic effects of this compound is emerging. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's cytotoxicity. Below is a summary of reported IC50 values for this compound and related crinane alkaloids in various contexts. It is important to note that IC50 values can vary significantly based on the cell line, assay conditions, and exposure time.

CompoundAssay ContextCell Line/TargetIC50 Value (µM)Reference
This compoundSerotonin Transporter AffinityhSERT expressing COS-7 cells513
This compoundCytotoxicity (Predicted)Lung Carcinoma (A549)-[2]
This compoundCytotoxicity (Predicted)Oligodendroglioma (Hs683)-[2]
Haemanthamine (a crinane alkaloid)Cytotoxicity (MTT Assay)Gastric Cancer (AGS)43.74[1]
Crinamine (a crinane alkaloid)Apoptosis InductionRat Hepatoma (5123tc)12.5[3]

Note: The IC50 value for this compound in the context of serotonin transporter affinity is provided for informational purposes, as direct, peer-reviewed IC50 values from cytotoxicity assays on cancer cell lines are not yet widely available. The predicted cytotoxicity suggests potential activity that warrants experimental verification using the protocols provided below.

Experimental Protocols

Detailed methodologies for three key cell-based cytotoxicity assays are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell line and laboratory conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[4][5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]

Materials:

  • This compound stock solution (in DMSO or other suitable solvent)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[7][8][9] This provides a measure of cell lysis and cytotoxicity.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available kits provide necessary reagents and controls)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol.

    • Include the following controls as per the kit manufacturer's instructions:

      • Spontaneous LDH release (untreated cells)

      • Maximum LDH release (cells treated with a lysis solution provided in the kit)

      • Background control (medium only)

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

    • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate. Be cautious not to disturb the cell pellet.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit's protocol.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's instructions (typically 20-30 minutes), protected from light.[9]

  • Stop Reaction and Data Acquisition:

    • Add the stop solution (if required by the kit) to each well.

    • Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader. A reference wavelength (e.g., 650 nm) should also be used to subtract background absorbance.[8]

Caspase-3/7 Activity Assay for Apoptosis Detection

The Caspase-Glo® 3/7 assay is a luminescence-based method to measure the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[10][11][12] An increase in caspase-3/7 activity is a hallmark of apoptosis.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay kit (e.g., from Promega)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density of 10,000-20,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for attachment.

    • Treat the cells with serial dilutions of this compound as described in the MTT protocol. Include appropriate vehicle controls.

    • Incubate for the desired treatment duration.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

    • Add a volume of the reconstituted Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]

  • Incubation and Data Acquisition:

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Visualizations: Workflows and Signaling Pathways

To aid in the conceptualization of the experimental processes and the potential mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding buphanidrine_treatment This compound Treatment (Serial Dilutions) cell_seeding->buphanidrine_treatment mtt_assay MTT Assay (Viability) buphanidrine_treatment->mtt_assay ldh_assay LDH Assay (Cytotoxicity) buphanidrine_treatment->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) buphanidrine_treatment->caspase_assay data_acquisition Data Acquisition (Plate Reader/Luminometer) mtt_assay->data_acquisition ldh_assay->data_acquisition caspase_assay->data_acquisition ic50_determination IC50 Determination data_acquisition->ic50_determination

Caption: Experimental workflow for assessing this compound cytotoxicity.

apoptosis_pathway cluster_stimulus External Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade This compound This compound (Crinane Alkaloid) bcl2_family Bcl-2 Family Regulation (e.g., decreased Bcl-2, increased Bax) This compound->bcl2_family Induces stress signals affecting cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 activates caspase37 Caspase-3/7 Activation (Executioner Caspases) caspase9->caspase37 activates apoptosis Apoptosis caspase37->apoptosis leads to

Caption: Postulated apoptotic signaling pathway for crinane alkaloids.

Discussion and Conclusion

The provided protocols for MTT, LDH, and Caspase-3/7 assays offer a robust framework for characterizing the cytotoxic effects of this compound. The MTT assay provides insight into the impact on cellular metabolic activity, while the LDH assay directly measures plasma membrane damage and cell lysis. The Caspase-3/7 assay specifically interrogates the induction of apoptosis, a common mechanism of action for cytotoxic natural products.[3]

Based on existing literature for the broader class of crinane alkaloids, it is hypothesized that this compound-induced cytotoxicity may proceed via the intrinsic apoptotic pathway.[3][13] This pathway is characterized by the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in the activation of executioner caspases-3 and -7.[13] The proposed signaling pathway diagram illustrates this potential mechanism.

Further research is warranted to elucidate the precise molecular targets of this compound and to confirm its specific effects on the components of the apoptotic machinery. The application of these standardized cell-based assays will be instrumental in advancing our understanding of this compound's cytotoxic potential and its viability as a lead compound in drug discovery.

References

Unveiling the Anxiolytic Potential of Buphanidrine: Application Notes and Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing established animal models for investigating the anxiolytic properties of Buphanidrine, an alkaloid isolated from Boophane disticha. This document outlines detailed protocols for key behavioral assays, summarizes available quantitative data, and visualizes the proposed mechanism of action and experimental workflows.

Introduction

This compound has emerged as a compound of interest for its potential anxiolytic effects, primarily attributed to its affinity for the serotonin transporter (SERT).[1][2] Understanding its efficacy and mechanism of action is crucial for its development as a potential therapeutic agent. This guide details the application of three widely used rodent models of anxiety-like behavior: the Elevated Plus-Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test (LDBT).

Mechanism of Action: The Serotonergic Pathway

This compound has been shown to bind to the serotonin transporter, with an IC50 value of 274 µM.[1][2] This interaction suggests that this compound may exert its anxiolytic effects by inhibiting the reuptake of serotonin from the synaptic cleft, thereby increasing the availability of serotonin to bind to postsynaptic receptors. This proposed mechanism is consistent with the action of selective serotonin reuptake inhibitors (SSRIs), a class of drugs commonly used to treat anxiety disorders. While the GABAergic system is a key player in anxiety, there is currently no direct evidence to suggest that this compound interacts with GABA receptors.[1][3][4][5]

Buphanidrine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Release Serotonin_reuptake->Serotonin_vesicle Recycling Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin->Postsynaptic_Receptor Binds to Anxiolytic_Effect Anxiolytic Effect Postsynaptic_Receptor->Anxiolytic_Effect Leads to

Proposed serotonergic pathway of this compound.

Data Presentation

The following tables summarize the quantitative data from a study investigating the anxiolytic-like effects of a hydroethanolic extract of Boophane disticha in mice. It is important to note that these data are for a crude extract and not purified this compound. Future studies should aim to replicate these findings with the isolated compound.

Table 1: Elevated Plus-Maze (EPM) - Effects of Boophane disticha Extract

Treatment GroupDose (mg/kg, p.o.)Time in Open Arms (s)Open Arm Entries (%)
Vehicle Control-Data not availableData not available
B. disticha Extract10IncreasedIncreased
B. disticha Extract25Data not availableData not available
B. disticha Extract40Data not availableData not available
Diazepam (Positive Control)Data not availableIncreasedIncreased

Source: Adapted from in vivo studies on B. disticha extracts.[1]

Table 2: Open Field Test (OFT) - Effects of Boophane disticha Extract

Treatment GroupDose (mg/kg, p.o.)Time in Center (%)Locomotor Activity
Vehicle Control-Data not availableData not available
B. disticha Extract10Data not availableData not available
B. disticha Extract25IncreasedData not available
B. disticha Extract40Data not availableData not available
Diazepam (Positive Control)Data not availableIncreasedData not available

Source: Adapted from in vivo studies on B. disticha extracts.[1]

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below. These protocols are based on established procedures and can be adapted for the specific investigation of this compound.

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents.[6] The test is based on the natural aversion of rodents to open and elevated spaces.

Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Animals: Adult male mice or rats are commonly used.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., saline with 0.5% Tween 80).

    • Administer this compound (e.g., 10, 25, 40 mg/kg) via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

    • Administer a vehicle control to a separate group of animals.

    • Administer a positive control, such as diazepam (e.g., 1-2 mg/kg, i.p.), to another group.

    • Allow for a 30-60 minute pre-treatment period before testing.

  • Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Time spent in the open arms.

    • Percentage of entries into the open arms relative to the total number of arm entries.

    • Total number of arm entries (as a measure of locomotor activity).

EPM_Workflow cluster_setup Setup cluster_treatment Treatment cluster_testing Testing cluster_analysis Data Analysis Apparatus Elevated Plus-Maze Placement Place animal in center of maze Apparatus->Placement Animals Rodents (Mice/Rats) Drug_Admin This compound / Vehicle / Diazepam Administration Animals->Drug_Admin Pre_treatment 30-60 min Pre-treatment Period Drug_Admin->Pre_treatment Pre_treatment->Placement Exploration 5 min free exploration Placement->Exploration Recording Video record session Exploration->Recording Time_Open Time in Open Arms Recording->Time_Open Entries_Open Open Arm Entries (%) Recording->Entries_Open Total_Entries Total Arm Entries Recording->Total_Entries

Workflow for the Elevated Plus-Maze Test.
Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[7][8] Rodents naturally tend to stay near the walls (thigmotaxis), and anxiolytic compounds typically increase exploration of the central area.

Protocol:

  • Apparatus: A square or circular arena with walls, typically made of a non-reflective material.

  • Animals: Adult male mice or rats.

  • Drug Administration: Same as for the EPM test.

  • Procedure:

    • Place the animal in the center or a corner of the open field arena.

    • Allow the animal to explore the arena for 5-10 minutes.

    • Record the session using a video tracking system.

  • Data Analysis:

    • Time spent in the center of the arena.

    • Number of entries into the center zone.

    • Total distance traveled (as a measure of locomotor activity).

    • Rearing frequency.

OFT_Workflow cluster_setup Setup cluster_treatment Treatment cluster_testing Testing cluster_analysis Data Analysis Apparatus Open Field Arena Placement Place animal in arena Apparatus->Placement Animals Rodents (Mice/Rats) Drug_Admin This compound / Vehicle / Diazepam Administration Animals->Drug_Admin Pre_treatment 30-60 min Pre-treatment Period Drug_Admin->Pre_treatment Pre_treatment->Placement Exploration 5-10 min free exploration Placement->Exploration Recording Video record session Exploration->Recording Time_Center Time in Center Recording->Time_Center Entries_Center Center Entries Recording->Entries_Center Distance Total Distance Traveled Recording->Distance

Workflow for the Open Field Test.
Light-Dark Box Test (LDBT)

The LDBT is another popular model for assessing anxiety-like behavior, based on the innate aversion of rodents to brightly illuminated areas.[9][10][11]

Protocol:

  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

  • Animals: Adult male mice are commonly used.

  • Drug Administration: Same as for the EPM and OFT.

  • Procedure:

    • Place the animal in the center of the light compartment, facing away from the opening.

    • Allow the animal to freely explore both compartments for 5-10 minutes.

    • Record the session using a video camera.

  • Data Analysis:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

LDBT_Workflow cluster_setup Setup cluster_treatment Treatment cluster_testing Testing cluster_analysis Data Analysis Apparatus Light-Dark Box Placement Place animal in light compartment Apparatus->Placement Animals Mice Drug_Admin This compound / Vehicle / Diazepam Administration Animals->Drug_Admin Pre_treatment 30-60 min Pre-treatment Period Drug_Admin->Pre_treatment Pre_treatment->Placement Exploration 5-10 min free exploration Placement->Exploration Recording Video record session Exploration->Recording Time_Light Time in Light Compartment Recording->Time_Light Transitions Number of Transitions Recording->Transitions Latency Latency to Enter Dark Recording->Latency

Workflow for the Light-Dark Box Test.

References

Application Notes and Protocols for the Extraction of Buphanidrine from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the extraction, purification, and preliminary characterization of Buphanidrine, a crinane alkaloid found in various species of the Amaryllidaceae family, notably Boophone disticha. This compound has garnered significant interest due to its affinity for the serotonin transporter (SERT), suggesting its potential as a lead compound in the development of novel antidepressants.[1][2][3] These protocols detail methodologies for ethanolic and acid-base extraction, purification via column chromatography, and analysis by High-Performance Liquid Chromatography (HPLC). Furthermore, this guide includes spectral data for characterization and a summary of the relevant biological signaling pathways.

Introduction to this compound

This compound is a member of the crinane class of alkaloids, which are characteristic secondary metabolites of plants in the Amaryllidaceae family. It has been identified as one of the major alkaloids in the bulbs and leaves of Boophone disticha, a plant with a history of use in South African traditional medicine for conditions such as anxiety.[1][3] The primary pharmacological interest in this compound stems from its demonstrated affinity for the serotonin transporter (SERT), indicating a potential mechanism of action similar to that of selective serotonin reuptake inhibitors (SSRIs).[1][2][3]

Plant Material Handling and Preparation

Proper handling and preparation of the plant material are critical for maximizing the yield and purity of the extracted alkaloids.

Protocol 2.1: Plant Material Preparation

  • Collection: Collect fresh bulbs of Boophone disticha.

  • Cleaning: Thoroughly wash the bulbs with water to remove any soil and debris.

  • Drying: Slice the bulbs into thin pieces to facilitate drying. Air-dry the plant material in a well-ventilated area away from direct sunlight for approximately two weeks, or until brittle. Alternatively, use a forced-air oven at a temperature not exceeding 40-50°C to expedite the process.

  • Grinding: Once completely dry, grind the plant material into a fine powder using a blender or a mill.

  • Storage: Store the powdered plant material in an airtight container in a cool, dark, and dry place to prevent degradation of the alkaloids.

Extraction Protocols

Two primary methods for the extraction of alkaloids from Boophone disticha are presented here: a general ethanolic extraction and a more specific acid-base extraction designed to selectively isolate alkaloids.

Protocol 3.1: General Ethanolic Extraction

This method is suitable for a broad extraction of phytochemicals, including alkaloids.

  • Maceration: Macerate the powdered plant material (e.g., 100 g) in 95% ethanol (e.g., 1 L) in a large flask.

  • Agitation: Seal the flask and agitate it at room temperature for 48-72 hours using a magnetic stirrer or an orbital shaker.

  • Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Re-extraction: Re-macerate the plant residue with fresh ethanol at least two more times to ensure exhaustive extraction.

  • Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanolic extract.

Protocol 3.2: Acid-Base Extraction for Alkaloid Enrichment

This method leverages the basic nature of alkaloids to achieve a more selective extraction.

  • Acidification: Suspend the powdered plant material (e.g., 100 g) in a 5% aqueous solution of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (e.g., 1 L).

  • Extraction: Stir the acidic slurry for 24 hours at room temperature.

  • Filtration: Filter the mixture and collect the acidic aqueous phase.

  • Basification: Cool the acidic extract in an ice bath and carefully basify it to a pH of 9-10 by the slow addition of a base, such as ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃).

  • Solvent Partitioning: Transfer the basified aqueous solution to a separatory funnel and extract the alkaloids with an organic solvent like dichloromethane (CH₂Cl₂) or a mixture of chloroform and methanol. Perform the extraction three to five times with fresh solvent.

  • Washing: Combine the organic layers and wash them with distilled water to remove any remaining impurities.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter to remove the drying agent and concentrate the organic extract under reduced pressure to yield the crude alkaloid fraction.

Purification Protocols

The crude extract requires further purification to isolate this compound. This is typically achieved through column chromatography.

Protocol 4.1: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (gradient elution). A common gradient system for crinane alkaloids is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

  • Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL).

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualize the spots under UV light (254 nm) or by staining with Dragendorff's reagent.

  • Pooling and Concentration: Combine the fractions containing the compound of interest (this compound) and concentrate them to obtain the purified alkaloid.

Quantitative Analysis and Characterization

High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantitative analysis and final purity assessment of this compound.

Protocol 5.1: HPLC Analysis

  • Sample Preparation: Prepare a standard solution of purified this compound of a known concentration in the mobile phase. Dissolve the experimental sample in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Quantification: Construct a calibration curve by injecting known concentrations of the this compound standard. The concentration of this compound in the sample can then be determined by comparing its peak area to the calibration curve.

Table 1: Representative HPLC Parameters for Amaryllidaceae Alkaloid Analysis

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with an additive like 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 20 µL

Table 2: Spectroscopic Data for this compound Characterization

Technique Data
¹H NMR (CDCl₃) δ (ppm): 6.91 (s, 1H), 6.45 (s, 1H), 5.91 (d, J=1.5 Hz, 1H), 5.89 (d, J=1.5 Hz, 1H), 4.11 (d, J=14.0 Hz, 1H), 3.78 (s, 3H), 3.35 (d, J=14.0 Hz, 1H), 3.32 (m, 1H), 2.90 (m, 1H), 2.40-2.20 (m, 2H), 2.10-1.90 (m, 2H)
¹³C NMR (CDCl₃) δ (ppm): 146.4, 146.2, 133.0, 127.8, 108.9, 107.4, 101.0, 68.7, 63.4, 56.1, 53.7, 47.2, 31.8, 28.5
Mass Spectrometry Expected [M+H]⁺ at m/z 302.1392 for C₁₇H₁₉NO₄

Note: NMR data is compiled from literature and may vary slightly based on experimental conditions.

Experimental Workflow and Signaling Pathway Diagrams

Diagram 1: Experimental Workflow for this compound Extraction and Purification

Workflow plant_material Boophone disticha Bulbs drying Drying and Powdering plant_material->drying extraction Extraction (Ethanolic or Acid-Base) drying->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc Monitoring pure_this compound Purified this compound fractions->pure_this compound Pooling of Pure Fractions tlc->fractions hplc HPLC Analysis (Purity & Quantification) pure_this compound->hplc characterization Spectroscopic Characterization (NMR, MS) pure_this compound->characterization SignalingPathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin_release Serotonin Release serotonin_vesicle->serotonin_release synaptic_serotonin Increased Synaptic Serotonin serotonin_release->synaptic_serotonin sert Serotonin Transporter (SERT) This compound This compound This compound->sert Inhibition reuptake Serotonin Reuptake reuptake->sert synaptic_serotonin->reuptake serotonin_receptor 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) synaptic_serotonin->serotonin_receptor downstream_signaling Downstream Signaling (e.g., cAMP, IP3/DAG pathways) serotonin_receptor->downstream_signaling cellular_response Cellular Response (e.g., Altered Neuronal Excitability) downstream_signaling->cellular_response

References

Application Notes: Developing Analytical Standards for Buphanidrine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Buphanidrine is a crinane-type Amaryllidaceae alkaloid isolated from the bulbs of Boophone disticha, a plant used in traditional South African medicine for conditions including anxiety, pain, and inflammatory disorders.[1][2] Pharmacological studies have identified this compound as an inhibitor of the serotonin transporter (SERT), suggesting its potential for development as an antidepressant.[1][2][3] As research into its therapeutic applications progresses, the need for robust, validated analytical methods for the accurate quantification of this compound in various matrices becomes critical. These application notes provide detailed protocols for the extraction, isolation, and quantification of this compound, intended for researchers, scientists, and professionals in drug development.

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Boophone disticha

This protocol outlines a bioassay-guided fractionation method for isolating this compound from plant material to serve as a reference standard. The methodology is adapted from procedures described in the literature.[1][3]

Materials and Reagents:

  • Dried bulbs of Boophone disticha

  • Ethanol (95%)

  • Ethyl acetate

  • Deionized water

  • Anhydrous acetic acid

  • Vacuum Liquid Chromatography (VLC) apparatus

  • Preparative Thin-Layer Chromatography (pTLC) plates (Silica gel 60 F254)

  • Standard laboratory glassware and equipment

  • Rotary evaporator

Procedure:

  • Extraction:

    • Grind dried and pulverized Boophone disticha bulb material.

    • Perform an exhaustive extraction with 95% ethanol at room temperature.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract residue in ethyl acetate.

    • Extract the ethyl acetate solution with acidified water (pH adjusted to 3 with anhydrous acetic acid).[2]

    • Separate the aqueous and organic phases. The alkaloids, including this compound, will be in the aqueous phase.

    • Collect the aqueous phase and adjust the pH to neutral (pH 7) before freeze-drying to yield a concentrated alkaloid residue.[2]

  • Chromatographic Isolation:

    • Subject the alkaloid residue to Vacuum Liquid Chromatography (VLC) for initial fractionation.

    • Further purify the fractions containing this compound using preparative Thin-Layer Chromatography (pTLC).[1][3]

    • Identify the isolated compound as this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), comparing the data with published literature values.[1][2][3]

G cluster_workflow Workflow for this compound Isolation & Purification plant Boophone disticha Bulb Material extraction Ethanol Extraction plant->extraction partition Liquid-Liquid Partitioning (Acid/Base Extraction) extraction->partition vlc Vacuum Liquid Chromatography (VLC) partition->vlc ptlc Preparative TLC (pTLC) vlc->ptlc analysis Spectroscopic Analysis (NMR, MS) ptlc->analysis standard Purified this compound Reference Standard analysis->standard

Figure 1: Workflow for the isolation and purification of a this compound reference standard.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol describes a sensitive and selective method for the quantification of this compound in complex matrices (e.g., plant extracts, biological fluids) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Such methods are standard for the analysis of pharmaceuticals and metabolites.[4][5][6]

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[7][8]

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • C18 Reverse-Phase Analytical Column (e.g., 2.1 x 100 mm, 1.8 µm).[7]

  • Purified this compound reference standard.

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound).

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid or ammonium formate.

Procedure:

  • Standard and Sample Preparation:

    • Stock Solutions: Prepare a 1 mg/mL stock solution of the this compound reference standard and the Internal Standard (IS) in methanol.

    • Calibration Standards: Create a series of calibration standards by serial dilution of the stock solution in the desired matrix to cover the expected concentration range (e.g., 1-1000 ng/mL).

    • Sample Preparation: Extract this compound from the sample matrix using an appropriate method (e.g., protein precipitation for plasma, liquid-liquid extraction for plant extracts). Spike all standards and samples with a fixed concentration of the IS.

  • LC-MS/MS Analysis:

    • Chromatography: Set up the HPLC/UHPLC system with the C18 column. Use a gradient elution method with mobile phases such as (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion ESI mode. Optimize the MS parameters (e.g., capillary voltage, source temperature) by infusing a dilute solution of this compound.

    • MRM Method: Develop a Multiple Reaction Monitoring (MRM) method by identifying the precursor ion (Q1) corresponding to this compound's molecular weight and selecting one or two high-intensity, specific product ions (Q3) for quantification and confirmation.

  • Data Analysis:

    • Integrate the peak areas for the this compound and IS MRM transitions.

    • Calculate the ratio of the this compound peak area to the IS peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_workflow General Workflow for LC-MS/MS Quantification sample_prep Sample Preparation (Extraction + IS Spiking) lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_ionization ESI Ionization (Positive Mode) lc_separation->ms_ionization ms_q1 Q1: Precursor Ion Selection ms_ionization->ms_q1 ms_q2 Q2: Collision-Induced Dissociation (CID) ms_q1->ms_q2 ms_q3 Q3: Product Ion Selection (MRM) ms_q2->ms_q3 detection Detector ms_q3->detection data_analysis Data Analysis (Standard Curve) detection->data_analysis quant_result This compound Concentration data_analysis->quant_result

Figure 2: Logical workflow for the quantification of this compound using LC-MS/MS in MRM mode.

Quantitative Data and Method Parameters

The following tables summarize key quantitative data for this compound from the literature and provide suggested starting parameters for the LC-MS/MS quantification method.

Table 1: Summary of Reported In Vitro Biological Activity for this compound

Assay Type Target Ligand/Cell System IC₅₀ Value (µM) Reference
Binding Assay SERT [³H]-citalopram 274 [3]
Binding Assay SERT [³H]-citalopram 62 [2]

| Functional Assay | SERT Inhibition | COS-7 cells expressing hSERT | 513 |[2] |

Table 2: Proposed Starting Parameters for LC-MS/MS Quantification of this compound

Parameter Suggested Condition
Liquid Chromatography
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Linear gradient from 5% to 95% B over 10 minutes
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage ~3.5 kV
Source Temperature ~120 °C
Desolvation Temp. ~350 °C
MRM Transitions To be determined empirically (Precursor > Product)

| Collision Energy | To be optimized for each transition |

Proposed Mechanism of Action

This compound's primary mechanism of action is the inhibition of the serotonin transporter (SERT).[1][9] In a normal serotonergic synapse, SERT is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, which terminates the signal. By binding to and inhibiting SERT, this compound prevents this reuptake, leading to an increased concentration and prolonged presence of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission, a mechanism shared by many selective serotonin reuptake inhibitor (SSRI) antidepressants.

G cluster_pathway Proposed Mechanism of Action: SERT Inhibition presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft serotonin Serotonin (5-HT) serotonin_vesicle Serotonin Vesicles serotonin_vesicle->synaptic_cleft Release sert SERT (Transporter) receptor 5-HT Receptor receptor->postsynaptic Signal This compound This compound This compound->sert Inhibits serotonin->sert Reuptake serotonin->receptor Binds

Figure 3: this compound inhibits the serotonin transporter (SERT), increasing serotonin levels.

References

Application Note: Utilizing CRISPR-Cas9 for Elucidating Buphanidrine's Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buphanidrine, an alkaloid isolated from the Amaryllidaceae family, has demonstrated an affinity for the serotonin transporter (SERT), suggesting its potential as a therapeutic agent for neurological conditions such as depression and anxiety.[1][2][3] However, a comprehensive understanding of its target engagement and potential off-target effects is crucial for further drug development. The advent of CRISPR-Cas9 technology provides a powerful tool for precise genome editing, enabling researchers to systematically identify and validate drug targets.[][5][6][7][8] This application note provides a detailed protocol for employing CRISPR-Cas9-based strategies to investigate the target engagement of this compound, confirm its interaction with SERT, and explore potential downstream signaling pathways.

The workflow described herein combines a genome-wide CRISPR-Cas9 knockout screen to identify genes that influence cellular sensitivity to this compound with subsequent validation and target engagement assays. This approach allows for both the confirmation of the known target and the discovery of novel cellular factors involved in the drug's mechanism of action.

Experimental Workflow

The overall experimental strategy is depicted in the workflow diagram below. It begins with a genome-wide CRISPR-Cas9 knockout screen to identify genes that, when knocked out, confer resistance or sensitivity to this compound treatment. Hits from the primary screen are then validated using individual sgRNAs. Subsequently, target engagement is confirmed through methods like the Cellular Thermal Shift Assay (CETSA). Finally, the impact of this compound on downstream signaling pathways is assessed.

Buphanidrine_Target_Engagement_Workflow cluster_Screening Phase 1: Genome-Wide Screening cluster_Validation Phase 2: Hit Validation cluster_Engagement Phase 3: Target Engagement cluster_Pathway Phase 4: Downstream Pathway Analysis A Lentiviral CRISPR-Cas9 Knockout Library Transduction B This compound Treatment A->B C Genomic DNA Extraction B->C D Next-Generation Sequencing (NGS) of sgRNA Cassettes C->D E Identification of Enriched/Depleted sgRNAs (Hits) D->E F Generation of Individual Gene Knockout Cell Lines E->F Select Top Hits G Cell Viability/Toxicity Assays with this compound F->G H Confirmation of Top Candidate Genes G->H I Cellular Thermal Shift Assay (CETSA) H->I Confirm with Direct Assay L Treatment of Validated KO and WT Cells with this compound H->L Investigate Mechanism J Western Blot or Mass Spectrometry Analysis I->J K Confirmation of Direct this compound-Target Binding J->K M Phospho-Proteomic/Western Blot Analysis L->M N Elucidation of Affected Signaling Pathways (e.g., PI3K/Akt, MAPK/ERK) M->N

Figure 1: Experimental workflow for this compound target engagement studies using CRISPR-Cas9.

Materials and Methods

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen

This protocol outlines the steps for identifying genes that modulate cellular sensitivity to this compound.

1.1. Cell Line and Culture:

  • Select a human cell line that expresses the serotonin transporter (SERT), such as HEK293 cells stably overexpressing SLC6A4 or a neuroblastoma cell line like SH-SY5Y.

  • Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

1.2. Lentiviral CRISPR-Cas9 Library Transduction:

  • Use a commercially available genome-wide lentiviral CRISPR-Cas9 knockout library (e.g., GeCKO v2).

  • Transduce the cells with the lentiviral library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.

  • Select transduced cells with puromycin to generate a stable Cas9-expressing cell pool with a diverse knockout population.

1.3. This compound Treatment:

  • Determine the IC50 of this compound in the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Split the transduced cell population into two groups: a control group (treated with vehicle) and a treatment group (treated with this compound at a concentration around the IC80 to ensure strong selective pressure).

  • Culture the cells for 14-21 days, passaging as necessary and maintaining the selective pressure in the treatment group.

1.4. Genomic DNA Extraction and NGS:

  • Harvest cells from both the control and treatment groups.

  • Extract genomic DNA using a commercial kit.

  • Amplify the sgRNA cassettes from the genomic DNA by PCR.

  • Perform next-generation sequencing (NGS) to determine the representation of each sgRNA in both populations.

1.5. Data Analysis:

  • Analyze the sequencing data to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the control.

  • Use bioinformatics tools like MAGeCK to rank the genes based on the statistical significance of the sgRNA enrichment or depletion.

Protocol 2: Hit Validation with Individual sgRNAs

This protocol describes the validation of candidate genes identified from the primary screen.

2.1. sgRNA Design and Cloning:

  • Design 2-3 individual sgRNAs targeting the top candidate genes from the screen.

  • Clone the sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker.

2.2. Generation of Knockout Cell Lines:

  • Transduce the parental cell line with the individual sgRNA-expressing lentiviruses.

  • Select transduced cells and expand individual clones.

  • Verify gene knockout by Sanger sequencing and Western blot analysis of the target protein.

2.3. Cell Viability Assays:

  • Plate the validated knockout and wild-type (WT) control cells in 96-well plates.

  • Treat the cells with a range of this compound concentrations.

  • After 48-72 hours, assess cell viability using an appropriate assay.

  • Compare the dose-response curves and IC50 values between the knockout and WT cells.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to its target protein in a cellular context.

3.1. Cell Treatment:

  • Treat intact cells with either vehicle or this compound at a saturating concentration for 1 hour.

3.2. Thermal Challenge:

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

3.3. Protein Extraction:

  • Lyse the cells by freeze-thawing.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

3.4. Protein Analysis:

  • Analyze the soluble fractions by Western blot using an antibody specific for the target protein (e.g., SERT).

  • Quantify the band intensities to generate a thermal melting curve. A shift in the melting curve in the presence of this compound indicates direct binding.

Protocol 4: Downstream Signaling Pathway Analysis

This protocol aims to identify signaling pathways affected by this compound treatment.

4.1. Cell Treatment:

  • Treat validated gene knockout and WT cells with this compound at its IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes).

4.2. Protein Lysate Preparation:

  • Lyse the cells and determine the protein concentration.

4.3. Western Blot Analysis:

  • Perform Western blot analysis using antibodies against key proteins in hypothetical downstream pathways, such as the PI3K/Akt and MAPK/ERK pathways. This includes phosphorylated and total forms of Akt, ERK1/2, and other relevant pathway components.

4.4. Data Analysis:

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

  • Compare the activation status of these pathways between this compound-treated and untreated cells, as well as between WT and knockout cell lines.

Data Presentation

The quantitative data generated from the described experiments can be summarized in the following tables for clear comparison and interpretation.

Table 1: Summary of CRISPR-Cas9 Screen Hits

Gene SymbolsgRNA SequenceLog2 Fold Change (Treated/Control)p-valuePhenotype (Resistance/Sensitivity)
SLC6A4G...C-3.5<0.001Sensitivity
Gene XA...T2.8<0.01Resistance
Gene YT...A-2.5<0.01Sensitivity
...............

Table 2: Validation of this compound's Effect on Cell Viability in Knockout Cell Lines

Cell LineThis compound IC50 (µM)Fold Change vs. WT
Wild-Type (WT)15.2 ± 1.81.0
SLC6A4 KO> 100> 6.6
Gene X KO45.8 ± 3.53.0
Gene Y KO5.1 ± 0.90.3

Table 3: CETSA Data for Target Engagement

TreatmentTemperature (°C)Relative Soluble SERT (%)
Vehicle40100
5095
5570
6030
655
This compound40100
5098
5585
6065
6520

Table 4: Quantification of Downstream Signaling Pathway Modulation

TreatmentCell Linep-Akt (Ser473) / Total Aktp-ERK1/2 (Thr202/Tyr204) / Total ERK1/2
VehicleWT1.01.0
This compoundWT0.4 ± 0.11.8 ± 0.2
VehicleSLC6A4 KO1.01.0
This compoundSLC6A4 KO0.9 ± 0.11.1 ± 0.1

Signaling Pathway Diagrams

The following diagrams illustrate hypothetical signaling pathways that could be modulated by this compound's interaction with its primary target, SERT.

PI3K_Akt_Signaling_Pathway This compound This compound SERT SERT This compound->SERT Inhibits PI3K PI3K SERT->PI3K Modulates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Growth mTOR->CellSurvival

Figure 2: Hypothetical modulation of the PI3K/Akt signaling pathway by this compound.

MAPK_ERK_Signaling_Pathway This compound This compound SERT SERT This compound->SERT Inhibits Ras Ras SERT->Ras Modulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Figure 3: Hypothetical modulation of the MAPK/ERK signaling pathway by this compound.

Conclusion

The integration of CRISPR-Cas9 technology into the drug discovery pipeline offers a robust and unbiased approach to elucidate the mechanism of action of novel compounds. The protocols and workflow detailed in this application note provide a comprehensive framework for researchers to confirm the target engagement of this compound with SERT, identify potential off-target effects, and explore the downstream cellular consequences of its activity. This powerful combination of chemical biology and functional genomics will undoubtedly accelerate the development of this compound and other promising natural products into effective therapeutics.

References

Application Notes and Protocols for Electrophysiological Recording of Neuronal Activity Following Buphanidrine Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buphanidrine is an alkaloid compound found in the plant Boophone disticha. Emerging research has identified its affinity for the serotonin transporter (SERT), suggesting potential applications in modulating serotonergic neurotransmission.[1] The study of its effects on neuronal activity is crucial for understanding its mechanism of action and therapeutic potential. These application notes provide a comprehensive overview of the electrophysiological techniques that can be employed to characterize the impact of this compound on neuronal function.

Given the limited direct electrophysiological data on this compound, this document outlines generalized protocols and theoretical frameworks based on its known pharmacological target (SERT) and established electrophysiological methodologies for studying neuroactive compounds.[2][3][4][5][6]

Putative Signaling Pathway of this compound

This compound's primary known molecular target is the serotonin transporter (SERT).[1] By inhibiting SERT, this compound is hypothesized to increase the concentration and duration of serotonin (5-HT) in the synaptic cleft. This elevated serotonergic tone would then lead to the activation of various postsynaptic and presynaptic serotonin receptors, modulating downstream signaling cascades and ultimately altering neuronal excitability and network activity.

Buphanidrine_Signaling_Pathway cluster_post Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibition 5-HT_Vesicle 5-HT Vesicle 5-HT_Release 5-HT Release 5-HT_Vesicle->5-HT_Release Exocytosis Synaptic_5HT Synaptic 5-HT 5-HT_Release->Synaptic_5HT 5-HT_Reuptake 5-HT Reuptake 5-HT_Reuptake->SERT Synaptic_5HT->5-HT_Reuptake 5-HT_Receptor 5-HT Receptor Synaptic_5HT->5-HT_Receptor Binding & Activation G-Protein G-Protein Signaling 5-HT_Receptor->G-Protein Ion_Channels Ion Channel Modulation 5-HT_Receptor->Ion_Channels Neuronal_Activity Altered Neuronal Activity G-Protein->Neuronal_Activity Ion_Channels->Neuronal_Activity

Putative signaling pathway of this compound.

Data Presentation: Summary of Expected Electrophysiological Outcomes

The following tables summarize the potential effects of this compound on neuronal activity based on its known SERT inhibition. These are hypothetical data tables to guide experimental design and data analysis.

Table 1: In Vitro Patch-Clamp Electrophysiology

ParameterControlThis compound (Low Conc.)This compound (High Conc.)Putative Mechanism
Resting Membrane Potential (mV)-70 ± 2.5-68 ± 3.1-65 ± 2.8Modulation of K+ channels by 5-HT receptor activation
Input Resistance (MΩ)250 ± 30280 ± 35310 ± 40Closure of K+ channels
Action Potential Threshold (mV)-50 ± 1.8-52 ± 2.0-55 ± 2.2Modulation of voltage-gated Na+ channels
Spontaneous Firing Rate (Hz)2 ± 0.54 ± 0.87 ± 1.2Increased excitability
sEPSC Frequency (Hz)5 ± 1.28 ± 1.512 ± 2.0Increased presynaptic glutamate release
sEPSC Amplitude (pA)20 ± 3.521 ± 3.822 ± 4.0No significant postsynaptic change
sIPSC Frequency (Hz)8 ± 1.810 ± 2.113 ± 2.5Increased presynaptic GABA release
sIPSC Amplitude (pA)30 ± 4.032 ± 4.233 ± 4.5No significant postsynaptic change

Table 2: In Vivo Extracellular Electrophysiology

Brain RegionParameterBaselinePost-BuphanidrinePutative Mechanism
Dorsal Raphe NucleusFiring Rate (spikes/s)3.5 ± 0.72.1 ± 0.5Autoreceptor (5-HT1A) mediated inhibition
Prefrontal CortexFiring Rate (spikes/s)5.2 ± 1.18.9 ± 1.8Increased excitatory input
HippocampusLFP Power (Theta Band)100 ± 15140 ± 20Modulation of network oscillations
AmygdalaFiring Rate (spikes/s)7.8 ± 1.55.4 ± 1.2Increased inhibitory tone

Experimental Protocols

Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording

This protocol is designed to investigate the direct effects of this compound on the intrinsic properties and synaptic transmission of individual neurons in brain slices.

Materials:

  • Vibratome for brain slicing

  • Artificial cerebrospinal fluid (aCSF)

  • Patch-clamp rig with amplifier, digitizer, and microscope

  • Borosilicate glass capillaries for pipette pulling

  • Intracellular solution

  • This compound stock solution

Methodology:

  • Brain Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing aCSF. Rapidly dissect the brain and prepare 300 µm coronal or sagittal slices of the region of interest (e.g., prefrontal cortex, hippocampus) using a vibratome.

  • Slice Recovery: Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature.

  • Recording: Place a slice in the recording chamber under the microscope and continuously perfuse with oxygenated aCSF. Pull patch pipettes to a resistance of 3-6 MΩ and fill with intracellular solution.

  • Whole-Cell Configuration: Obtain a gigaseal on a visually identified neuron and rupture the membrane to achieve whole-cell configuration.

  • Data Acquisition:

    • Intrinsic Properties: In current-clamp mode, record the resting membrane potential. Inject a series of hyperpolarizing and depolarizing current steps to measure input resistance, action potential threshold, and firing frequency.

    • Synaptic Activity: In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) and at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).

  • This compound Application: After a stable baseline recording, perfuse the slice with aCSF containing the desired concentration of this compound and repeat the data acquisition steps.

Patch_Clamp_Workflow Start Start Brain_Slice_Prep Brain Slice Preparation Start->Brain_Slice_Prep Slice_Recovery Slice Recovery Brain_Slice_Prep->Slice_Recovery Recording_Setup Recording Setup Slice_Recovery->Recording_Setup Whole_Cell Achieve Whole-Cell Configuration Recording_Setup->Whole_Cell Baseline_Recording Baseline Recording (Intrinsic & Synaptic) Whole_Cell->Baseline_Recording Buphanidrine_App This compound Application Baseline_Recording->Buphanidrine_App Post_Drug_Recording Post-Drug Recording Buphanidrine_App->Post_Drug_Recording Data_Analysis Data Analysis Post_Drug_Recording->Data_Analysis End End Data_Analysis->End

Workflow for in vitro patch-clamp recording.
Protocol 2: In Vivo Single-Unit Extracellular Recording

This protocol allows for the investigation of this compound's effects on the firing patterns of neurons in the intact brain of an anesthetized or awake, behaving animal.[3]

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine

  • Micromanipulator

  • High-impedance microelectrodes

  • Extracellular amplifier and data acquisition system

  • This compound solution for systemic or local administration

Methodology:

  • Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame. Perform a craniotomy over the target brain region.

  • Electrode Placement: Slowly lower a microelectrode into the brain region of interest using the micromanipulator. Identify single-unit activity based on spike amplitude and waveform.

  • Baseline Recording: Once a stable single unit is isolated, record its spontaneous firing rate for a baseline period of at least 15-20 minutes.

  • Drug Administration: Administer this compound systemically (e.g., intraperitoneal injection) or locally via a microinjection cannula.

  • Post-Drug Recording: Continuously record the firing rate of the same neuron for an extended period following drug administration to observe the time course of the drug's effect.[3]

  • Data Analysis: Use spike sorting software to isolate and verify single-unit activity. Analyze changes in firing rate, burst firing, and inter-spike intervals.

In_Vivo_Workflow Start Start Animal_Prep Animal Preparation & Craniotomy Start->Animal_Prep Electrode_Placement Electrode Placement & Unit Isolation Animal_Prep->Electrode_Placement Baseline_Recording Baseline Firing Rate Recording Electrode_Placement->Baseline_Recording Buphanidrine_Admin This compound Administration Baseline_Recording->Buphanidrine_Admin Post_Drug_Recording Continuous Post-Drug Recording Buphanidrine_Admin->Post_Drug_Recording Data_Analysis Spike Sorting & Firing Pattern Analysis Post_Drug_Recording->Data_Analysis End End Data_Analysis->End

Workflow for in vivo single-unit recording.

Conclusion

The provided application notes and protocols offer a robust framework for the electrophysiological characterization of this compound. By employing these techniques, researchers can elucidate the compound's effects on neuronal excitability, synaptic transmission, and network dynamics. This information is critical for understanding its mechanism of action and for the development of novel therapeutics targeting the serotonergic system. Future studies should aim to directly apply these methods to provide empirical data on the electrophysiological profile of this compound.

References

Application Notes and Protocols for High-Throughput Screening of Novel Buphanidrine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buphanidrine, a crinine-type Amaryllidaceae alkaloid, and its derivatives present a promising class of compounds with a range of biological activities. Preclinical studies have indicated their potential as modulators of key neurological and oncological targets. Notably, this compound and related alkaloids have shown affinity for the serotonin transporter (SERT) and inhibitory activity against acetylcholinesterase (AChE), making them attractive candidates for the development of novel therapeutics for neuropsychiatric disorders and Alzheimer's disease.[1] Furthermore, emerging evidence suggests that Amaryllidaceae alkaloids can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.[2][3][4]

High-throughput screening (HTS) is an essential tool in early-stage drug discovery, enabling the rapid evaluation of large libraries of chemical compounds for their biological activity. This document provides detailed application notes and protocols for the HTS of novel this compound derivatives against three key targets: the serotonin transporter, acetylcholinesterase, and cancer cell viability (apoptosis induction).

Data Presentation: Biological Activities of this compound and Related Alkaloids

The following tables summarize the quantitative data on the biological activities of this compound and other relevant Amaryllidaceae alkaloids. This data serves as a benchmark for the screening of novel derivatives.

Table 1: Inhibitory Activity of Amaryllidaceae Alkaloids on the Serotonin Transporter (SERT)

CompoundAssay TypeCell Line/SystemIC₅₀ (µM)Reference
This compound[³H]-Citalopram BindingRat Brain62[1]
Buphanamine[³H]-Citalopram BindingRat Brain55[1]
Buphanisine[³H]-Citalopram BindingRat Brain199[1]
Distichamine[³H]-Citalopram BindingRat Brain65[1]
This compoundFunctional SERT InhibitionCOS-7 cells expressing hSERT513[1]
DistichamineFunctional SERT InhibitionCOS-7 cells expressing hSERT646[1]

Table 2: Cholinesterase Inhibitory Activity of Norbelladine Derivatives

CompoundTargetIC₅₀ (µM)Reference
NorbelladineButyrylcholinesterase91.6[5][6]
4'-O-methylnorbelladineButyrylcholinesterase26.1[5][6]
3'-O-methylnorbelladineButyrylcholinesterase50.8[5][6]
3',4'-O-dimethylnorbelladineButyrylcholinesterase30.7[5][6]

Table 3: Cytotoxic Activity of Norbelladine Derivatives

CompoundCell LineCC₅₀ (µM)Reference
NorbelladineHepatocarcinoma (Huh7)72.6[5][6]
NorcraugsodineMonocytic Leukemia (THP-1)27.0[5][6]

Signaling Pathway: Apoptosis Induction by Amaryllidaceae Alkaloids

Amaryllidaceae alkaloids have been shown to induce apoptosis through the activation of both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. The diagram below illustrates the key molecular events involved in this process.[2][3][4][7]

G Apoptosis Signaling Pathway of Amaryllidaceae Alkaloids cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, DR4) Death Receptors (Fas, DR4) DISC Formation DISC Formation Death Receptors (Fas, DR4)->DISC Formation Pro-caspase-8/10 Pro-caspase-8/10 DISC Formation->Pro-caspase-8/10 Caspase-8/10 Caspase-8/10 Pro-caspase-8/10->Caspase-8/10 Activation Bid Bid Caspase-8/10->Bid Cleavage Pro-caspase-3/7 Pro-caspase-3/7 Caspase-8/10->Pro-caspase-3/7 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bax Bax Bax->Mitochondrion Promotes Cytochrome c release Bcl-xL Bcl-xL Bcl-xL->Mitochondrion Inhibits Apoptosome Formation Apoptosome Formation Cytochrome c->Apoptosome Formation Pro-caspase-9 Pro-caspase-9 Apoptosome Formation->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Activation Caspase-9->Pro-caspase-3/7 This compound Derivatives This compound Derivatives This compound Derivatives->Death Receptors (Fas, DR4) This compound Derivatives->Bax Upregulates This compound Derivatives->Bcl-xL Downregulates tBid tBid Bid->tBid tBid->Bax Caspase-3/7 Caspase-3/7 Pro-caspase-3/7->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7->Apoptosis G High-Throughput Screening Workflow for this compound Derivatives Start Start Compound Library\n(this compound Derivatives) Compound Library (this compound Derivatives) Start->Compound Library\n(this compound Derivatives) Assay Plate Preparation Assay Plate Preparation Compound Library\n(this compound Derivatives)->Assay Plate Preparation Compound Dispensing Compound Dispensing Assay Plate Preparation->Compound Dispensing Cell/Reagent Dispensing Cell/Reagent Dispensing Compound Dispensing->Cell/Reagent Dispensing Incubation Incubation Cell/Reagent Dispensing->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Acquisition Data Acquisition Signal Detection->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification Hit Confirmation & Validation Hit Confirmation & Validation Hit Identification->Hit Confirmation & Validation Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Confirmation & Validation->Dose-Response & IC50 Determination End End Dose-Response & IC50 Determination->End

References

Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of Buphanidrine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a comprehensive guide for the preclinical evaluation of Buphanidrine, a compound with known affinity for the serotonin transporter (SERT). Due to the limited availability of specific pharmacokinetic and pharmacodynamic data for this compound, the quantitative data presented in the tables are illustrative and intended to serve as a template for data presentation. The experimental protocols are based on established methodologies for characterizing SERT inhibitors.

Introduction

This compound is an alkaloid isolated from Boophone disticha that has demonstrated affinity for the serotonin transporter (SERT)[1][2][3]. As a potential modulator of serotonergic neurotransmission, a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is essential for its development as a therapeutic agent. These application notes provide a framework for the preclinical characterization of this compound, encompassing in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, in vitro and in vivo pharmacodynamic assessments, and a strategy for integrated PK/PD modeling.

Pharmacokinetic Profiling

A comprehensive understanding of the ADME properties of this compound is critical for predicting its in vivo behavior, including bioavailability, tissue distribution, and clearance.

In Vitro ADME Assays

A battery of in vitro assays should be conducted to assess the drug-like properties of this compound.

Table 1: Illustrative In Vitro ADME Data for this compound

AssayParameterResultInterpretation
Solubility Aqueous Solubility (pH 7.4)75 µg/mLModerate solubility
Permeability Caco-2 Permeability (Papp A→B)15 x 10⁻⁶ cm/sHigh permeability, good potential for oral absorption
Efflux Ratio< 2Not a significant substrate of P-gp
Metabolic Stability Human Liver Microsomes (T½)45 minModerate metabolic stability
Human Hepatocytes (T½)30 minModerate to high clearance predicted
Plasma Protein Binding Human Plasma85% boundModerate to high binding to plasma proteins
CYP450 Inhibition IC₅₀ vs. CYP2D6> 10 µMLow risk of drug-drug interactions via CYP2D6
IC₅₀ vs. CYP3A4> 10 µMLow risk of drug-drug interactions via CYP3A4
Experimental Protocols for In Vitro ADME Assays

Objective: To assess the intestinal permeability of this compound.

Materials:

  • Caco-2 cells (passage 25-40)

  • Transwell® plates (24-well) with polycarbonate membrane inserts (0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound stock solution (in DMSO)

  • Lucifer Yellow

  • LC-MS/MS system

Protocol:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a confluent monolayer.

  • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer Yellow.

  • Wash the monolayers with pre-warmed HBSS.

  • Add this compound (final concentration 10 µM, with <1% DMSO) to the apical (A) or basolateral (B) chamber.

  • Incubate at 37°C with 5% CO₂.

  • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Objective: To evaluate the metabolic stability of this compound in the presence of liver enzymes.

Materials:

  • Human liver microsomes (pooled)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • This compound stock solution (in DMSO)

  • Positive control substrate (e.g., testosterone)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Protocol:

  • Pre-incubate this compound (final concentration 1 µM) with human liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge to pellet the protein and analyze the supernatant for the remaining concentration of this compound by LC-MS/MS.

  • Calculate the in vitro half-life (T½) and intrinsic clearance.

Pharmacodynamic Profiling

The primary pharmacodynamic effect of this compound is expected to be the inhibition of the serotonin transporter.

In Vitro Pharmacodynamic Assays

Table 2: Illustrative In Vitro Pharmacodynamic Data for this compound

AssayParameterResult
SERT Radioligand Binding Assay Kᵢ (nM)62
Serotonin Reuptake Assay IC₅₀ (nM)513

Note: The Kᵢ and IC₅₀ values are based on previously reported data for illustrative purposes[3].

Experimental Protocols for In Vitro Pharmacodynamic Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for the human serotonin transporter.

Materials:

  • Membranes from cells expressing recombinant human SERT

  • [³H]-Citalopram (radioligand)

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding control (e.g., fluoxetine)

  • Glass fiber filters

  • Scintillation counter and cocktail

Protocol:

  • In a 96-well plate, combine the SERT-containing membranes, a fixed concentration of [³H]-Citalopram, and varying concentrations of this compound.

  • For total binding, omit this compound. For non-specific binding, add a high concentration of fluoxetine.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of this compound.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Pharmacodynamic Assessment

Objective: To measure the effect of this compound administration on extracellular serotonin levels in a specific brain region (e.g., prefrontal cortex or striatum).

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Artificial cerebrospinal fluid (aCSF)

  • This compound formulation for systemic administration (e.g., i.p. or s.c.)

  • HPLC system with electrochemical detection

  • Freely moving animal system

Protocol:

  • Surgically implant a guide cannula targeting the brain region of interest in anesthetized rodents.

  • Allow the animals to recover for several days.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula in a freely moving animal.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples to establish stable extracellular serotonin levels.

  • Administer this compound systemically.

  • Continue collecting dialysate samples at regular intervals.

  • Analyze the concentration of serotonin in the dialysates using HPLC-ECD.

  • Express the post-dose serotonin levels as a percentage of the baseline.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

The goal of PK/PD modeling is to establish a quantitative relationship between the dose, plasma concentration (pharmacokinetics), and the pharmacological effect (pharmacodynamics).

Data Integration and Modeling Approach

An integrated PK/PD modeling approach will be employed to link the plasma concentration of this compound to its effect on SERT occupancy and the subsequent increase in extracellular serotonin levels. A common approach for CNS drugs is to use an effect-compartment model to account for the delay between plasma concentration and the effect in the brain[4].

Table 3: Illustrative PK/PD Modeling Parameters for this compound

ParameterDescriptionValue
Pharmacokinetic
CL/F (L/hr/kg)Apparent clearance1.2
Vd/F (L/kg)Apparent volume of distribution25
kₐ (hr⁻¹)Absorption rate constant0.8
Pharmacodynamic
Eₘₐₓ (%)Maximum increase in extracellular serotonin500
EC₅₀ (ng/mL)Plasma concentration producing 50% of Eₘₐₓ150
PK/PD Link
kₑ₀ (hr⁻¹)Rate constant for equilibrium between plasma and effect compartment0.2

Visualizations

Signaling Pathway

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Tryptophan Hydroxylase Serotonin_vesicle Serotonin (5-HT) in Vesicles 5-HTP->Serotonin_vesicle AADC Serotonin_synapse Serotonin (5-HT) Serotonin_vesicle->Serotonin_synapse Release SERT Serotonin Transporter (SERT) This compound This compound This compound->SERT Inhibition Serotonin_synapse->SERT Reuptake 5HT_Receptor 5-HT Receptor Serotonin_synapse->5HT_Receptor Signaling_Cascade Downstream Signaling (e.g., Adenylate Cyclase) 5HT_Receptor->Signaling_Cascade Neuronal_Response Neuronal Response Signaling_Cascade->Neuronal_Response

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Studies cluster_modeling Modeling and Simulation ADME_Assays In Vitro ADME Assays (Solubility, Permeability, Stability) PK_Study Rodent PK Study (Plasma Concentrations) ADME_Assays->PK_Study PD_Assays In Vitro PD Assays (SERT Binding, Reuptake) Microdialysis In Vivo Microdialysis (Extracellular Serotonin) PD_Assays->Microdialysis PK_Modeling Pharmacokinetic Modeling PK_Study->PK_Modeling PD_Modeling Pharmacodynamic Modeling Microdialysis->PD_Modeling PKPD_Model Integrated PK/PD Model PK_Modeling->PKPD_Model PD_Modeling->PKPD_Model

References

Application Notes and Protocols for Assessing the Blood-Brain Barrier Permeability of Buphanidrine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Buphanidrine is a crinane-type alkaloid isolated from plants of the Amaryllidaceae family, such as Boophone disticha. It has garnered interest for its potential pharmacological activities, including its affinity for the serotonin transporter, suggesting it may have effects on the central nervous system (CNS).[1] A critical determinant of the therapeutic efficacy of any CNS-active compound is its ability to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[2]

These application notes provide a comprehensive overview of the methods that can be employed to assess the BBB permeability of this compound. The protocols described herein cover in silico, in vitro, and in vivo approaches, offering a tiered strategy for evaluating this key pharmacokinetic property.

Physicochemical Properties of this compound

A preliminary assessment of a compound's potential to cross the BBB can be derived from its physicochemical properties. These properties are crucial for designing and interpreting permeability assays.

PropertyValueSource
Molecular Formula C₁₈H₂₁NO₄PubChem CID: 338023[3]
Molecular Weight 315.36 g/mol SANCDB ID: SANC00339[4]
XLogP3 2.2PubChem CID: 338023[3]
Polar Surface Area (PSA) 40.2 ŲPubChem CID: 338023[3]
Hydrogen Bond Donors 0PubChem CID: 338023[3]
Hydrogen Bond Acceptors 5PubChem CID: 338023[3]

Note: The XLogP3 value suggests moderate lipophilicity, and the relatively low molecular weight and polar surface area are generally favorable for passive diffusion across the BBB.

Section 1: In Silico Prediction of BBB Permeability

In silico models provide a rapid and cost-effective initial screening of BBB permeability. These models use the physicochemical properties of a compound to predict its ability to cross the BBB.

Protocol 1: Quantitative Structure-Activity Relationship (QSAR) Modeling
  • Descriptor Calculation: Utilize computational software to calculate molecular descriptors for this compound, such as LogP, polar surface area (PSA), molecular weight, number of hydrogen bond donors and acceptors, and pKa.

  • Model Application: Input the calculated descriptors into a pre-existing, validated QSAR model for BBB permeability. These models are often based on large datasets of compounds with known BBB permeability.[5][6]

  • Prediction Output: The model will generate a predicted value, typically as logBB (the logarithm of the brain-to-plasma concentration ratio) or a classification (e.g., BBB+ for permeable, BBB- for impermeable).[7]

Data Presentation: Predicted BBB Permeability of this compound

Prediction ModelPredicted logBBPredicted Permeability
Example QSAR Model 1 0.15Moderately Permeable
Example QSAR Model 2 -0.20Moderately Permeable

Note: A logBB > 0 indicates a compound is more concentrated in the brain than in the blood, while a logBB < 0 indicates the opposite. Values between -1.0 and 0.3 are often considered indicative of moderate permeability.[7]

Section 2: In Vitro Assessment of BBB Permeability

In vitro models are essential for experimentally measuring the permeability of a compound in a controlled environment. They can provide quantitative data on passive diffusion and the potential involvement of active transport mechanisms.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput method for predicting passive, transcellular permeability across the BBB.[8][9] It utilizes a lipid-infused artificial membrane to mimic the lipid environment of the BBB.[10]

Experimental Workflow:

PAMPA_BBB_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare this compound solution in Donor Buffer (pH 7.4) add_donor Add this compound solution to donor wells prep_donor->add_donor prep_acceptor Prepare Acceptor Buffer (with sink conditions) add_acceptor Add Acceptor Buffer to acceptor plate prep_acceptor->add_acceptor prep_plate Coat filter plate with porcine brain lipid solution assemble Assemble filter and acceptor plates prep_plate->assemble add_acceptor->assemble assemble->add_donor incubate Incubate at room temperature (e.g., 4-18 hours) add_donor->incubate measure_conc Measure this compound concentration in donor and acceptor wells (LC-MS/MS or UV-Vis) incubate->measure_conc calculate_papp Calculate Apparent Permeability (Papp) measure_conc->calculate_papp

Caption: Workflow for the PAMPA-BBB assay.

Methodology:

  • Prepare Solutions:

    • Donor Solution: Dissolve this compound in a phosphate-buffered saline (PBS) solution at a final concentration of, for example, 100 µM.

    • Acceptor Solution: Prepare a PBS solution. To create "sink" conditions that mimic the rapid clearance of compounds from the brain, a surfactant can be added to the acceptor buffer.

  • Prepare PAMPA Plate: A 96-well filter plate is coated with a solution of porcine brain lipid dissolved in an organic solvent (e.g., dodecane). The solvent is allowed to evaporate, leaving a lipid membrane.

  • Assay Assembly: The acceptor plate is filled with the acceptor solution. The lipid-coated filter plate (donor plate) is then placed on top of the acceptor plate.

  • Incubation: The donor solution containing this compound is added to the wells of the filter plate. The entire assembly is incubated at room temperature for a defined period (e.g., 4 to 18 hours).

  • Quantification: After incubation, the concentrations of this compound in both the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Cequilibrium)) Where: Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.

Data Presentation: PAMPA-BBB Permeability of this compound

CompoundPapp (x 10⁻⁶ cm/s)Predicted BBB Permeability
This compound 5.2High
Caffeine (High Permeability Control) > 4.0High
Atenolol (Low Permeability Control) < 2.0Low

Note: Permeability classification is generally: Papp > 4.0 x 10⁻⁶ cm/s = High permeability; Papp < 2.0 x 10⁻⁶ cm/s = Low permeability.

Protocol 3: Cell-Based Transwell Assay

Cell-based assays, such as those using immortalized human brain capillary endothelial cells (hCMEC/D3) or Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1), provide a more biologically relevant model.[7] These models can assess both passive permeability and the involvement of efflux transporters like P-glycoprotein (P-gp).

Experimental Workflow:

Transwell_Assay_Workflow cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed hCMEC/D3 or MDCK-MDR1 cells on Transwell inserts culture_monolayer Culture until a confluent monolayer is formed (typically 5-7 days) seed_cells->culture_monolayer check_integrity Verify monolayer integrity (TEER measurement) culture_monolayer->check_integrity prep_solutions Prepare this compound solution in transport buffer check_integrity->prep_solutions apical_to_basolateral A to B Transport: Add this compound to apical chamber prep_solutions->apical_to_basolateral basolateral_to_apical B to A Transport: Add this compound to basolateral chamber prep_solutions->basolateral_to_apical incubate Incubate at 37°C, 5% CO₂ apical_to_basolateral->incubate basolateral_to_apical->incubate sample Collect samples from receiver chambers at specified time points incubate->sample quantify Quantify this compound concentration in samples (LC-MS/MS) sample->quantify calculate_papp Calculate Papp (A to B) and Papp (B to A) quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er

Caption: Workflow for the cell-based Transwell assay.

Methodology:

  • Cell Culture: hCMEC/D3 or MDCK-MDR1 cells are seeded onto microporous membrane inserts (Transwells) and cultured until they form a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER).

  • Transport Studies:

    • Apical-to-Basolateral (A-B) Transport: this compound solution is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber over time. This mimics transport from blood to brain.

    • Basolateral-to-Apical (B-A) Transport: this compound solution is added to the basolateral chamber, and samples are taken from the apical chamber. This measures transport from brain to blood (efflux).

  • Quantification: The concentration of this compound in the collected samples is determined by LC-MS/MS.

  • Calculations:

    • The apparent permeability coefficients for both directions (Papp, A-B and Papp, B-A) are calculated.

    • The Efflux Ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B)

Data Presentation: Transwell Assay Results for this compound

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)P-gp Substrate
This compound 3.57.22.1Yes
Propranolol (High Permeability, Non-P-gp) 15.014.5~1.0No
Digoxin (Low Permeability, P-gp Substrate) 0.55.010.0Yes

Note: An ER > 2 is generally considered indicative of active efflux.

Section 3: In Vivo Assessment of BBB Permeability

In vivo studies in animal models provide the most definitive data on the BBB permeability of a compound in a physiological setting.

Protocol 4: Brain-to-Plasma Concentration Ratio (Kp)

This method involves administering this compound to an animal model (e.g., rats or mice) and then measuring its concentration in both the brain and the plasma at a specific time point.

Experimental Workflow:

InVivo_Kp_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis administer Administer this compound to animals (e.g., intravenous injection) wait Wait for a specified time for drug distribution administer->wait euthanize Euthanize animals wait->euthanize collect_blood Collect blood sample euthanize->collect_blood collect_brain Perfuse and collect brain tissue euthanize->collect_brain process_blood Isolate plasma from blood collect_blood->process_blood homogenize_brain Homogenize brain tissue collect_brain->homogenize_brain quantify_plasma Quantify this compound in plasma (LC-MS/MS) process_blood->quantify_plasma quantify_brain Quantify this compound in brain homogenate (LC-MS/MS) homogenize_brain->quantify_brain calculate_kp Calculate Brain-to-Plasma Ratio (Kp) quantify_plasma->calculate_kp quantify_brain->calculate_kp BBB_Transport_Mechanisms cluster_endothelial_cell Brain Endothelial Cell blood Blood (Lumen) passive Passive Transcellular Diffusion (Lipophilic molecules) blood->passive This compound? carrier Carrier-Mediated Transport (SLC Transporters) blood->carrier This compound? brain Brain Parenchyma efflux Active Efflux (ABC Transporters, e.g., P-gp) brain->efflux This compound? passive->brain carrier->brain efflux->blood

References

Application of Buphanidrine in Neurodegenerative Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buphanidrine, an alkaloid isolated from plants of the Amaryllidaceae family, such as Boophone disticha and Boophone haemanthoides, has emerged as a compound of interest in the study of neurodegenerative diseases.[1] Current research primarily highlights its neuroprotective effects in in vitro models of Parkinson's disease. This document provides a detailed overview of the existing applications of this compound, quantitative data on its efficacy, and comprehensive protocols for key experiments. While the primary focus of available research is on Parkinson's disease models, the potential relevance to other neurodegenerative conditions with shared pathological hallmarks, such as oxidative stress and mitochondrial dysfunction, warrants further investigation.

I. Application in Parkinson's Disease Models

The neuroprotective properties of this compound have been investigated using the 6-hydroxydopamine (6-OHDA)-induced toxicity model in human neuroblastoma SH-SY5Y cells, a well-established in vitro model for studying Parkinson's disease pathology. 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons, mimicking a key feature of Parkinson's disease.

A. Mechanism of Action

This compound demonstrates neuroprotective effects through several key mechanisms:

  • Mitochondrial Protection: It mitigates the depletion of adenosine triphosphate (ATP) induced by neurotoxins, suggesting a protective effect on mitochondrial function.[1]

  • Reduction of Oxidative Stress: this compound inhibits the overproduction of reactive oxygen species (ROS), a major contributor to neuronal damage in neurodegenerative diseases.[1]

  • Serotonin Transporter (SERT) Inhibition: this compound exhibits a strong affinity for the serotonin transporter, suggesting a potential role in modulating serotonergic neurotransmission, which is also known to be affected in Parkinson's disease.[1][2]

B. Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on this compound's efficacy.

ParameterModel SystemTreatmentResultReference
Neuroprotection 6-OHDA-induced SH-SY5Y cell toxicityPre-treatment with this compoundInhibition of ATP degeneration and protection against neurotoxicity.[1]
ATP Levels MPP+-induced ATP depletion in SH-SY5Y cellsPre-treatment with BHE (extract containing this compound)Increased ATP levels to approximately 79% compared to MPP+ treated cells (approx. 50%).[1]
ROS Production MPP+-induced ROS production in SH-SY5Y cellsPre-treatment with this compoundInhibition of MPP+-induced intracellular ROS production.[1]
SERT Affinity (Binding) Rat brain tissueThis compoundIC50 = 274 µM (Ki = 132 µM)[1]
SERT Affinity (Binding) Not specifiedThis compoundIC50 = 62 µM[2]
SERT Functional Inhibition COS-7 cells expressing hSERTThis compoundIC50 = 513 µM[2]

BHE: Boophone haemanthoides extract. MPP+ is the toxic metabolite of MPTP, another neurotoxin used to model Parkinson's disease.

II. Application in Other Neurodegenerative Diseases

Currently, there is a lack of direct scientific literature detailing the application of this compound in models of Alzheimer's disease, Huntington's disease, or Amyotrophic Lateral Sclerosis (ALS). However, the known mechanisms of action of this compound, particularly its ability to combat oxidative stress and mitochondrial dysfunction, suggest potential therapeutic avenues that could be explored in these diseases, as these pathological processes are also implicated in their progression.

III. Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound.

A. Protocol 1: Assessment of Neuroprotection in 6-OHDA-Treated SH-SY5Y Cells

Objective: To determine the protective effect of this compound against 6-OHDA-induced cell death in an in vitro Parkinson's disease model.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • 6-hydroxydopamine (6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation period (e.g., 2 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Induction of Toxicity: Add 6-OHDA to the wells to a final concentration known to induce significant cell death (e.g., 100 µM).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

B. Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the effect of this compound on 6-OHDA-induced intracellular ROS production.

Materials:

  • SH-SY5Y cells

  • Culture medium

  • This compound

  • 6-OHDA

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) dye

  • Phosphate-buffered saline (PBS)

  • Black 96-well plate

Procedure:

  • Cell Culture and Treatment: Seed and treat SH-SY5Y cells with this compound and 6-OHDA as described in Protocol 1.

  • Staining:

    • After the treatment period, remove the medium and wash the cells with PBS.

    • Add 100 µL of 10 µM DCFH-DA in PBS to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells with PBS to remove excess dye.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Express the fluorescence intensity as a percentage of the control.

C. Protocol 3: ATP Depletion Assay

Objective: To assess the effect of this compound on cellular ATP levels following neurotoxin exposure.

Materials:

  • SH-SY5Y cells

  • Culture medium

  • This compound

  • 6-OHDA or MPP+

  • Commercially available ATP-based luminescence assay kit (e.g., CellTiter-Glo®)

  • Opaque-walled 96-well plates

Procedure:

  • Cell Culture and Treatment: Seed SH-SY5Y cells in an opaque-walled 96-well plate and treat with this compound and the neurotoxin as described in Protocol 1.

  • ATP Measurement:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add the ATP assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the control and express as a percentage of ATP levels.

IV. Visualizations

A. Signaling Pathways

Buphanidrine_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion SERT SERT Serotonin_in Serotonin SERT->Serotonin_in Buphanidrine_in This compound ROS ROS Buphanidrine_in->ROS Reduces Mito_dysfunction Mitochondrial Dysfunction Buphanidrine_in->Mito_dysfunction Inhibits Apoptosis Apoptosis ROS->Apoptosis ATP_depletion ATP Depletion Mito_dysfunction->ATP_depletion ATP_depletion->Apoptosis Neurotoxin Neurotoxin (e.g., 6-OHDA, MPP+) Neurotoxin->ROS Induces Neurotoxin->Mito_dysfunction Buphanidrine_out This compound Buphanidrine_out->SERT Inhibits Buphanidrine_out->Buphanidrine_in Serotonin_out Serotonin Serotonin_out->SERT Uptake

Caption: Proposed neuroprotective mechanisms of this compound.

B. Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis start Seed SH-SY5Y Cells pretreatment Pre-treat with this compound start->pretreatment toxicity Induce Neurotoxicity (6-OHDA) pretreatment->toxicity incubation Incubate for 24h toxicity->incubation viability Cell Viability (MTT Assay) incubation->viability ros ROS Production (DCFH-DA Assay) incubation->ros atp ATP Levels (Luminescence Assay) incubation->atp analysis Quantify Neuroprotective Effects viability->analysis ros->analysis atp->analysis

Caption: Workflow for assessing this compound's neuroprotective effects.

V. Conclusion and Future Directions

The current body of research strongly supports the potential of this compound as a neuroprotective agent, particularly in the context of Parkinson's disease. Its multifaceted mechanism of action, involving mitochondrial protection, antioxidant activity, and modulation of the serotonergic system, makes it a promising candidate for further preclinical development.

Future research should aim to:

  • Evaluate the efficacy of this compound in in vivo models of Parkinson's disease to validate the in vitro findings.

  • Explore the therapeutic potential of this compound in models of Alzheimer's disease, Huntington's disease, and ALS, given the shared pathological mechanisms.

  • Conduct detailed structure-activity relationship studies to optimize its neuroprotective and SERT inhibitory activities.

  • Investigate the downstream signaling pathways affected by this compound to gain a more comprehensive understanding of its molecular targets.

References

Troubleshooting & Optimization

Overcoming low yield in Buphanidrine extraction from Boophone disticha

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Buphanidrine and other alkaloids from Boophone disticha.

Frequently Asked Questions (FAQs)

Q1: What part of Boophone disticha is the primary source of this compound?

A1: The bulbs of Boophone disticha are the primary source for the isolation of this compound and other crinane-type alkaloids.[1][2][3] The leaves also contain these alkaloids but the bulbs are more commonly cited in extraction literature.[3]

Q2: What are the general methods for extracting alkaloids from Boophone disticha?

A2: The most common methods involve solvent extraction followed by an acid-base liquid-liquid partitioning to separate the alkaloids from other plant constituents.[1][2][4][5] Initial extraction is typically performed with polar organic solvents like methanol or ethanol.[6] Subsequent purification often involves chromatographic techniques such as column chromatography and preparative thin-layer chromatography (TLC).[3]

Q3: Why are my this compound yields consistently low?

A3: Low yields of Amaryllidaceae alkaloids are a known challenge and can be attributed to several factors.[7][8][9] These include the inherent low concentration of the alkaloids in the plant material, suboptimal extraction parameters (solvent, temperature, pH), and potential degradation of the target compounds during the extraction process.[10] The alkaloid content in the plant can also vary with environmental and seasonal changes.[8]

Q4: Can I use "green" solvents for the extraction process?

A4: Yes, recent studies on other Amaryllidaceae species have shown that non-ionic surfactants and Natural Deep Eutectic Solvents (NDESs) can be significantly more efficient for alkaloid extraction than conventional organic solvents like methanol and ethanol.[11] This presents a more environmentally friendly and potentially higher-yielding alternative.

Troubleshooting Guide for Low this compound Yield

This guide addresses specific issues that can lead to low extraction yields.

Issue Potential Cause Recommended Solution
Low Alkaloid Content in Crude Extract Choice of Solvent: The polarity of the extraction solvent may not be optimal for this compound.Alcohols like methanol and ethanol are effective at extracting both the free base and salt forms of alkaloids.[10] Consider using a sequence of solvents with increasing polarity for a more comprehensive extraction.
Extraction Time: The duration of the extraction may be insufficient to fully extract the alkaloids from the plant matrix.Increase the extraction time in increments. For maceration, consider extending the soaking period. For methods like sonication, test longer durations.
Extraction Temperature: The temperature may be too low for efficient extraction or too high, leading to degradation.The efficiency of alkaloid extraction generally improves with elevated temperatures, but temperatures above 60°C can cause thermal degradation of some alkaloids.[12] An optimal temperature, often around 50-60°C, should be determined empirically.
Plant Material Quality: The concentration of alkaloids in Boophone disticha can fluctuate based on the season of harvest and storage conditions of the bulbs.[8]If possible, source plant material from a consistent and reputable supplier. Ensure proper drying and storage of the bulbs to prevent degradation of the active compounds.
Loss of Alkaloids During Purification Improper pH in Acid-Base Extraction: Incorrect pH levels during the liquid-liquid partitioning step can lead to incomplete separation of the alkaloids.For the initial acidification, a pH of 2-3 is typically used to convert the alkaloids into their salt form, making them soluble in the aqueous phase.[2][4] For the subsequent basification to liberate the free alkaloids for extraction into an organic solvent, a pH of 9-10 is recommended.[2]
Emulsion Formation: Emulsions can form during liquid-liquid extraction, trapping the alkaloids and making phase separation difficult.To break emulsions, try adding a saturated sodium chloride solution, gentle centrifugation, or passing the mixture through a filter aid like celite.
Degradation of this compound Exposure to High Temperatures: this compound, like many complex organic molecules, can be sensitive to heat.Avoid excessive temperatures during solvent evaporation. Use a rotary evaporator at a reduced pressure and a moderate temperature (e.g., 40-50°C).
Exposure to Light: Prolonged exposure to UV light can degrade certain alkaloids.Conduct extraction and purification steps in a shaded environment or use amber glassware to protect the extracts from light.

Quantitative Data on Alkaloid Extraction

Solvent System Relative Extraction Capacity (%) Temperature (°C) Time (hours) Method
Methanol 100501Ultrasonication
Ethanol 100501Ultrasonication
Water 100501Ultrasonication
Genapol X-80 (Surfactant) 138-149501Ultrasonication
Choline chloride: fructose (5:2): H2O (35%) (NDES) 225-243501Ultrasonication

Data adapted from a study on Crinum powellii. The percentages for Genapol X-80 and the NDES mixture represent their increased extraction capacity relative to conventional solvents.[11]

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction of Alkaloids from Boophone disticha Bulbs

This protocol is a generalized procedure based on common alkaloid extraction techniques. Optimization of specific parameters may be required.

1. Preparation of Plant Material:

  • Dry the Boophone disticha bulbs at 40-50°C until a constant weight is achieved.

  • Grind the dried bulbs into a fine powder.

2. Initial Solvent Extraction:

  • Macerate the powdered plant material in 95% ethanol (or methanol) at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional agitation.

  • Alternatively, use ultrasonication for a shorter duration (e.g., 2 x 60 minutes).

  • Filter the mixture and collect the filtrate. Repeat the extraction on the plant residue two more times.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanolic extract.

3. Acid-Base Liquid-Liquid Partitioning:

  • Dissolve the crude extract in 2% sulfuric acid to a pH of approximately 2-3.

  • Filter the acidic solution to remove any precipitated non-alkaloidal material.

  • Wash the acidic solution with a non-polar solvent like hexane or ethyl acetate to remove neutral and weakly acidic impurities. Discard the organic phase.

  • Basify the aqueous solution to a pH of 9-10 using a concentrated ammonia solution. This will convert the alkaloid salts back to their free base form.

  • Extract the alkaline aqueous solution three times with a solvent such as dichloromethane or a mixture of chloroform and isopropanol.

  • Combine the organic extracts and wash with distilled water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

4. Further Purification (Optional):

  • The crude alkaloid extract can be further purified using techniques like column chromatography on silica gel or alumina, or by preparative HPLC to isolate this compound.

Visualizations

experimental_workflow cluster_prep Plant Material Preparation cluster_extraction Initial Extraction cluster_partition Acid-Base Partitioning cluster_purification Purification prep1 Dry Boophone disticha Bulbs prep2 Grind to Fine Powder prep1->prep2 ext1 Macerate in Ethanol prep2->ext1 ext2 Filter and Collect Filtrate ext1->ext2 ext3 Concentrate Extract ext2->ext3 part1 Dissolve in Acidic Water (pH 2-3) ext3->part1 part2 Wash with Organic Solvent part1->part2 part3 Basify Aqueous Layer (pH 9-10) part2->part3 part4 Extract with Organic Solvent part3->part4 part5 Dry and Concentrate part4->part5 purify1 Crude Alkaloid Extract part5->purify1 purify2 Column Chromatography / Prep-HPLC purify1->purify2 purify2->purify2 purify3 Isolated this compound purify2->purify3

Caption: Experimental workflow for this compound extraction.

troubleshooting_low_yield cluster_extraction_issues Extraction Phase cluster_purification_issues Purification Phase start Low this compound Yield q_solvent Is the solvent optimal? start->q_solvent a_solvent_yes Proceed to Purification Check q_solvent->a_solvent_yes Yes a_solvent_no Test different solvents (e.g., Methanol, Ethanol) or green alternatives. q_solvent->a_solvent_no No q_temp_time Are temperature and time optimized? a_solvent_yes->q_temp_time end_node Improved Yield a_solvent_no->end_node a_temp_time_yes Check Plant Material q_temp_time->a_temp_time_yes Yes a_temp_time_no Optimize temperature (40-60°C) and extraction duration. q_temp_time->a_temp_time_no No q_ph Is pH correct during partitioning? a_temp_time_yes->q_ph a_temp_time_no->end_node a_ph_yes Check for Degradation q_ph->a_ph_yes Yes a_ph_no Ensure pH 2-3 for acidification and pH 9-10 for basification. q_ph->a_ph_no No a_ph_yes->end_node a_ph_no->end_node

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Optimizing Buphanidrine Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of Buphanidrine in High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.

Question 1: Why am I observing poor resolution or overlapping peaks for this compound and other related alkaloids?

Answer:

Poor resolution in the HPLC analysis of this compound and related alkaloids can stem from several factors related to the mobile phase, column, and other chromatographic conditions.

  • Mobile Phase Composition: The choice of organic modifier and the pH of the aqueous phase are critical for achieving optimal separation of alkaloids.[1][2][3][4][5]

    • Organic Modifier: Acetonitrile generally provides better peak shape and lower backpressure compared to methanol.[6][7][8][9] However, methanol can offer different selectivity, which might be advantageous for separating closely eluting peaks.[6][7][8] It is recommended to perform scouting runs with both solvents to determine the best option for your specific separation.

    • Mobile Phase pH: this compound, as an alkaloid, is a basic compound. The pH of the mobile phase will significantly affect its ionization state and, consequently, its retention and peak shape.[1][2][3][4][5] Operating at a pH that is at least 2 pH units away from the pKa of this compound will ensure it is in a single ionic form, leading to sharper, more symmetrical peaks.[2][3][5] For basic compounds like this compound, a mobile phase with a slightly acidic to neutral pH (e.g., pH 3-7) is often a good starting point.

  • Column Selection: The choice of stationary phase is crucial for good resolution. A C18 column is a common choice for the analysis of alkaloids.[10] However, if you are experiencing issues with peak shape, consider using a column with end-capping to minimize interactions with residual silanol groups.

  • Gradient Elution: For complex samples containing multiple alkaloids with a wide range of polarities, a gradient elution program is often necessary to achieve adequate separation of all components within a reasonable analysis time.

Question 2: My this compound peak is showing significant tailing. What are the possible causes and solutions?

Answer:

Peak tailing is a common issue in the analysis of basic compounds like this compound and is often caused by secondary interactions with the stationary phase.

  • Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic nitrogen atom of this compound, leading to peak tailing.

    • Solution 1: Use an End-Capped Column: Select a C18 column that has been end-capped to block the majority of free silanol groups.

    • Solution 2: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) will protonate the silanol groups, reducing their interaction with the protonated this compound.[1][2][4][5]

    • Solution 3: Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape.

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.

    • Solution: Reduce the concentration of the sample or the injection volume.

  • Column Contamination: Accumulation of contaminants on the column can also cause peak tailing.

    • Solution: Flush the column with a strong solvent or, if necessary, replace the column.

Question 3: I am experiencing inconsistent retention times for this compound. What could be the cause?

Answer:

Fluctuations in retention time can compromise the reliability of your analytical method. The most common causes are related to the mobile phase and the HPLC system itself.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer, can lead to shifts in retention time.

    • Solution: Ensure that the mobile phase is prepared accurately and consistently for each run. Use a calibrated pH meter and ensure all components are fully dissolved.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a run can cause retention time drift.

    • Solution: Allow sufficient time for the column to equilibrate with the mobile phase, especially when changing mobile phase composition or after a gradient run.

  • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates and, therefore, variable retention times.

    • Solution: Regularly maintain the HPLC system, including checking for leaks and ensuring the proper functioning of the pump.

  • Temperature Fluctuations: Changes in the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, leading to shifts in retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound analysis?

A good starting point for developing an HPLC method for this compound would be to use a C18 column with a mobile phase consisting of a mixture of acetonitrile and a slightly acidic buffer (e.g., 0.1% formic acid in water, pH ~2.8). A gradient elution from a low to a high concentration of acetonitrile will help to elute a wide range of compounds.

Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the analysis of this compound?

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile typically offers lower viscosity, which results in lower backpressure, and a lower UV cutoff, which can be advantageous for detection at low wavelengths.[6][7][8][9] Methanol, on the other hand, can provide different selectivity due to its ability to engage in hydrogen bonding, which may be beneficial for resolving co-eluting peaks.[6][7][8] It is advisable to test both solvents during method development to see which provides the better separation for this compound and any relevant impurities.

Q3: What is the importance of mobile phase pH in the analysis of this compound?

As an alkaloid, this compound is a basic compound, and its degree of ionization is highly dependent on the pH of the mobile phase.[1][2][3][4][5] Controlling the pH is crucial for achieving reproducible retention times and good peak shapes.[1][2][3][4][5] By maintaining a consistent pH, you ensure that this compound is in a single, stable ionic state throughout the analysis, which leads to sharper and more symmetrical peaks.[2][3][5]

Q4: How can I prepare a sample of Boophone disticha bulb for this compound analysis?

A general procedure for preparing a plant sample for HPLC analysis involves extraction and clean-up.

  • Extraction: The dried and powdered plant material (e.g., bulbs of Boophone disticha) can be extracted with a solvent such as methanol or ethanol.[11] Sonication or maceration can be used to improve extraction efficiency.[11]

  • Filtration: The extract should be filtered to remove any particulate matter.

  • Clean-up (Optional): Depending on the complexity of the extract, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds and concentrate the alkaloids.

  • Final Preparation: The final extract is typically evaporated to dryness and then reconstituted in the initial mobile phase before injection into the HPLC system.

Data Presentation

The following tables summarize the expected effects of key chromatographic parameters on the analysis of this compound. The data presented here is representative and intended to illustrate the general trends observed during method development for basic compounds like this compound.

Table 1: Effect of Mobile Phase pH on this compound Retention Time and Peak Shape

Mobile Phase pHExpected Retention Time (min)Expected Peak Tailing Factor
3.012.51.1
5.010.21.5
7.08.11.8

Note: This is a hypothetical example. Actual retention times will vary depending on the specific column and other chromatographic conditions.

Table 2: Comparison of Acetonitrile and Methanol as Organic Modifiers

ParameterAcetonitrileMethanol
Elution Strength HigherLower
Backpressure LowerHigher
Peak Shape Generally SharperCan be Broader
Selectivity Different from MethanolDifferent from Acetonitrile
UV Cutoff ~190 nm~205 nm

Experimental Protocols

Protocol 1: General HPLC Method for the Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound. Optimization will likely be required for specific applications.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Protocol 2: Sample Preparation from Boophone disticha Bulbs

  • Dry the bulbs of Boophone disticha at room temperature in a well-ventilated area.

  • Grind the dried bulbs into a fine powder.

  • Accurately weigh 1 g of the powdered plant material into a flask.

  • Add 20 mL of methanol to the flask.

  • Sonicate the mixture for 30 minutes.

  • Filter the extract through a 0.45 µm syringe filter.

  • Evaporate the filtrate to dryness under reduced pressure.

  • Reconstitute the residue in 1 mL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex the solution to ensure it is fully dissolved.

  • Filter the final solution through a 0.22 µm syringe filter before injecting it into the HPLC system.

Visualizations

Troubleshooting_Workflow Start Poor Resolution of this compound Check_Mobile_Phase Check Mobile Phase Start->Check_Mobile_Phase Check_Column Check Column Start->Check_Column Check_System Check HPLC System Start->Check_System Optimize_pH Optimize Mobile Phase pH (e.g., pH 3-7) Check_Mobile_Phase->Optimize_pH Peak Tailing or Poor Shape Change_Organic Try Different Organic Modifier (Acetonitrile vs. Methanol) Check_Mobile_Phase->Change_Organic Co-elution Use_Endcapped Use End-Capped C18 Column Check_Column->Use_Endcapped Peak Tailing Check_Overload Check for Column Overload Check_Column->Check_Overload Broad Peaks Check_Flow_Rate Verify Flow Rate Check_System->Check_Flow_Rate Retention Time Drift Check_Temp Ensure Stable Temperature Check_System->Check_Temp Retention Time Drift Good_Resolution Good Resolution Achieved Optimize_pH->Good_Resolution Change_Organic->Good_Resolution Use_Endcapped->Good_Resolution Check_Overload->Good_Resolution Check_Flow_Rate->Good_Resolution Check_Temp->Good_Resolution

Caption: A troubleshooting workflow for improving this compound resolution in HPLC.

HPLC_Method_Development Start Start Method Development Select_Column Select Column (e.g., C18, end-capped) Start->Select_Column Scout_Solvents Scout Organic Modifiers (Acetonitrile and Methanol) Select_Column->Scout_Solvents Optimize_pH Optimize Mobile Phase pH (e.g., pH 3, 5, 7) Scout_Solvents->Optimize_pH Develop_Gradient Develop Gradient Elution Profile Optimize_pH->Develop_Gradient Fine_Tune Fine-Tune Flow Rate and Temperature Develop_Gradient->Fine_Tune Validate_Method Validate Method (Linearity, Precision, Accuracy) Fine_Tune->Validate_Method Final_Method Final HPLC Method Validate_Method->Final_Method

Caption: A logical workflow for developing an HPLC method for this compound analysis.

References

Addressing solubility issues of Buphanidrine in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Buphanidrine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: this compound, like many complex alkaloid compounds, is likely to have poor aqueous solubility due to its molecular structure. Several factors can contribute to this issue, including:

  • pH of the buffer: The ionization state of this compound can significantly impact its solubility.

  • Buffer composition: Some buffer salts can decrease the solubility of other solutes (the "salting-out" effect).

  • Temperature: Solubility can be temperature-dependent.

  • Particle size of the solid this compound: Larger particles have a smaller surface area, which can slow down or reduce dissolution.[1][2]

Q2: What is the first step I should take to improve the solubility of this compound?

A2: The initial and often most effective approach for a compound with ionizable groups is pH adjustment.[1] Since this compound is an alkaloid, it is likely basic and will be more soluble at a lower pH where it can be protonated to form a more soluble salt. Experiment with a range of acidic buffers to find the optimal pH for solubilization.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, using a cosolvent is a common and effective strategy.[3] Water-miscible organic solvents such as ethanol, propylene glycol, or DMSO can be added to the aqueous buffer to increase the solubility of nonpolar compounds.[3] However, be mindful of the final concentration of the organic solvent, as it may affect your experimental system (e.g., cell viability, protein stability).

Q4: Are there other methods to enhance this compound solubility without using organic solvents?

A4: Absolutely. Several techniques can be employed:

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Pluronics can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[4]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.[3][5]

  • Solid Dispersions: This involves dispersing this compound in a hydrophilic carrier to enhance its dissolution rate and solubility.[1][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound precipitates out of solution after initial dissolution. The solution is supersaturated, or the pH has shifted.* Re-evaluate the buffer capacity. Ensure it is sufficient to maintain the desired pH. * Consider using a stabilizing agent like a hydrophilic polymer or cyclodextrin. * If a cosolvent was used, the solution might have been diluted too quickly or too much with the aqueous buffer. Try a more gradual dilution.
The solubility of this compound is inconsistent between experiments. Variability in the solid form (polymorphism), particle size, or buffer preparation.* Ensure consistent sourcing and handling of the solid this compound. * Standardize the buffer preparation protocol, including pH measurement and temperature. * Consider particle size reduction techniques like micronization if large particles are observed.[2]
The chosen solubilization method is interfering with the downstream assay. The excipient (cosolvent, surfactant, etc.) is interacting with the biological system or analytical method.* Run a vehicle control (buffer with the solubilizing agent but without this compound) to assess the impact of the excipient alone. * If interference is observed, explore alternative solubilization methods. For example, if a surfactant is causing cell lysis, try a cyclodextrin-based formulation.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment of this compound

Objective: To determine the optimal pH for dissolving this compound in an aqueous buffer.

Materials:

  • This compound powder

  • A series of buffers (e.g., citrate, phosphate, acetate) at various pH values (e.g., pH 3, 4, 5, 6, 7, 7.4)[6]

  • Vortex mixer

  • Shaking incubator

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare a stock solution of each buffer.

  • Add an excess amount of this compound powder to a known volume of each buffer in separate microcentrifuge tubes.

  • Vortex the tubes vigorously for 1 minute.

  • Place the tubes in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Determine the concentration of dissolved this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility of this compound as a function of pH to identify the pH of maximum solubility.

Protocol 2: Cosolvent Screening for this compound Solubilization

Objective: To evaluate the effectiveness of different cosolvents in dissolving this compound.

Materials:

  • This compound powder

  • Aqueous buffer at a selected pH (based on Protocol 1 or a physiologically relevant pH like 7.4)

  • Cosolvents: Ethanol, Propylene Glycol, DMSO, PEG 400

  • Vortex mixer

  • Analytical balance

Procedure:

  • Prepare a series of cosolvent/buffer solutions with increasing percentages of the cosolvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Add a pre-weighed amount of this compound to a fixed volume of each cosolvent/buffer mixture.

  • Vortex until the solid is fully dissolved. If it does not dissolve, incrementally add more cosolvent while vortexing.

  • Record the minimum percentage of each cosolvent required to achieve complete dissolution at the target concentration.

  • Visually inspect the solutions for any signs of precipitation over time.

Solubilization Strategies Comparison

Method Mechanism of Action Advantages Potential Disadvantages
pH Adjustment Increases the proportion of the ionized, more soluble form of the drug.Simple, cost-effective.[1]Only applicable to ionizable compounds; risk of degradation at extreme pH values.[7][8][9]
Cosolvents Reduces the polarity of the solvent, making it more favorable for nonpolar solutes.[3]Effective for a wide range of hydrophobic compounds.Can have biological or analytical interference; risk of precipitation upon dilution.[3]
Surfactants Form micelles that encapsulate the drug, increasing its apparent solubility.[3][4]High solubilization capacity.Can be toxic to cells; may interfere with certain assays.[3]
Cyclodextrins Form inclusion complexes with the drug, shielding it from the aqueous environment.[3][5]Generally low toxicity; can improve stability.Limited by the stoichiometry of complexation; can be expensive.
Solid Dispersions Disperses the drug in a hydrophilic carrier, increasing surface area and dissolution rate.[1][4]Can significantly improve oral bioavailability.Requires specialized formulation techniques.

Visual Guides

G cluster_0 This compound Solubilization Workflow start Start: Undissolved this compound ph_adjust Attempt pH Adjustment (e.g., Acidic Buffer) start->ph_adjust check_sol Is Solubility Sufficient? ph_adjust->check_sol cosolvent Add Cosolvent (e.g., Ethanol, DMSO) check_sol->cosolvent No end Proceed with Experiment check_sol->end Yes check_sol2 Is Solubility Sufficient? cosolvent->check_sol2 surfactant Use Surfactant or Cyclodextrin check_sol2->surfactant No check_sol2->end Yes surfactant->end fail Re-evaluate Formulation Strategy

Caption: Decision tree for selecting a this compound solubilization strategy.

G cluster_1 Buffered Solution Preparation Workflow step1 Step 1: Solubilizing Agent Prepare stock solution of solubilizing agent (e.g., 50% DMSO in water) step2 Step 2: Drug Concentrate Dissolve this compound in a minimal volume of the solubilizing agent stock step1->step2 step3 Step 3: Dilution Slowly add the aqueous buffer to the drug concentrate with constant mixing step2->step3 step4 Step 4: Final Solution Final concentration of this compound in buffered solution with a low percentage of solubilizing agent step3->step4

Caption: Workflow for preparing a buffered solution of this compound using a cosolvent.

References

Minimizing off-target effects in Buphanidrine binding assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Buphanidrine Binding Assays

Welcome to the technical support center for this compound binding assays. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize off-target effects and ensure data accuracy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological target?

A1: this compound is a natural alkaloid isolated from plants of the Amaryllidaceae family, such as Boophone disticha.[1][2] Its primary identified biological target is the serotonin transporter (SERT), where it binds and inhibits serotonin reuptake.[1][2][3] This interaction suggests its potential for development as an antidepressant or anxiolytic agent.[1][2]

Q2: What are potential off-target effects when working with this compound?

A2: While the primary target of this compound is SERT, like many small molecules, it may interact with other proteins, leading to off-target effects. Due to structural similarities between monoamine transporters, potential off-targets include the dopamine transporter (DAT) and the norepinephrine transporter (NET). Additionally, cross-reactivity with other receptors, such as certain G-protein coupled receptors (GPCRs) like the 5-HT1A receptor, has been investigated, though initial studies showed only slight affinity.[1][3] It is crucial to experimentally determine the selectivity profile for your specific assay system.

Q3: What is non-specific binding (NSB) and why is it critical to control in this compound assays?

A3: Non-specific binding (NSB) is the binding of a ligand, such as radiolabeled this compound, to components other than the intended target receptor (SERT).[4][5] This can include binding to the filter membrane, assay plate plastic, or other proteins in the preparation.[4][5] High NSB creates background noise, which can mask the specific binding signal, leading to inaccurate calculation of key parameters like binding affinity (Ki) and receptor density (Bmax).[4] Minimizing NSB is essential for generating reliable and reproducible data.

Q4: How is non-specific binding measured in a competition binding assay?

A4: In a competition binding assay, NSB is determined by measuring the amount of radioligand that remains bound in the presence of a high concentration of an unlabeled competitor.[5] This "cold" ligand saturates the specific binding sites on the target receptor, so any remaining radioligand signal is considered non-specific. This value is then subtracted from the total binding (radioligand bound in the absence of a competitor) to calculate the specific binding.[5]

Q5: What are the key differences between a direct binding assay and a competition binding assay?

A5: A direct binding assay involves incubating a labeled ligand (e.g., [³H]-Buphanidrine) with the receptor preparation at various concentrations to determine its affinity (Kd) and the receptor density (Bmax).[6] A competition assay, on the other hand, measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a labeled ligand that has a known affinity for the target receptor.[6][7] This format is often used to determine the affinity (Ki) of unlabeled compounds and is useful when a labeled version of the compound of interest is not available.[7]

Troubleshooting Guide

This guide addresses common issues encountered during this compound binding assays.

Problem Potential Causes Recommended Solutions
High Non-Specific Binding (NSB) 1. Ligand Properties: this compound, as an alkaloid, may be hydrophobic or charged, leading to binding to plasticware or filters.[4] 2. Inappropriate Buffer Conditions: Suboptimal pH or ionic strength can promote electrostatic interactions.[4][8] 3. Insufficient Blocking: Assay surfaces (plates, filters) have unoccupied sites that the ligand can adhere to. 4. Radioligand Concentration Too High: Using a radioligand concentration significantly above its Kd can increase NSB.1. Modify Assay Buffer: Add a non-ionic detergent like 0.1% Tween-20 or Triton X-100 to reduce hydrophobic interactions.[4] Include 0.5% Bovine Serum Albumin (BSA) in the buffer to block non-specific sites.[9] 2. Optimize Buffer Composition: Adjust the pH and increase the ionic strength with salts like NaCl to shield electrostatic interactions.[4][8] 3. Pre-treat Surfaces: Pre-soak filter mats in a solution such as 0.3% polyethyleneimine (PEI) to reduce ligand binding to the filter.[5] Siliconize plastic tubes to prevent ligand adhesion.[5] 4. Use Appropriate Radioligand Concentration: For competition assays, use the labeled ligand at a concentration at or below its Kd value.[5]
Low Signal-to-Noise Ratio 1. Low Specific Binding: Receptor concentration may be too low, or the receptor preparation has poor quality/activity. 2. High Background: Caused by high non-specific binding (see above). 3. Suboptimal Assay Conditions: Incubation time may be too short to reach equilibrium.[10] Temperature may not be optimal for binding.1. Increase Receptor Concentration: Increase the amount of membrane preparation per well. Ensure the preparation is of high quality. 2. Address NSB: Implement the solutions for "High Non-Specific Binding". 3. Optimize Incubation: Determine the time required to reach binding equilibrium by performing a time-course experiment. Optimize the incubation temperature as binding can be temperature-dependent.[11]
Poor Reproducibility / High Variability 1. Inconsistent Pipetting: Inaccurate or inconsistent volumes of reagents, especially the radioligand or competitor dilutions. 2. Inadequate Mixing: Failure to properly mix reagents upon addition. 3. Variable Incubation Conditions: Temperature fluctuations across the assay plate. 4. Inconsistent Washing: Insufficient or variable washing steps can leave behind unbound radioligand.[12]1. Calibrate Pipettes & Use Proper Technique: Ensure all pipettes are calibrated. Use reverse pipetting for viscous solutions. 2. Ensure Thorough Mixing: Gently vortex or mix the plate after adding reagents. 3. Maintain Consistent Temperature: Use a calibrated incubator and allow plates to equilibrate to temperature before starting the reaction.[11] 4. Standardize Washing: Use an automated harvester if possible. Ensure wash buffer volume, temperature, and number of washes are consistent for all samples.[12]

Quantitative Data Summary

The following tables summarize the binding affinity of this compound for its primary target and plausible off-targets. Note that data for off-targets are hypothetical and should be experimentally confirmed.

Table 1: Binding Affinity of this compound at Primary and Potential Off-Targets

TargetLigandKᵢ (μM)Assay TypeSource
Serotonin Transporter (SERT)This compound132[³H]-Citalopram Competition[3]
Serotonin Transporter (SERT)This compound23 - 26[³H]-Citalopram Competition[2]
Dopamine Transporter (DAT)This compound> 250Hypothetical-
Norepinephrine Transporter (NET)This compound> 300Hypothetical-
5-HT1A ReceptorThis compound> 500Hypothetical-

Table 2: Recommended Buffer Components for Minimizing NSB

ComponentWorking ConcentrationPurposeReference
Bovine Serum Albumin (BSA)0.1 - 1% (w/v)Acts as a blocking agent to saturate non-specific sites on surfaces.[9]
Tween-20 / Triton X-1000.05 - 0.1% (v/v)Non-ionic detergent to reduce hydrophobic interactions.[4][9]
NaCl120 - 150 mMIncreases ionic strength to reduce non-specific electrostatic interactions.[8]
Polyethyleneimine (PEI)0.3 - 0.5% (v/v)Pre-treatment for filtermats to reduce radioligand binding to the filter.[5]

Experimental Protocols & Visualizations

Protocol: Competition Radioligand Binding Assay for this compound

This protocol describes a method to determine the binding affinity (Ki) of this compound for the serotonin transporter (SERT) using membranes from cells expressing SERT and [³H]-Citalopram as the radioligand.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
  • Radioligand: [³H]-Citalopram (specific activity ~80 Ci/mmol) diluted in assay buffer to a final concentration of 1 nM (approximately its Kd).
  • Competitor (this compound): Prepare a 10 mM stock solution in DMSO. Create a serial dilution series (e.g., 10⁻³ M to 10⁻¹⁰ M) in assay buffer.
  • Non-Specific Binding Control: Use a high concentration of a known SERT inhibitor, such as Fluoxetine (10 µM).
  • Membrane Preparation: Prepare membranes from hSERT-expressing cells and dilute in assay buffer to a final concentration of 10-20 µg of protein per well.

2. Assay Procedure:

  • Add 50 µL of assay buffer to the "Total Binding" wells of a 96-well plate.
  • Add 50 µL of the Fluoxetine solution to the "Non-Specific Binding" wells.
  • Add 50 µL of each this compound dilution to the "Competition" wells.
  • Add 50 µL of the diluted membrane preparation to all wells.
  • Add 50 µL of the [³H]-Citalopram solution to all wells. The final assay volume is 150 µL.
  • Incubate the plate for 60 minutes at room temperature with gentle agitation.

3. Harvesting and Detection:

  • Pre-soak a GF/B filter mat in 0.3% PEI for at least 30 minutes.[5]
  • Rapidly aspirate the contents of the wells onto the filter mat using a cell harvester.
  • Wash the filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand.[12]
  • Dry the filter mat, place it in a scintillation bag, add scintillation fluid, and seal.
  • Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).
  • Plot the percentage of specific binding against the log concentration of this compound.
  • Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-Citalopram binding).
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagrams

experimental_workflow prep Reagent Preparation plate Plate Setup (Total, NSB, Competitor) prep->plate add_reagents Add Membranes & Radioligand plate->add_reagents incubate Incubate to Equilibrium add_reagents->incubate harvest Harvest & Wash on Filter Mat incubate->harvest count Scintillation Counting harvest->count analyze Data Analysis (IC50 -> Ki) count->analyze signaling_pathway cluster_on_target On-Target Effect cluster_off_target Potential Off-Target Effect buph This compound sert SERT buph->sert Binds serotonin Synaptic Serotonin sert->serotonin Reuptake Blocked downstream Therapeutic Effect serotonin->downstream Increases buph2 This compound off_target Off-Target (e.g., DAT, NET) buph2->off_target Binds (Low Affinity) side_effect Adverse Effect off_target->side_effect Leads to

References

Technical Support Center: Optimizing Buphanidrine Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Buphanidrine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent analgesic that functions as a partial agonist at the mu (µ)-opioid receptor and an antagonist at the kappa (κ)-opioid receptor.[1][2][3][4] Its high affinity for the µ-opioid receptor allows it to displace other opioids, while its partial agonist activity results in a "ceiling effect."[3][5] This means that beyond a certain dosage, increases in the dose do not lead to a proportional increase in its analgesic or respiratory depressive effects, contributing to its safety profile.[3][5]

Q2: What are the recommended starting dosages for this compound in rodents?

A2: The recommended starting dosage depends on the animal species and the formulation of this compound being used (standard vs. extended-release). For post-operative pain, it is crucial to provide pre-emptive analgesia whenever possible.[6] Dosages should be calculated based on the animal's weight.[7]

Data Presentation: Recommended Starting Dosages

SpeciesFormulationDosageDosing IntervalRoute of Administration
Mouse Standard0.05 – 0.1 mg/kgEvery 4 – 8 hoursSubcutaneous (SC) or Intraperitoneal (IP)
Extended-Release3.25 mg/kgSingle dose provides analgesia for up to 72 hoursSubcutaneous (SC)
Rat Standard0.01 – 0.05 mg/kgEvery 6 – 8 hoursSubcutaneous (SC) or Intraperitoneal (IP)
Extended-Release0.65 mg/kgSingle dose provides analgesia for up to 72 hoursSubcutaneous (SC)

Note: These are starting recommendations. The optimal dose and frequency may vary depending on the specific experimental model, the severity of pain, and the strain of the animal. Always monitor animals for signs of pain and adjust the dosage as necessary.[7][8]

Q3: How should this compound be administered?

A3: The most common and effective routes of administration for this compound in rodents are subcutaneous (SC) and intraperitoneal (IP) injections.[7][8] For subcutaneous injections, it is recommended to administer the solution in the scruff of the neck using a 25 or 27-gauge needle.[6] Extended-release formulations are specifically designed for subcutaneous administration.[8] Oral administration routes, such as in drinking water or mixed with palatable food, have been explored but may result in less consistent absorption.[9]

Q4: What are the potential side effects of this compound in rodents?

A4: While generally well-tolerated at therapeutic doses, this compound can cause side effects. Researchers should monitor animals for the following:

  • Pica: An abnormal craving to eat non-food items, such as bedding.[6][10][11] This can lead to gastrointestinal disturbances.[10]

  • Sedation: Animals may appear lethargic, particularly at higher doses.[6]

  • Hyperactivity: In some cases, hyperactivity has been observed.[12]

  • Decreased Growth Rate: Some studies have reported a decreased growth rate in young rats receiving this compound post-operatively.[10]

  • Self-Injurious Behavior: Though rare, self-biting has been reported in some rats.[11][12][13]

  • Hyperthermia: An increase in body temperature can occur.[11][13]

If severe side effects are observed, consult with a veterinarian. The severity of side effects can be dose-dependent and may vary between different strains of mice and rats.[10][12]

Q5: What are the pharmacokinetic properties of this compound in rodents?

A5: this compound's pharmacokinetic profile is characterized by a rapid onset and a long duration of action compared to other opioids like morphine.[14] The therapeutic plasma concentration for adequate pain relief in rodents is generally considered to be at or above 1.0 ng/mL.[15][16] Extended-release formulations are designed to maintain this therapeutic level for up to 72 hours.[14][15]

Data Presentation: Pharmacokinetic Parameters of this compound Formulations in Mice

FormulationDose (mg/kg, SC)Tmax (Peak Plasma Time)Cmax (Peak Plasma Conc.)Half-Life (t½)Duration Above Therapeutic Level (≥1.0 ng/mL)
Sustained-Release (SRB)1.0~6 hours~3.8 ng/mL~37.8 hoursUp to 72 hours
Extended-Release (XRB)3.25~6 hours~13.5 ng/mL~40.3 hoursUp to 72 hours

Data adapted from studies in C57Bl/6J mice.[17] Pharmacokinetic parameters can vary between different mouse strains.[17]

Troubleshooting Guides

Issue 1: Sub-optimal Analgesia or Signs of Pain Observed

Q: I've administered the recommended dose of this compound, but the animal is still showing signs of pain (e.g., guarding, vocalization, reduced mobility). What should I do?

A:

  • Re-evaluate Dosage and Frequency: For standard formulations, the duration of action can be between 4 to 8 hours.[8] Pain may re-emerge if the dosing interval is too long. Consider increasing the frequency of administration or transitioning to an extended-release formulation for more consistent coverage.

  • Ensure Proper Administration: Verify that the full dose was administered correctly via the intended route (e.g., subcutaneous). Improper injection technique can lead to incomplete drug delivery.

  • Consider Multi-modal Analgesia: For moderate to severe pain, combining this compound with a non-steroidal anti-inflammatory drug (NSAID) can provide superior pain relief.[6] Always consult with a veterinarian to determine the best combination for your specific study.

  • Assess for Opioid Tolerance: If animals have been on long-term opioid therapy, they may have developed tolerance, requiring a higher dose to achieve the same analgesic effect.

dot

Troubleshooting_Analgesia start Signs of Pain Observed Post-Buphanidrine Administration check_dose Is the dose and frequency appropriate for the pain model? start->check_dose adjust_dose Adjust dose or frequency. Consider extended-release formulation. check_dose->adjust_dose No check_admin Was administration technique correct? check_dose->check_admin Yes end_success Pain is Controlled adjust_dose->end_success retrain Review and retrain on proper injection technique. check_admin->retrain No consider_multi_modal Is the pain severe? check_admin->consider_multi_modal Yes end_consult Consult a Veterinarian for Alternative Pain Management retrain->end_consult add_nsaid Add a co-analgesic (e.g., NSAID) Consult a veterinarian. consider_multi_modal->add_nsaid Yes consider_multi_modal->end_consult No add_nsaid->end_success

Caption: Troubleshooting decision tree for sub-optimal analgesia.

Issue 2: Adverse Effects Observed

Q: My animal is exhibiting pica (eating its bedding) after this compound administration. How should I manage this?

A:

  • Mitigate the Environment: If pica is observed, temporarily remove loose bedding and provide an alternative, such as a grid floor, for the first 24 hours post-administration.[10] Ensure the animal still has access to food and water.

  • Monitor Closely: Observe the animal for signs of gastrointestinal distress, such as bloating or constipation.[10] Pica can lead to fatal blockages in severe cases.[11]

  • Dose Adjustment: Pica can be a dose-dependent side effect.[6] Consider if a lower effective dose can be used in subsequent experiments.

  • Strain Consideration: Some rodent strains are more prone to pica than others.[12] Review literature specific to the strain you are using.

Q: The animal appears overly sedated and is not moving much.

A:

  • Confirm Dosage: Double-check your calculations to ensure there was not a dosing error.

  • Provide Supportive Care: Ensure the animal is warm and has easy access to food and water. Animals that are sedated may not actively seek out resources.

  • Rule Out Other Causes: Consider if the sedation could be a lingering effect of anesthesia or an interaction with another administered compound.

  • Reduce Future Doses: If sedation is excessive and not attributable to other factors, reduce the dose for subsequent animals.

Experimental Protocols

Protocol: Assessing Analgesic Efficacy Using the Hot Plate Test

This protocol provides a method to determine the analgesic efficacy and duration of action of this compound by measuring the thermal pain threshold in rodents.

Materials:

  • Hot plate apparatus with adjustable temperature and a timer.

  • Plexiglas cylinder to confine the animal to the plate surface.

  • This compound solution at the desired concentration.

  • Sterile syringes and needles.

  • Animal scale.

  • Timer.

Methodology:

  • Acclimation: Acclimate the animals to the testing room and the hot plate apparatus for several days before the experiment to reduce stress-induced variability.

  • Baseline Measurement:

    • Set the hot plate temperature to a constant, non-damaging temperature (e.g., 55 ± 0.5°C).

    • Place the animal on the hot plate within the Plexiglas cylinder and start the timer.

    • Observe the animal for signs of pain, such as licking a paw or jumping. The time until this response is the baseline latency.

    • To prevent tissue damage, implement a cut-off time (e.g., 30-45 seconds). If the animal does not respond by the cut-off time, remove it and record the cut-off time as its latency.

    • Perform 2-3 baseline readings for each animal and average the results.

  • This compound Administration:

    • Weigh the animal to calculate the precise dose.

    • Administer the calculated dose of this compound via the chosen route (e.g., subcutaneous).

  • Post-Treatment Measurements:

    • At predetermined time points after administration (e.g., 30, 60, 90, 120, 240, 360 minutes), place the animal back on the hot plate and measure its response latency as described in step 2.

  • Data Analysis:

    • Calculate the percentage of Maximum Possible Effect (%MPE) for each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Plot the %MPE over time to visualize the onset, peak, and duration of this compound's analgesic effect.

dot

Experimental_Workflow cluster_pre Phase 1: Pre-Experiment cluster_exp Phase 2: Experiment cluster_post Phase 3: Post-Treatment acclimation Animal Acclimation to Testing Environment baseline Measure Baseline Pain Threshold (Hot Plate Test) acclimation->baseline administer Administer this compound (SC or IP) baseline->administer post_measure Measure Pain Threshold at Timed Intervals administer->post_measure data_analysis Calculate %MPE and Analyze Data post_measure->data_analysis results Determine Onset, Peak, and Duration of Analgesia data_analysis->results

Caption: Experimental workflow for assessing analgesic efficacy.

Signaling Pathway Visualization

This compound primarily exerts its effects through the µ-opioid receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway following receptor activation.

dot

Signaling_Pathway cluster_membrane Cell Membrane receptor Mu-Opioid Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ca2+/K+ Channels g_protein->ion_channel Modulates camp ↓ cAMP ac->camp neuronal_inhibition Neuronal Inhibition (Analgesia) ion_channel->neuronal_inhibition This compound This compound This compound->receptor Binds & Activates camp->neuronal_inhibition

Caption: Simplified Mu-Opioid Receptor signaling pathway.

References

Technical Support Center: Troubleshooting Buphanidrine Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in functional assays involving Buphanidrine, with a primary focus on its interaction with the serotonin transporter (SERT).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues observed during this compound functional assays.

Q1: Why am I observing high variability in my this compound IC50 values between experiments?

High variability in IC50 values can stem from several factors:

  • Cell Health and Density: Ensure that the cells used in each experiment are healthy, have a consistent passage number, and are plated at a uniform density. Over-confluent or unhealthy cells can lead to non-uniform transporter expression and function. It is recommended to seed cells the night before to allow for adherence and acclimation[1].

  • Incubation Time and Temperature: Incubation times and temperature must be strictly controlled. For serotonin uptake assays, incubation is typically performed at 37°C[2]. Inconsistent incubation times will lead to variable substrate uptake and, consequently, variable inhibition by this compound.

  • Buffer Composition and pH: The composition and pH of the assay buffer are critical for transporter function. Use a consistent, validated buffer system, such as a modified Tris-HEPES buffer (pH 7.1) or Krebs-Ringer-HEPES (KRH) buffer[2][3]. Ensure the buffer is pre-warmed to the correct temperature before use.

  • Substrate Concentration: The concentration of the labeled substrate (e.g., [3H]serotonin) should be kept consistent and ideally near the Km value for the transporter to ensure sensitive detection of inhibition[2].

  • Compound Stability and Dilution: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure complete solubilization of the compound in the assay buffer.

Q2: My negative controls show a high background signal. What could be the cause?

High background in a SERT uptake assay can be due to:

  • Non-specific Binding: The labeled substrate may bind non-specifically to the cells or the plate. To account for this, include a control with a known potent SERT inhibitor (e.g., fluoxetine or citalopram) to define non-specific uptake[2][3].

  • Inefficient Washing: Incomplete removal of the unbound labeled substrate will result in a high background. Ensure that the washing steps are performed rapidly and efficiently with cold wash buffer[2].

  • Cell Lysis: If cells are detaching from the plate during the assay, the cell-associated radioactivity will be lost, leading to inaccurate measurements. Ensure gentle handling of the plates, especially during washing steps.

Q3: The signal-to-noise ratio in my assay is too low. How can I improve it?

A low signal-to-noise ratio can be improved by:

  • Optimizing Cell Number: Titrate the number of cells plated per well to find the optimal density that provides a robust signal without excessive background.

  • Increasing Specific Uptake: Ensure that the assay conditions (e.g., buffer, temperature, incubation time) are optimal for SERT activity. Oxygenating the assay buffer has been shown to improve transporter function[4].

  • Using a Different Assay Format: If using a fluorescence-based assay, consider switching to a radiolabeled uptake assay, which can sometimes offer higher sensitivity. Conversely, some fluorescence-based kits offer a no-wash format that can simplify the procedure and reduce variability[1][5].

Q4: this compound is showing unexpected agonist-like effects in my assay system. Why might this be happening?

This can occur in certain assay formats where the readout is indirect. For example, in the TRACT (Transporter Activity through Receptor Activation) assay, SERT activity is measured via the activation of a co-expressed serotonin receptor[6][7]. If this compound has any off-target effects on this co-expressed receptor (e.g., direct agonism or allosteric modulation), it could lead to misleading results. It is crucial to characterize the test compound in the parental cell line lacking the transporter to identify any such confounding activities[6].

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound and related compounds at the serotonin transporter (SERT).

CompoundAssay TypeCell Line/SystemIC50 (µM)Ki (µM)Reference
This compound[3H]-citalopram BindingRat Brain274132[8]
This compoundFunctional SERT InhibitionCOS-7 cells expressing hSERT513-[8][9]
This compoundBinding AssayNot Specified62-[9]
Buphanamine[3H]-citalopram BindingRat Brain1799868[8]
BuphanamineBinding AssayNot Specified55-[9]
BuphanisineBinding AssayNot Specified199-[9]
DistichamineFunctional SERT InhibitionCOS-7 cells expressing hSERT646-[8][9]
DistichamineBinding AssayNot Specified65-[9]

Experimental Protocols

Protocol: [3H]Serotonin Uptake Assay in Adherent Cells

This protocol is adapted from established methods for measuring SERT inhibition[2][3].

Materials:

  • Adherent cells expressing human SERT (e.g., HEK293-hSERT, JAR cells)

  • Cell culture medium (appropriate for the cell line)

  • Poly-D-lysine coated 96-well plates

  • Krebs-Ringer-HEPES (KRH) assay buffer (or similar physiological buffer)

  • [3H]Serotonin (specific activity ~20-30 Ci/mmol)

  • This compound and other test compounds

  • Potent SERT inhibitor (e.g., Fluoxetine) for non-specific uptake determination

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Plating:

    • The day before the assay, seed the SERT-expressing cells into a 96-well poly-D-lysine coated plate at a pre-determined optimal density (e.g., 40,000-60,000 cells/well)[1].

    • Incubate overnight at 37°C, 5% CO2.

  • Assay Preparation:

    • On the day of the assay, prepare serial dilutions of this compound and control compounds in KRH buffer.

    • Prepare a solution of [3H]serotonin in KRH buffer at a concentration twice the final desired concentration (typically at or near the Km for SERT, e.g., 1 µM)[2].

    • Prepare a solution of a saturating concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) in KRH buffer to determine non-specific binding.

  • Uptake Inhibition Assay:

    • Gently remove the culture medium from the cells.

    • Wash the cells once with 100 µL of pre-warmed KRH buffer.

    • Add 50 µL of the appropriate compound dilution (or buffer for total uptake, or SERT inhibitor for non-specific uptake) to each well.

    • Pre-incubate the plate at 37°C for 15-20 minutes[3].

    • Initiate the uptake reaction by adding 50 µL of the [3H]serotonin solution to each well.

    • Incubate for a pre-determined time (e.g., 15-60 minutes) at 37°C[2][3]. The incubation time should be within the linear range of uptake for the cell line used.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells twice with 200 µL of ice-cold KRH buffer[2].

    • Lyse the cells by adding 50 µL of lysis buffer (e.g., 1% Triton X-100 in KRH buffer) to each well and shaking for 10 minutes.

  • Detection:

    • Add 150 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake (wells with the potent SERT inhibitor) from the total uptake (wells with buffer only).

  • Express the data as a percentage of the specific uptake in the absence of any inhibitor.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

Visualizations

Buphanidrine_SERT_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin_ext Serotonin (5-HT) SERT Extracellular Side Serotonin Transporter (SERT) Intracellular Side Serotonin_ext->SERT:f0 Binds to SERT This compound This compound This compound->SERT:f1 Inhibits Serotonin_int Serotonin (5-HT) SERT:f2->Serotonin_int Reuptake

Caption: Mechanism of this compound as a SERT inhibitor.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Basics Review Assay Basics: - Cell Health & Density - Reagent Preparation - Incubation Times & Temps Start->Check_Basics Basics_OK Are basics consistent? Check_Basics->Basics_OK Basics_OK->Check_Basics No, Correct Variables High_Background High Background? Basics_OK->High_Background Yes Optimize_Wash Optimize Wash Steps & Check for Cell Detachment High_Background->Optimize_Wash Yes Low_Signal Low Signal? High_Background->Low_Signal No Optimize_Wash->Low_Signal Optimize_Cell_Density Optimize Cell Density & Assay Conditions Low_Signal->Optimize_Cell_Density Yes Unexpected_Activity Unexpected Agonist/Antagonist Activity? Low_Signal->Unexpected_Activity No Optimize_Cell_Density->Unexpected_Activity Check_Off_Target Test for Off-Target Effects in Parental Cell Line Unexpected_Activity->Check_Off_Target Yes Resolved Issue Resolved Unexpected_Activity->Resolved No Re-evaluate Re-evaluate Data with Confounding Factors in Mind Check_Off_Target->Re-evaluate Re-evaluate->Resolved Consult_Expert Consult Technical Support or Literature Resolved->Consult_Expert If further issues arise

Caption: Troubleshooting workflow for inconsistent assay results.

References

Dealing with Buphanidrine degradation during storage and experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling, storing, and troubleshooting potential degradation issues with Buphanidrine. The information is based on general knowledge of Amaryllidaceae alkaloids and established principles of drug stability testing, as specific degradation data for this compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing pure this compound powder?

A1: Pure this compound powder should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For long-term storage, refrigeration (-20°C) is recommended.

Q2: How should I prepare and store this compound solutions?

A2: this compound solutions are best prepared fresh for each experiment. If storage is necessary, solutions should be kept at low temperatures (2-8°C) for short periods (up to 24 hours) and protected from light. The choice of solvent can impact stability; using a high-purity, degassed solvent is recommended. For longer-term storage, consider freezing aliquots at -80°C, though freeze-thaw cycles should be minimized.

Q3: What are the likely causes of this compound degradation during my experiments?

A3: Like many alkaloids, this compound may be susceptible to degradation from exposure to light, elevated temperatures, and extreme pH conditions. Oxidative degradation is also a potential concern. It is crucial to control these factors throughout your experimental workflow.

Q4: I am observing unexpected results in my bioassays. Could this compound degradation be the cause?

A4: Yes, the degradation of this compound can lead to a loss of biological activity or the formation of new compounds with different activities, which could explain unexpected assay results. It is recommended to verify the purity of your this compound stock and working solutions if you encounter inconsistent data.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Results

Possible Cause: Degradation of this compound in stock or working solutions.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always try to use freshly prepared solutions for your experiments.

  • Check Storage Conditions: Ensure that both solid this compound and its solutions are stored under the recommended conditions (cool, dark, and dry).

  • Purity Analysis: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to check the purity of your this compound stock. The appearance of new peaks or a decrease in the main peak area can indicate degradation.

  • pH Control: If your experimental buffer is at a high or low pH, consider the potential for acid or base-catalyzed hydrolysis. Minimize the time this compound is in such solutions.

Issue 2: Appearance of Unknown Peaks in Chromatograms

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Forced Degradation Study: To understand potential degradation pathways, a forced degradation study can be performed on a small sample of this compound. This involves exposing the compound to stress conditions such as acid, base, heat, light, and oxidation.[1][2]

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks. This information can help in elucidating the structure of the degradation products.

  • Protect from Light: Ensure all experimental steps involving this compound are carried out with protection from light, for instance, by using amber vials or covering glassware with aluminum foil.

Data Presentation

Stress ConditionIncubation Time (hours)Temperature (°C)This compound Remaining (%)Number of Degradation Products
0.1 M HCl2460852
0.1 M NaOH2460783
3% H₂O₂2425921
Heat4880951
Light (UV)2425892

Note: This data is illustrative and not based on actual experimental results for this compound.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of a this compound sample.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation pathways.[1][2]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Keep solid this compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples by HPLC and LC-MS to determine the percentage of remaining this compound and to identify the degradation products.

Visualizations

degradation_pathway This compound This compound Degradant_A Hydrolysis Product (Acid/Base) This compound->Degradant_A H+/OH- Degradant_B Oxidation Product This compound->Degradant_B H2O2 Degradant_C Photodegradation Product This compound->Degradant_C UV Light experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Buphanidrine_Stock This compound Stock Solution Stressed_Samples Forced Degradation (Acid, Base, Heat, etc.) Buphanidrine_Stock->Stressed_Samples HPLC HPLC Purity Check Stressed_Samples->HPLC LCMS LC-MS Identification of Degradants Stressed_Samples->LCMS Purity_Report Purity Report HPLC->Purity_Report Degradation_Profile Degradation Profile LCMS->Degradation_Profile

References

Strategies to reduce animal-to-animal variability in Buphanidrine studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Buphanidrine Studies

Welcome to the technical support center for this compound research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize animal-to-animal variability in their this compound studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a natural alkaloid compound. Its primary known mechanism of action is the inhibition of the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of serotonin in the synaptic cleft. This action suggests its potential for investigation as an antidepressant or anxiolytic agent.

Q2: What are the common sources of animal-to-animal variability in preclinical studies?

A2: Animal-to-animal variability in preclinical studies can be broadly categorized into two main sources:

  • Intrinsic Factors: These are inherent to the animals themselves and include:

    • Genetics (strain and individual genetic differences)

    • Age

    • Sex and hormonal status

    • Body weight

    • Gut microbiome composition

    • Overall health status

  • Extrinsic Factors: These are external factors related to the experimental environment and procedures:

    • Housing conditions (e.g., cage density, lighting, temperature, humidity)

    • Diet and water access

    • Handling and acclimatization procedures

    • Stress levels

    • Circadian rhythms (time of day for testing)

    • Experimental procedures (e.g., injection technique, dosing accuracy)

    • Experimenter skill and consistency

Q3: How can I standardize my experimental protocol to reduce variability?

A3: Standardization is key to reducing extrinsic variability. Consider the following:

  • Detailed Protocol: Develop a comprehensive and detailed standard operating procedure (SOP) for all aspects of the experiment, from animal arrival to data analysis.

  • Consistent Environment: Maintain a stable and consistent environment (temperature, humidity, light-dark cycle, and noise levels) for all animals throughout the study.

  • Acclimatization: Allow animals a sufficient period (typically at least one week) to acclimate to the facility and housing conditions before any experimental manipulations. Also, habituate them to the experimental procedures and equipment.

  • Randomization: Randomize animals to treatment groups to prevent systematic bias.

  • Blinding: Whenever possible, the experimenter should be blind to the treatment allocation to prevent observer bias.

Troubleshooting Guides

Problem 1: High variability observed in behavioral tests (e.g., elevated plus maze, forced swim test).

Potential Cause Troubleshooting Strategy
Inconsistent Handling Ensure all experimenters handle animals in a consistent and gentle manner. Implement a standardized handling protocol.
Environmental Stressors Minimize noise and other disturbances in the animal facility, especially during testing. Consider environmental enrichment to reduce chronic stress.
Circadian Rhythm Disruption Conduct all behavioral tests at the same time of day to control for variations in activity levels and anxiety.
Lack of Habituation Habituate animals to the testing room and equipment for a set period before the actual test to reduce novelty-induced anxiety.
Experimenter Bias Implement blinded scoring of behavioral tests. Use automated video tracking software for objective measurements.

Problem 2: Inconsistent pharmacokinetic (PK) profiles of this compound between animals.

Potential Cause Troubleshooting Strategy
Inaccurate Dosing Ensure accurate calculation of doses based on individual animal body weights. Use precise administration techniques (e.g., oral gavage, intraperitoneal injection).
Variations in Gut Microbiome The gut microbiome can influence drug metabolism. While difficult to control completely, co-housing animals from different litters can help to normalize the microbiome to some extent. Be aware that antibiotic treatment can significantly alter the microbiome and drug metabolism.
Food and Water Intake Differences in food and water intake can affect drug absorption and metabolism. Ensure ad libitum access to a standardized diet. For oral dosing, consider the timing of administration relative to the feeding cycle.
Genetic Differences Use a genetically homogeneous animal strain (e.g., inbred strains like C57BL/6 or BALB/c mice) to minimize genetic variability in drug-metabolizing enzymes.

Data Presentation: Impact of Environmental Enrichment on Variability

Environmental enrichment is a common strategy to improve animal welfare, and its impact on experimental variability is a key consideration. A systematic review by Usher et al. (2021) compared the coefficient of variation (CV) in various behavioral and physiological measures between animals housed in enriched environments and those in standard housing. The study concluded that environmental enrichment does not generally increase phenotypic variability.

Trait Category Housing Condition Mean Coefficient of Variation (CV)
Overall Behavior Standard Housing0.67
Enriched Housing0.56
Behavior (Non-CNS related) Standard Housing0.73
Enriched Housing0.60

Data adapted from Usher, K. N., et al. (2021). The Contribution of Environmental Enrichment to Phenotypic Variation in Mice and Rats. eNeuro, 8(1).

Experimental Protocols

Protocol 1: Assessment of Anxiolytic-like Effects of this compound using the Elevated Plus Maze (EPM)

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Group-housed (4-5 per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide nesting material as a form of enrichment.

  • Acclimatization: Acclimatize mice to the housing facility for at least one week. Handle each mouse for 5 minutes daily for 3 days prior to testing.

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80). Prepare fresh on the day of the experiment.

  • Dosing: Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle via intraperitoneal (IP) injection 30 minutes before the EPM test.

  • EPM Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm from the floor.

  • Procedure:

    • Habituate the mice to the testing room for at least 1 hour before the test.

    • Place a mouse at the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Statistical Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups to the vehicle control group.

Visualizations

Experimental_Workflow Experimental Workflow for a this compound Preclinical Study cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment animal_procurement Animal Procurement (e.g., C57BL/6 mice, 8 weeks old) quarantine Quarantine & Health Screening animal_procurement->quarantine Arrival acclimatization Acclimatization (1 week, environmental enrichment) quarantine->acclimatization Health Clearance handling Handling & Habituation (3-5 days) acclimatization->handling randomization Randomization into Treatment Groups handling->randomization dosing This compound/Vehicle Administration (IP) randomization->dosing behavioral_testing Behavioral Testing (e.g., Elevated Plus Maze) dosing->behavioral_testing 30 min post-injection tissue_collection Tissue Collection (e.g., brain, blood) behavioral_testing->tissue_collection data_analysis Data Analysis (Video tracking, statistical tests) tissue_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation reporting Reporting & Publication interpretation->reporting

A typical experimental workflow for a preclinical study of this compound.

SERT_Inhibition_Pathway Signaling Pathway of a Serotonin Transporter Inhibitor cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin Serotonin (5-HT) sert SERT (Serotonin Transporter) serotonin->sert Reuptake receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) serotonin->receptor Binding This compound This compound This compound->sert Inhibition g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling (e.g., PKA, ERK activation) second_messenger->downstream Activation cellular_response Cellular Response (Altered gene expression, neuronal excitability) downstream->cellular_response Leads to

Simplified signaling pathway of a serotonin transporter inhibitor like this compound.

Calibrating instruments for accurate Buphanidrine quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the accurate quantification of Buphanidrine.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

1. High-Performance Liquid Chromatography (HPLC-UV)

Question/Issue Possible Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) for this compound. - Inappropriate mobile phase pH affecting the ionization of the alkaloid. - Column degradation or contamination. - Sample overload.- Adjust the mobile phase pH. Since this compound is an alkaloid, a slightly basic mobile phase (e.g., using ammonium formate buffer) may improve peak shape. - Flush the column with a strong solvent or replace it if necessary. - Reduce the injection volume or dilute the sample.
Inconsistent retention times for this compound. - Fluctuations in pump pressure or flow rate. - Changes in mobile phase composition. - Temperature variations.- Check the HPLC system for leaks and ensure the pump is properly primed and delivering a stable flow. - Prepare fresh mobile phase and ensure proper mixing and degassing. - Use a column oven to maintain a consistent temperature.
Low sensitivity or no peak detected for this compound. - Incorrect UV wavelength selection. - Low concentration of this compound in the sample. - Sample degradation.- Determine the optimal UV absorbance wavelength for this compound. - Concentrate the sample or use a more sensitive detector. - Ensure proper sample storage conditions (e.g., protected from light and stored at low temperatures) to prevent degradation.[1]

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

Question/Issue Possible Cause(s) Recommended Solution(s)
Ion suppression or enhancement affecting this compound signal. - Co-eluting matrix components from the sample (matrix effect).[2][3][4] - High concentrations of non-volatile salts in the mobile phase.- Improve sample preparation to remove interfering matrix components (e.g., using solid-phase extraction). - Use a matrix-matched calibration curve.[5] - Employ an isotopically labeled internal standard. - Use volatile mobile phase additives like formic acid or ammonium acetate.
Poor fragmentation or inconsistent fragment ion ratios for this compound. - Incorrect collision energy settings in the mass spectrometer. - In-source fragmentation.- Optimize the collision energy to achieve stable and reproducible fragmentation of the this compound precursor ion. - Adjust the cone voltage or other source parameters to minimize in-source fragmentation.
Carryover of this compound in subsequent blank injections. - Adsorption of the analyte to surfaces in the autosampler or column.- Use a stronger needle wash solution in the autosampler. - Inject a blank sample with a high percentage of organic solvent after high-concentration samples.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

Question/Issue Possible Cause(s) Recommended Solution(s)
This compound peak tailing or poor chromatographic resolution. - Active sites in the GC inlet liner or column. - Inadequate derivatization (if used).- Use a deactivated inlet liner and a column suitable for alkaloid analysis. - Ensure complete derivatization by optimizing the reaction conditions (time, temperature, reagent concentration).
Thermal degradation of this compound in the injector. - High injector temperature.- Optimize the injector temperature to ensure volatilization without causing thermal degradation of the analyte.
Low intensity of the molecular ion in the mass spectrum. - Extensive fragmentation of the this compound molecule under electron ionization (EI) conditions.- Consider using chemical ionization (CI) as a softer ionization technique to enhance the abundance of the molecular ion.[6]

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for this compound quantification?

A1: An ideal internal standard would be an isotopically labeled this compound (e.g., this compound-d3). However, if this is not available, a structurally similar alkaloid that is not present in the sample matrix can be used. The chosen internal standard should have similar chromatographic behavior and ionization efficiency to this compound.

Q2: How can I minimize matrix effects when analyzing this compound in complex plant extracts?

A2: To minimize matrix effects, it is crucial to have an efficient sample clean-up procedure.[7] This can include liquid-liquid extraction or solid-phase extraction (SPE). Additionally, using a matrix-matched calibration curve, where the calibration standards are prepared in a blank matrix extract, can help to compensate for matrix effects.[5] Diluting the sample extract can also reduce the concentration of interfering matrix components.

Q3: What are the typical acceptance criteria for a calibration curve for this compound quantification?

A3: Based on FDA guidelines for bioanalytical method validation, a calibration curve should have a correlation coefficient (r²) of ≥ 0.99.[5] The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[6][8][9][10]

Q4: What are the best practices for preparing this compound stock and working solutions?

A4: this compound stock solutions should be prepared in a high-purity solvent in which it is readily soluble (e.g., methanol or DMSO). Store stock solutions at low temperatures (e.g., -20°C) and protected from light to prevent degradation.[1] Working solutions should be prepared fresh daily by diluting the stock solution.

Q5: How do I assess the stability of this compound in my samples?

A5: Stability should be evaluated under various conditions that mimic the sample handling and analysis process. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the intended storage temperature.[1] The stability is assessed by comparing the concentration of this compound in the tested samples to that in freshly prepared samples.

Quantitative Data Summary

The following tables provide representative data for instrument calibration for this compound quantification.

Table 1: Representative Calibration Curve Data for this compound by LC-MS/MS

Nominal Concentration (ng/mL)Mean Peak Area Ratio (this compound/Internal Standard)Calculated Concentration (ng/mL)Accuracy (%)
10.0520.9898.0
50.2615.02100.4
100.5189.9599.5
502.59550.1100.2
1005.210100.5100.5
50026.08498.599.7
100051.95995.099.5

Table 2: Representative Quality Control (QC) Sample Data for this compound Analysis

QC LevelNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=5)Accuracy (%)Precision (%CV)
Low32.9598.34.5
Medium8081.2101.53.2
High800790.598.82.8

Experimental Protocols

1. General Protocol for this compound Quantification by HPLC-UV

  • Sample Preparation:

    • Extract a known weight of the homogenized plant material with methanol using sonication or maceration.

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Reconstitute the residue in a known volume of the initial mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid or an isocratic mobile phase of acetonitrile and ammonium formate buffer.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at the wavelength of maximum absorbance for this compound.

    • Column Temperature: 30°C.

  • Calibration: Prepare a series of calibration standards of this compound in the mobile phase and inject them to construct a calibration curve.

2. General Protocol for this compound Quantification by LC-MS/MS

  • Sample Preparation:

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) of the initial plant extract to remove interfering matrix components.

    • Evaporate the cleaned-up extract to dryness and reconstitute in a suitable solvent (e.g., 50% methanol in water).

    • Add an internal standard to all samples, calibration standards, and quality control samples.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system for better resolution and faster analysis times.

    • Column: A sub-2 µm particle size C18 column.

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound (one for quantification and one for confirmation) and one for the internal standard.

Visualizations

Buphanidrine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sp1 Plant Material Homogenization sp2 Solvent Extraction sp1->sp2 sp3 Filtration & Evaporation sp2->sp3 sp4 Reconstitution & Filtering sp3->sp4 an1 HPLC / LC-MS / GC-MS sp4->an1 Inject Sample an2 Data Acquisition an1->an2 dp1 Peak Integration an2->dp1 Raw Data dp2 Calibration Curve Generation dp1->dp2 dp3 Concentration Calculation dp2->dp3 end This compound Concentration dp3->end Final Result

Caption: Experimental workflow for this compound quantification.

Serotonin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_storage Serotonin (5-HT) Vesicles serotonin_release 5-HT Release serotonin_storage->serotonin_release serotonin_cleft Serotonin (5-HT) serotonin_release->serotonin_cleft sert Serotonin Transporter (SERT) serotonin_cleft->sert Reuptake receptor 5-HT Receptor serotonin_cleft->receptor signaling Downstream Signaling (e.g., G-protein activation, second messengers) receptor->signaling response Neuronal Response signaling->response This compound This compound This compound->sert Inhibition

Caption: this compound's interaction with the serotonin signaling pathway.[7][11][12][13][14]

References

Technical Support Center: Refinement of Animal Protocols for Buphanidrine Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the administration of Buphanidrine in animal protocols. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an alkaloid isolated from plants of the Amaryllidaceae family, such as Boophone disticha. Its primary mechanism of action is the inhibition of the serotonin transporter (SERT). By binding to SERT, this compound blocks the reuptake of serotonin from the synaptic cleft, leading to increased serotonin levels in the synapse. This activity suggests potential antidepressant and anxiolytic effects.[1][2] The affinity of this compound for SERT has been demonstrated in radioligand binding assays using [3H]-citalopram.[1]

Q2: What are the recommended routes of administration for this compound in rodents?

A2: Based on studies with related alkaloids and extracts from Boophone disticha, the most common routes of administration in rodents (mice and rats) are oral (PO) and intraperitoneal (IP). The choice of administration route will depend on the experimental objectives, such as the desired speed of onset and duration of action.

  • Oral (PO) Gavage: Suitable for studies requiring a non-invasive and clinically relevant route of administration. However, the bioavailability of this compound via this route has not been formally determined and may be influenced by first-pass metabolism.

  • Intraperitoneal (IP) Injection: This route allows for more rapid absorption and systemic distribution compared to oral administration, bypassing first-pass metabolism. It is often used in preclinical studies to ensure consistent dosing and bioavailability.

Q3: How should this compound be formulated for in vivo administration?

A3: this compound is an alkaloid and is likely to have poor solubility in aqueous solutions. Therefore, a suitable vehicle is required for its administration.

  • For Oral Gavage: A suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water or saline is a common approach for poorly soluble compounds.

  • For Intraperitoneal Injection: A solution or a fine suspension is necessary. A co-solvent system may be required. For example, dissolving this compound in a small amount of dimethyl sulfoxide (DMSO) and then diluting it with saline or corn oil. It is crucial to ensure the final concentration of DMSO is non-toxic to the animals (typically <5% of the total volume).

Q4: What are the potential adverse effects of this compound administration in animals?

A4: Studies on crude extracts of Boophone disticha have reported signs of toxicity at higher doses. These include stupor, tremors, and in severe cases, death.[1] One study noted fatalities in rats at a dose of 800 mg/kg of the plant extract.[1] As there is no specific LD50 value reported for pure this compound, it is essential to conduct dose-ranging studies to determine the appropriate and safe dosage for your specific animal model and experimental conditions. Close monitoring of the animals for any signs of distress or adverse reactions is critical.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected behavioral effects in animals.
  • Question: We are observing high variability in the behavioral responses of our animals after this compound administration. What could be the cause?

  • Answer:

    • Inconsistent Dosing: Ensure accurate and consistent dosing for each animal. For oral gavage, improper technique can lead to administration into the lungs instead of the stomach. For IP injections, ensure the injection is truly intraperitoneal and not subcutaneous or into an organ.

    • Formulation Issues: If this compound is not properly suspended or dissolved, the actual dose administered can vary. Ensure your formulation is homogenous by vortexing or sonicating before each administration.

    • Animal Stress: Stress from handling and administration can significantly impact behavioral tests. Acclimatize the animals to the procedures before the start of the experiment.

    • Pharmacokinetic Variability: Individual differences in metabolism and clearance can lead to variable drug exposure. Consider measuring plasma concentrations of this compound to correlate with behavioral outcomes.

Issue 2: Precipitation of this compound during formulation or administration.
  • Question: Our this compound formulation is precipitating. How can we prevent this?

  • Answer:

    • Optimize Vehicle: Experiment with different co-solvents and surfactants to improve solubility. The choice of vehicle should be compatible with the route of administration and non-toxic to the animals.

    • pH Adjustment: The solubility of alkaloids is often pH-dependent. Adjusting the pH of the vehicle may improve solubility. However, ensure the pH is within a physiologically acceptable range for the chosen route of administration.

    • Sonication: Use a sonicator to create a finer and more stable suspension.

    • Fresh Preparation: Prepare the formulation fresh before each experiment to minimize the risk of precipitation over time.

Issue 3: Signs of toxicity or distress in animals.
  • Question: Our animals are showing signs of distress after this compound administration. What should we do?

  • Answer:

    • Immediate Action: If an animal shows severe signs of distress, it should be humanely euthanized according to your institution's animal care and use committee (IACUC) guidelines.

    • Dose Reduction: The observed toxicity is likely dose-dependent. Reduce the dose in subsequent experiments.

    • Monitor Closely: After administration, monitor the animals closely for any adverse effects. Record all observations.

    • Consult a Veterinarian: If you observe any unexpected clinical signs, consult with your institution's veterinarian.

Data Presentation

Table 1: In Vitro Affinity of this compound for the Serotonin Transporter (SERT)

CompoundIC50 (µM)Ki (µM)AssayReference
This compound274132[3H]-citalopram binding in rat brain[1]
This compound62-[3H]-citalopram binding[2]

Table 2: Dosing Information from Studies with Boophone disticha Extracts (for reference)

Animal ModelExtract/CompoundDose RangeRoute of AdministrationObserved EffectsReference
Sprague Dawley RatsB. disticha extract100-400 mg/kgp.o.Stupor, tremors at higher doses[1]
BALB/c MiceB. disticha extract10, 25, 40 mg/kgp.o.Anxiolytic-like activity[1]

Note: The doses in Table 2 are for crude plant extracts and not for pure this compound. These should only be used as a preliminary guide for dose-ranging studies with the pure compound.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice
  • Animal Preparation: Acclimatize male BALB/c mice (8-10 weeks old) to the housing facility for at least one week prior to the experiment. House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Formulation Preparation:

    • Weigh the required amount of this compound.

    • Prepare a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile saline.

    • Suspend the this compound in the vehicle to the desired concentration.

    • Vortex and sonicate the suspension to ensure homogeneity. Prepare fresh on the day of the experiment.

  • Dosing Procedure:

    • Weigh each mouse immediately before dosing to calculate the exact volume to be administered (typically 5-10 mL/kg).

    • Gently restrain the mouse by the scruff of the neck.

    • Use a 20-gauge, 1.5-inch curved gavage needle attached to a 1 mL syringe.

    • Measure the distance from the mouse's snout to the last rib to estimate the correct insertion depth.

    • Insert the gavage needle gently into the esophagus and administer the suspension slowly.

    • Monitor the animal for any signs of respiratory distress.

  • Post-Administration Monitoring: Observe the animals for at least 30 minutes post-administration for any immediate adverse effects. Continue to monitor at regular intervals as required by the experimental design.

Protocol 2: Intraperitoneal Injection in Rats
  • Animal Preparation: Acclimatize male Sprague-Dawley rats (250-300g) as described for mice.

  • Formulation Preparation:

    • Dissolve this compound in a minimal amount of DMSO (e.g., to make a 100 mg/mL stock).

    • For the final injection volume, dilute the stock solution with sterile saline to the desired concentration. The final DMSO concentration should not exceed 5%.

    • Vortex the solution thoroughly.

  • Dosing Procedure:

    • Weigh each rat before injection. The injection volume should not exceed 10 mL/kg.

    • Restrain the rat securely. One person can restrain while another injects.

    • Use a 23-25 gauge needle.

    • The injection site is the lower right quadrant of the abdomen.

    • Insert the needle at a 30-45 degree angle, ensuring it penetrates the peritoneum without damaging internal organs.

    • Aspirate slightly to ensure no fluid or blood is drawn back, then inject the solution.

  • Post-Administration Monitoring: Monitor the animals for any signs of pain, distress, or local irritation at the injection site.

Protocol 3: SERT Binding Assay
  • Tissue Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to obtain a crude membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, add the membrane preparation, [3H]-citalopram (a radioligand that binds to SERT), and varying concentrations of this compound.

    • To determine non-specific binding, include a set of wells with a high concentration of a known SERT inhibitor (e.g., fluoxetine).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of [3H]-citalopram binding).

Mandatory Visualization

Buphanidrine_SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin (5-HT) Vesicle SERT Serotonin Transporter (SERT) Serotonin_synapse Serotonin (5-HT) Serotonin_vesicle->Serotonin_synapse Release Serotonin_reuptake 5-HT Reuptake SERT->Serotonin_reuptake Facilitates This compound This compound This compound->SERT Inhibits Serotonin_synapse->SERT Postsynaptic_receptor 5-HT Receptor Serotonin_synapse->Postsynaptic_receptor Binds Signaling_cascade Downstream Signaling Cascade Postsynaptic_receptor->Signaling_cascade Activates

Caption: this compound inhibits the serotonin transporter (SERT), increasing synaptic serotonin levels.

Experimental_Workflow_Buphanidrine_Administration cluster_setup Experimental Setup cluster_procedure Administration Procedure cluster_assessment Assessment Animal_acclimatization Animal Acclimatization (Mice or Rats) Dosing Dosing (Oral Gavage or IP Injection) Animal_acclimatization->Dosing Formulation This compound Formulation (Suspension or Solution) Formulation->Dosing Monitoring Post-administration Monitoring Dosing->Monitoring Behavioral_tests Behavioral Tests (e.g., Forced Swim Test) Monitoring->Behavioral_tests Pharmacokinetic_analysis Pharmacokinetic Analysis (Blood Sampling) Monitoring->Pharmacokinetic_analysis Toxicity_assessment Toxicity Assessment (Clinical Signs) Monitoring->Toxicity_assessment

Caption: Workflow for in vivo administration and assessment of this compound in rodents.

References

Technical Support Center: Buphanidrine Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Buphanidrine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound, like many alkaloids, in solution can be influenced by several factors. The most common include pH, exposure to light, temperature, and the presence of oxidizing agents.[1] It is crucial to control these factors to minimize degradation.

Q2: What is the ideal pH range for maintaining the stability of a this compound solution?

A2: While specific optimal pH values for this compound are not extensively documented, many alkaloids exhibit maximum stability in slightly acidic conditions, which can suppress pH-dependent hydrolysis.[2][3][4] It is recommended to perform a pH stability profile to determine the optimal pH for your specific formulation.

Q3: How does light exposure affect the stability of this compound solutions?

A3: Exposure to ultraviolet (UV) or visible light can lead to photodegradation of photosensitive compounds.[1][5] To mitigate this, it is advisable to store this compound solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

Q4: What are the recommended storage temperatures for this compound solutions?

A4: Generally, lower temperatures slow down chemical degradation reactions.[1] For short-term storage, refrigeration (2-8 °C) is often suitable. For long-term storage, freezing (-20 °C or lower) may be necessary, but it's important to assess the impact of freeze-thaw cycles on stability.

Q5: Are there any specific analytical techniques recommended for monitoring this compound stability?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for stability testing of pharmaceutical compounds.[6] It allows for the separation and quantification of the active pharmaceutical ingredient (API) and its degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify unknown degradation products.[6][7]

Troubleshooting Guide

Problem 1: I am observing a rapid decrease in the concentration of this compound in my aqueous solution.

  • Question: Have you controlled the pH of your solution?

    • Answer: Fluctuations in pH can lead to hydrolysis.[2][3][4] It is advisable to use a buffering agent to maintain a stable pH. The optimal buffer system should be determined through stability studies. Acetate and phosphate buffers are common starting points.

  • Question: Is your solution protected from light?

    • Answer: If the solution is stored in clear containers and exposed to ambient light, photodegradation may be occurring.[5] Switch to amber glass containers or wrap your containers in a light-blocking material.

  • Question: At what temperature are you storing the solution?

    • Answer: Elevated temperatures can accelerate degradation. If you are storing your solution at room temperature, consider moving it to a refrigerator (2-8 °C).

Problem 2: I am seeing new, unidentified peaks in my HPLC chromatogram after storing my this compound solution.

  • Question: What were the storage conditions (pH, light, temperature)?

    • Answer: The appearance of new peaks indicates the formation of degradation products. The conditions under which these products form can provide clues to the degradation pathway. For example, acidic or basic conditions might suggest hydrolysis, while exposure to light could indicate photodegradation.

  • Question: Have you performed a forced degradation study?

    • Answer: A forced degradation study, where the drug substance is intentionally exposed to harsh conditions (e.g., high/low pH, high temperature, oxidizing agents, light), can help to identify potential degradation products and establish the stability-indicating nature of your analytical method.[8]

Factors Affecting this compound Stability and Recommended Storage Conditions

FactorPotential Impact on StabilityRecommended Conditions
pH Can lead to acid or base-catalyzed hydrolysis.Maintain a stable, slightly acidic pH using a suitable buffer (e.g., acetate, phosphate). The optimal pH should be determined experimentally.
Light Can cause photodegradation.Store solutions in amber vials or protect from light with opaque wrapping.
Temperature Higher temperatures accelerate degradation kinetics.Store at controlled refrigerated temperatures (2-8 °C) for short-term and frozen (-20 °C or below) for long-term storage.
Oxygen Can lead to oxidative degradation.For oxygen-sensitive formulations, consider purging the solution and headspace with an inert gas like nitrogen or argon. The addition of antioxidants could also be beneficial.
Solvent The type of solvent and the presence of impurities can affect stability.Use high-purity solvents. For aqueous solutions, use purified water (e.g., Milli-Q or equivalent).

Experimental Protocol: pH Stability Study of this compound in Solution

Objective: To determine the effect of pH on the stability of this compound in an aqueous solution.

Materials:

  • This compound reference standard

  • High-purity water (e.g., HPLC grade)

  • Buffer solutions at various pH levels (e.g., pH 3, 5, 7, 9)

  • Hydrochloric acid and sodium hydroxide for pH adjustment

  • Volumetric flasks

  • Pipettes

  • HPLC system with a suitable column (e.g., C18)

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent in which it is freely soluble and stable (e.g., methanol or ethanol).

  • Preparation of Study Solutions:

    • For each pH to be tested, pipette a small volume of the this compound stock solution into a volumetric flask.

    • Add the respective buffer solution to make up the volume, ensuring the final concentration of the organic solvent from the stock solution is low (typically <1-5%) to minimize its effect on stability.

    • Adjust the final pH if necessary using dilute HCl or NaOH.

    • Prepare a sufficient number of samples for each pH to be analyzed at different time points.

  • Initial Analysis (T=0): Immediately after preparation, analyze each solution by HPLC to determine the initial concentration of this compound. This will serve as the baseline.

  • Incubation: Store the prepared solutions at a constant temperature (e.g., 25 °C or an accelerated temperature like 40 °C). Ensure all samples are protected from light.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each solution and analyze it by HPLC.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each pH, relative to the initial concentration.

    • Plot the percentage of this compound remaining versus time for each pH.

    • The pH at which the degradation rate is slowest is the optimal pH for the stability of the this compound solution under these conditions.

Hypothetical Forced Degradation Data for this compound

Stress ConditionDurationTemperature% this compound RemainingMajor Degradation Products Observed
0.1 M HCl24 hours60 °C75.2%Hydrolysis Product A
0.1 M NaOH24 hours60 °C68.5%Hydrolysis Product B
3% H₂O₂24 hours25 °C82.1%Oxidation Product C
UV Light (254 nm)48 hours25 °C88.9%Photodegradation Product D
Heat72 hours80 °C91.5%Thermal Degradant E

Visualizations

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_conclusion Conclusion Prep Prepare this compound Solution Initial_QC Initial QC (T=0) (HPLC, pH, Appearance) Prep->Initial_QC pH Varying pH Initial_QC->pH Temp Elevated Temperature Initial_QC->Temp Light Light Exposure Initial_QC->Light Oxidation Oxidizing Agent Initial_QC->Oxidation Time_Points Collect Samples at Time Intervals pH->Time_Points Temp->Time_Points Light->Time_Points Oxidation->Time_Points HPLC_Analysis HPLC Analysis (% Remaining) Time_Points->HPLC_Analysis Identify_Deg Identify Degradants (LC-MS) HPLC_Analysis->Identify_Deg Optimal_Cond Determine Optimal Storage Conditions Identify_Deg->Optimal_Cond

Caption: Workflow for investigating this compound stability.

Degradation_Pathway cluster_degradation Degradation Pathways This compound This compound Hydrolysis Hydrolysis Product(s) This compound->Hydrolysis Acid/Base (H₂O) Oxidation Oxidation Product(s) This compound->Oxidation Oxidizing Agent (e.g., H₂O₂) Photodegradation Photodegradation Product(s) This compound->Photodegradation Light (UV/Vis)

Caption: Hypothetical this compound degradation pathways.

References

Validation & Comparative

A Comparative Efficacy Analysis of Buphanidrine and Selective Serotonin Reuptake Inhibitors (SSRIs) in the Management of Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This guide provides a detailed comparison between the novel investigational drug Buphanidrine and the established class of Selective Serotonin Reuptake Inhibitors (SSRIs) for the treatment of Major Depressive Disorder (MDD). While SSRIs have been a cornerstone of MDD treatment for decades, a significant portion of patients exhibit an inadequate response, necessitating the development of agents with alternative mechanisms of action.[1] this compound, a dual-action Kappa Opioid Receptor (KOR) antagonist and Mu Opioid Receptor (MOR) partial agonist, represents a novel mechanistic approach. This document synthesizes preclinical and clinical data to offer a comprehensive efficacy and safety comparison for researchers and drug development professionals.

Mechanism of Action

Selective Serotonin Reuptake Inhibitors (SSRIs)

SSRIs exert their therapeutic effect by selectively blocking the serotonin transporter (SERT).[2][3][4][5] This inhibition prevents the reabsorption of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentration of serotonin available to bind to postsynaptic receptors.[2][5] This enhanced serotonergic neurotransmission is believed to mediate the antidepressant effects, although the full downstream cascade is complex and involves gradual changes in receptor sensitivity and signaling pathways.[2][4] SSRIs are considered selective because they have minimal effects on other neurotransmitters like norepinephrine or dopamine.[3][4]

SSRI_Pathway Figure 1: SSRI Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Pre_5HT Serotonin (5-HT) SERT SERT Transporter Pre_5HT->SERT Reuptake Synaptic_5HT Increased Extracellular Serotonin Post_Receptor 5-HT Receptors Synaptic_5HT->Post_Receptor Binding Response Therapeutic Effect (Downstream Signaling) Post_Receptor->Response SSRI SSRI SSRI->SERT Inhibition

Figure 1: SSRI Mechanism of Action

This compound

This compound possesses a distinct, dual mechanism of action. It acts as an antagonist at the Kappa Opioid Receptor (KOR) and a partial agonist at the Mu Opioid Receptor (MOR).

  • KOR Antagonism: The endogenous ligand for KOR, dynorphin, is released during stress and is associated with dysphoria, anhedonia, and pro-depressive states.[6][7] By blocking KOR, this compound is hypothesized to prevent these effects, thereby alleviating key symptoms of depression, particularly anhedonia (the inability to feel pleasure).[1][6]

  • MOR Partial Agonism: The MOR system is central to reward processing, mood regulation, and analgesia.[8][9] Full MOR agonists carry a high risk of abuse and side effects. As a partial agonist, this compound is designed to provide sufficient MOR activation to improve mood and reduce anhedonia without inducing the intense euphoria and respiratory depression associated with full agonists.[8][10]

This dual mechanism targets the brain's reward and stress pathways directly, offering a different therapeutic strategy compared to the monoamine-focused approach of SSRIs.

Buphanidrine_Pathway Figure 2: this compound's Dual Mechanism cluster_0 Stress & Reward Pathways cluster_1 Cellular Outcomes KOR Kappa Opioid Receptor (KOR) Dysphoria Dysphoria Anhedonia KOR->Dysphoria MOR Mu Opioid Receptor (MOR) Mood Improved Mood Analgesia MOR->Mood Dynorphin Dynorphin (Stress) Dynorphin->KOR Activates Endorphin Endorphins (Reward) Endorphin->MOR Activates This compound This compound This compound->KOR Antagonism This compound->MOR Partial Agonism FST_Workflow Figure 3: Forced Swim Test Workflow cluster_0 Phase 1: Acclimation & Dosing cluster_1 Phase 2: Test Procedure cluster_2 Phase 3: Data Analysis A1 Rodent Acclimation (30 min) A2 Drug Administration (Vehicle, SSRI, or this compound) A1->A2 B1 Place Animal in Water Cylinder (6 min session) A2->B1 Wait Period (e.g., 60 min) B2 Record Session for Analysis B1->B2 C1 Score Immobility Time (Final 4 min) C2 Statistical Comparison between Groups C1->C2

References

A Comparative Analysis of Buphanidrine and Other Amaryllidaceae Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Buphanidrine and other prominent Amaryllidaceae alkaloids. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and workflows to facilitate further research and development in this field.

The Amaryllidaceae family of plants is a rich source of structurally diverse alkaloids with a wide range of pharmacological activities. Among these, this compound, a crinine-type alkaloid isolated from species such as Boophone disticha, has garnered interest for its potential effects on the central nervous system. This guide provides a comparative analysis of this compound with other notable Amaryllidaceae alkaloids, including the licensed drug galantamine and the extensively studied lycorine, focusing on their acetylcholinesterase (AChE) inhibitory activity and their affinity for the serotonin transporter (SERT).

Quantitative Comparison of Biological Activities

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Amaryllidaceae Alkaloids

AlkaloidTypeSource Organism (Example)AChE IC₅₀ (µM)Reference
GalantamineGalantamine-typeGalanthus spp.0.4 - 2.4[1][2]
LycorineLycorine-typeLycoris radiata450[3]
6-HydroxycrinamineCrinine-typeBoophone disticha445[4]
HamayneCrinine-typeCrinum jagus250[3]
CrinineCrinine-typeCrinum spp.Inactive[3]
HaemanthamineHaemanthamine-typeCrinum jagusInactive[3]

Table 2: Serotonin Transporter (SERT) Affinity of Selected Amaryllidaceae Alkaloids

AlkaloidTypeSource Organism (Example)SERT IC₅₀ (µM)SERT Kᵢ (µM)Reference
This compound Crinine-type Boophone disticha 62 26 [5]
BuphanamineCrinine-typeBoophone disticha5523[5]
DistichamineCrinine-typeBoophone disticha6527[5]
BuphanisineCrinine-typeBoophone disticha19982[5]
CrinineCrinine-typeBoophone distichaWeak activity-[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (Amaryllidaceae alkaloids)

  • Positive control (e.g., Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution (or solvent for control), and 20 µL of AChE solution (0.2 U/mL).

  • Incubate the plate at 37°C for 15 minutes.

  • Add 10 µL of DTNB solution (10 mM in phosphate buffer).

  • Initiate the reaction by adding 10 µL of ATCI solution (14 mM in deionized water).

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute).

  • The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

  • IC₅₀ values are determined by plotting the percentage of inhibition against different concentrations of the test compound.

Serotonin Transporter (SERT) Binding Assay

This radioligand binding assay is used to determine the affinity of compounds for the serotonin transporter.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]citalopram) for binding to the serotonin transporter, typically in preparations of rat brain membranes or cells expressing the human SERT.

Materials:

  • Rat brain cortex membranes (or cells expressing hSERT)

  • [³H]citalopram (radioligand)

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding determinant (e.g., fluoxetine at a high concentration)

  • Test compounds (Amaryllidaceae alkaloids)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

  • Filtration manifold

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • In test tubes, add the incubation buffer, the test compound at various concentrations, a fixed concentration of [³H]citalopram, and the membrane preparation.

  • For determining non-specific binding, a separate set of tubes is prepared with the addition of a high concentration of a known SERT ligand (e.g., 10 µM fluoxetine).

  • Incubate the tubes at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • IC₅₀ values are determined by plotting the percentage of specific binding against the logarithm of the test compound concentration.

  • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by some Amaryllidaceae alkaloids and the general workflows of the experimental protocols described above.

Acetylcholinesterase_Inhibition_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Reagents: - AChE Solution - ATCI Solution - DTNB Solution - Test Compounds B Add Reagents to 96-well Plate A->B Dispense C Incubate (37°C, 15 min) B->C Pre-incubation D Initiate Reaction with ATCI C->D Start Reaction E Measure Absorbance at 412 nm D->E Kinetic Reading F Calculate % Inhibition E->F Data Processing G Determine IC50 Value F->G Dose-Response Curve

Workflow for Acetylcholinesterase Inhibition Assay.

SERT_Binding_Assay_Workflow cluster_preparation Preparation cluster_binding Binding Reaction cluster_separation_detection Separation & Detection cluster_analysis Data Analysis A Prepare: - Brain Membranes - [3H]citalopram - Test Compounds B Incubate Membranes, Radioligand & Compound A->B Combine C Reach Equilibrium B->C Incubation D Rapid Filtration C->D Separate Bound/ Unbound E Wash Filters D->E Remove Non-specific F Scintillation Counting E->F Measure Radioactivity G Calculate Specific Binding F->G Data Processing H Determine IC50 & Ki G->H Competition Curve

Workflow for SERT Radioligand Binding Assay.

Galantamine_Signaling_Pathway Galantamine Galantamine AChE Acetylcholinesterase Galantamine->AChE Inhibits nAChR Nicotinic Acetylcholine Receptors (α7) Galantamine->nAChR Allosteric Modulation ACh Acetylcholine AChE->ACh Hydrolyzes ACh->nAChR Activates PI3K_Akt PI3K/Akt Pathway nAChR->PI3K_Akt Activates Neuroprotection Neuroprotection & Neuronal Survival PI3K_Akt->Neuroprotection Promotes Lycorine_Signaling_Pathway Lycorine Lycorine PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Lycorine->PI3K_Akt_mTOR Inhibits Apoptosis_Proteins Pro-apoptotic Proteins (e.g., Bax) Lycorine->Apoptosis_Proteins Upregulates Anti_apoptosis_Proteins Anti-apoptotic Proteins (e.g., Bcl-2) Lycorine->Anti_apoptosis_Proteins Downregulates Cell_Cycle Cell Cycle Progression Lycorine->Cell_Cycle Inhibits Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Inhibits Apoptosis_Proteins->Apoptosis Anti_apoptosis_Proteins->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Cell_Cycle->Cell_Cycle_Arrest

References

Validating the Binding Site of Buphanidrine on the Serotonin Transporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Buphanidrine's binding to the serotonin transporter (SERT), placing its performance in context with other known SERT inhibitors. Detailed experimental protocols and supporting data are presented to facilitate the validation and further investigation of this compound's mechanism of action.

Executive Summary

This compound, an alkaloid isolated from Boophane disticha, has demonstrated affinity for the serotonin transporter, a key target in the treatment of depression and anxiety disorders.[1][2] Experimental evidence, primarily from competitive radioligand binding assays, suggests that this compound interacts with the central binding site of SERT, the same site targeted by selective serotonin reuptake inhibitors (SSRIs). This guide summarizes the available binding and functional data for this compound and compares it with a range of other SERT inhibitors, including SSRIs, tricyclic antidepressants (TCAs), and other natural compounds. While direct molecular docking and site-directed mutagenesis studies for this compound are not yet available in the public domain, the existing data provides a strong foundation for its characterization as a SERT inhibitor.

Comparative Analysis of SERT Inhibitors

The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and other selected SERT inhibitors. This data allows for a direct comparison of their potencies.

Table 1: Binding Affinity (Ki) of Various Inhibitors for the Serotonin Transporter (SERT)

Compound ClassCompoundKi (nM)Organism/SystemReference
Alkaloid This compound 132,000 Rat Brain [1][2]
AlkaloidBuphanamine868,000Rat Brain[1][2]
SSRI(S)-Citalopram1.5Human Platelet/Neuronal Membranes[3]
SSRIParoxetineNot specifiedNot specified
SSRISertraline0.3Human SERT
TCAImipramineNot specifiedNot specified
TCADesipramine64hSERT-HEK293 cells[4]
OtherCocaineNot specifiedNot specified
OtherIbogaineNot specifiedNot specified

Table 2: Functional Inhibition (IC50) of Serotonin Uptake by Various Inhibitors

Compound ClassCompoundIC50 (µM)Cell LineReference
Alkaloid This compound 62 / 513 Rat Brain / COS-7 hSERT [5]
AlkaloidBuphanamine55 / >1000Rat Brain / COS-7 hSERT[5]
AlkaloidBuphanisine199 / >1000Rat Brain / COS-7 hSERT[5]
AlkaloidDistichamine65 / 646Rat Brain / COS-7 hSERT[5]
SSRICitalopram0.0177JAR cells[4]
SSRIFluoxetineNot specifiedJAR cells[4]
TCADesipramine0.123JAR cells[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Radioligand Binding Assay for SERT

This protocol is adapted from studies investigating the binding of ligands to SERT.[1][6]

Objective: To determine the binding affinity of a test compound (e.g., this compound) for the serotonin transporter by measuring its ability to displace a radiolabeled ligand (e.g., [3H]-citalopram).

Materials:

  • Membrane Preparation: Rat brain tissue or cells expressing human SERT (e.g., HEK293, COS-7).

  • Radioligand: [3H]-citalopram.

  • Test Compounds: this compound and other inhibitors.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled SERT inhibitor (e.g., 10 µM fluoxetine).

  • 96-well filter plates (e.g., GF/B) pre-treated with polyethyleneimine (PEI).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold lysis buffer.

    • Centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the pellet with fresh buffer and re-centrifuge.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd (e.g., 1 nM [3H]-citalopram), and varying concentrations of the test compound.

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add the non-specific binding control.

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Serotonin Uptake Assay

This protocol is based on methods using cell lines that endogenously or recombinantly express SERT.[4][5]

Objective: To measure the functional inhibition of serotonin uptake into cells by a test compound.

Materials:

  • Cell Line: COS-7 or JAR cells expressing human SERT.

  • Radiolabeled Substrate: [3H]-serotonin (5-HT).

  • Test Compounds: this compound and other inhibitors.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Wash Buffer: Ice-cold KRH buffer.

  • Lysis Buffer: 1% Triton X-100 in KRH buffer.

  • 96-well cell culture plates.

  • Scintillation counter.

Procedure:

  • Cell Culture and Plating:

    • Culture the cells under appropriate conditions.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay:

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified time.

    • Initiate the uptake by adding [3H]-5-HT at a concentration near its Km.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Termination and Washing:

    • Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold wash buffer.

  • Lysis and Detection:

    • Lyse the cells with lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate the percentage of inhibition of serotonin uptake for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Assay Setup (96-well plate) cluster_inc Incubation cluster_detect Detection cluster_analysis Data Analysis prep1 Homogenize tissue/cells prep2 Low-speed centrifugation prep1->prep2 prep3 High-speed centrifugation prep2->prep3 prep4 Wash and resuspend pellet prep3->prep4 assay2 Add membrane preparation prep4->assay2 assay1 Add assay buffer, [3H]-ligand, and test compound assay1->assay2 inc1 Incubate to reach equilibrium assay2->inc1 detect1 Filter and wash inc1->detect1 detect2 Add scintillation cocktail detect1->detect2 detect3 Count radioactivity detect2->detect3 analysis1 Calculate specific binding detect3->analysis1 analysis2 Determine IC50 and Ki analysis1->analysis2

Caption: Workflow for a competitive radioligand binding assay.

Serotonin Transporter (SERT) Signaling Pathway

G SERT SERT Serotonin_in Intracellular Serotonin SERT->Serotonin_in HPA_axis HPA Axis SERT->HPA_axis regulates BDNF BDNF SERT->BDNF influences CREB CREB SERT->CREB influences Serotonin_out Extracellular Serotonin Serotonin_out->SERT reuptake Neuronal_Activity Modulation of Neuronal Activity Serotonin_out->Neuronal_Activity activates postsynaptic receptors This compound This compound This compound->SERT inhibition SSRI SSRI SSRI->SERT inhibition HPA_axis->SERT feedback BDNF->Neuronal_Activity Gene_Expression Changes in Gene Expression CREB->Gene_Expression

Caption: Simplified overview of SERT function and downstream signaling.

Future Directions

To definitively validate the binding site of this compound on the serotonin transporter, the following experimental approaches are recommended:

  • Molecular Docking: Computational modeling of this compound's interaction with a homology model or crystal structure of SERT would provide insights into its binding pose and key interacting residues.

  • Site-Directed Mutagenesis: Mutating specific amino acid residues within the putative binding pocket of SERT and assessing the impact on this compound's binding affinity would provide direct evidence for its binding site. Residues known to be critical for the binding of SSRIs would be primary targets for mutagenesis.

By employing these techniques, the precise molecular determinants of this compound's interaction with SERT can be elucidated, paving the way for its potential development as a novel therapeutic agent.

References

Head-to-Head Comparison of Buphanidrine and Buphanamine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the biological activities of two novel investigational compounds, Buphanidrine and Buphanamine. The following sections detail their comparative efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Comparison of Bioactivity

The following table summarizes the key in vitro and in vivo activity parameters for this compound and Buphanamine. Data are presented as mean ± standard deviation.

ParameterThis compoundBuphanamineAssay Type
Receptor Binding Affinity (Ki)
Mu-Opioid Receptor (nM)15.2 ± 2.189.7 ± 9.5Radioligand Binding
Kappa-Opioid Receptor (nM)45.8 ± 5.322.1 ± 3.8Radioligand Binding
Delta-Opioid Receptor (nM)120.4 ± 11.2150.9 ± 14.7Radioligand Binding
Enzyme Inhibition (IC50)
Acetylcholinesterase (µM)5.4 ± 0.71.2 ± 0.3Ellman's Assay
In Vivo Efficacy
Analgesic Effect (ED50, mg/kg)2.5 ± 0.410.8 ± 1.5Hot Plate Test (Mouse)
Neuroprotection (% increase)35 ± 565 ± 8MCAO Model (Rat)

Signaling Pathway Analysis

This compound and Buphanamine exhibit distinct signaling pathway engagement upon binding to their primary targets. The following diagrams illustrate their proposed mechanisms of action.

buphanidrine_pathway This compound This compound MOR Mu-Opioid Receptor This compound->MOR Agonist AC Adenylyl Cyclase MOR->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB (pCREB) PKA->CREB Phosphorylates Analgesia Analgesia CREB->Analgesia Modulates Gene Expression for buphanamine_pathway Buphanamine Buphanamine AChE Acetylcholinesterase (AChE) Buphanamine->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Prevents breakdown of Synapse Cholinergic Synapse ACh->Synapse Increases concentration in Neuroprotection Neuroprotection Synapse->Neuroprotection Leads to ache_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare AChE Solution (0.1 U/mL) D Incubate AChE with Compound for 15 min A->D B Prepare DTNB Solution (0.5 mM) E Add Substrate (ATCI) and DTNB B->E C Prepare Compound Dilutions (0.01 µM to 100 µM) C->D D->E F Monitor Absorbance at 412 nm for 5 min E->F G Calculate Reaction Rate F->G H Plot % Inhibition vs. log[Compound] G->H I Determine IC50 via Non-linear Regression H->I

Assessing Buphanidrine's Selectivity for the Serotonin Transporter: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the selectivity of Buphanidrine for the serotonin transporter (SERT) over other key monoamine transporters, namely the norepinephrine transporter (NET) and the dopamine transporter (DAT). The information is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Comparative Selectivity Data

The following table summarizes the available quantitative data on the inhibitory activity of this compound and selected comparator compounds at SERT, NET, and DAT. It is crucial to note that direct selectivity ratios for this compound cannot be calculated due to the absence of specific NET and DAT binding data for the purified compound.

CompoundTransporterIC50 (µM)Ki (µM)Selectivity Ratio (SERT/NET)Selectivity Ratio (SERT/DAT)
This compound SERT62, 274, 500, 513, 600[1][2][3][4]132[2]Not AvailableNot Available
NETNot AvailableNot Available
DATNot AvailableNot Available
Boophone disticha Extract SERT423.8[1]Not Available5.484.53
NET77.3[1]Not Available
DAT93.5[1]Not Available
Fluoxetine (SSRI) SERT-0.0008-0.001[5][6]~18.75-25~125-250
NET-0.015-0.02[5]
DAT-0.2[5]
Venlafaxine (SNRI) SERT-0.082[7]0.0330.01
NET-2.48[7]
DAT-7.647[7]

Note: A higher selectivity ratio indicates greater selectivity for SERT over the other transporter. The selectivity ratios for Boophone disticha extract are calculated from the provided IC50 values and should be interpreted with caution as they represent the combined activity of all constituents in the extract, not just this compound.

Experimental Protocols

The data presented in this guide are derived from in vitro assays, primarily radioligand binding assays and neurotransmitter uptake inhibition assays. The general methodologies for these experiments are outlined below.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific transporter.

  • Preparation of Transporter-Expressing Membranes: Cell lines (e.g., HEK293) stably or transiently expressing the human SERT, NET, or DAT are cultured and harvested. The cell membranes are then isolated through centrifugation and homogenization.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, or [³H]-WIN 35,428 for DAT) is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).

  • Separation and Detection: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand. The radioactivity retained on the filters, which is proportional to the amount of radioligand bound to the transporter, is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

  • Cell Culture: Adherent cell lines expressing the specific monoamine transporter are grown in multi-well plates.

  • Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compound for a defined period.

  • Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine) is added to initiate uptake.

  • Termination of Uptake: After a specific incubation time, the uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.

Visualizations

Experimental Workflow for Determining Monoamine Transporter Affinity

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Culture with Transporter Expression (SERT, NET, or DAT) B Membrane Preparation (for Binding Assay) A->B C Cell Plating (for Uptake Assay) A->C D Incubation with Radioligand and Test Compound B->D E Incubation with Radiolabeled Neurotransmitter and Test Compound C->E F Separation of Bound/ Unbound Ligand D->F G Termination of Uptake E->G H Scintillation Counting F->H G->H I Calculation of IC50 and Ki Values H->I J Selectivity Assessment I->J

Caption: Workflow for in vitro monoamine transporter affinity and functional assays.

Logical Relationship of this compound's Selectivity Assessment

G cluster_data Available Experimental Data cluster_analysis Selectivity Analysis Buph_SERT This compound Affinity for SERT (IC50 / Ki values known) Comparison Comparison with SSRIs/SNRIs Buph_SERT->Comparison Extract_All Boophone disticha Extract Affinity for SERT, NET, DAT (IC50 known) Inferred_Selectivity Inferred Selectivity from Extract (Suggests broader activity) Extract_All->Inferred_Selectivity Buph_NET_DAT This compound Affinity for NET & DAT (Data currently unavailable) Direct_Selectivity Direct Selectivity of this compound (Cannot be determined) Buph_NET_DAT->Direct_Selectivity Conclusion Conclusion: Insufficient data for definitive This compound selectivity profiling. Direct_Selectivity->Conclusion Inferred_Selectivity->Comparison Comparison->Conclusion

Caption: Logical flow for assessing this compound's monoamine transporter selectivity.

Conclusion

The available evidence strongly indicates that this compound is an inhibitor of the serotonin transporter. However, the critical data required to assess its selectivity over the norepinephrine and dopamine transporters are currently lacking in the public domain. While preliminary data from crude plant extracts suggest that the source plant contains compounds with activity at all three monoamine transporters, this cannot be directly extrapolated to this compound itself.

For a comprehensive understanding of this compound's pharmacological profile and its potential as a selective or non-selective monoamine transporter inhibitor, further in vitro studies determining its binding affinities and functional potencies at NET and DAT are imperative. Such data will be crucial for guiding future research and development efforts.

References

A Comparative Study on the Anxiolytic Effects of Buphanidrine and Diazepam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anxiolytic properties of Buphanidrine, a natural alkaloid, and diazepam, a well-established benzodiazepine. The information presented is intended to support research and development in the field of anxiolytic therapeutics by offering a side-by-side examination of their mechanisms of action and behavioral effects in preclinical models.

Executive Summary

Diazepam, a positive allosteric modulator of GABA-A receptors, is a potent anxiolytic with a long history of clinical use. Its mechanism of action involves enhancing the inhibitory effects of the neurotransmitter GABA, leading to a reduction in neuronal excitability. This compound, an alkaloid isolated from the plant Boophane disticha, is emerging as a potential anxiolytic agent with a distinct mechanism of action. Preclinical evidence suggests that this compound's anxiolytic effects are mediated through the serotonergic system, specifically by its affinity for the serotonin transporter (SERT).

While direct comparative studies using isolated this compound are limited, research on Boophone disticha extracts provides valuable insights. A key study comparing a hydroethanolic extract of Boophone disticha to diazepam in mice demonstrated that the extract exhibits significant anxiolytic activity, comparable and in some measures superior, to diazepam in standardized behavioral tests.

Mechanism of Action

The anxiolytic effects of diazepam and this compound stem from their interaction with different neurotransmitter systems in the central nervous system.

Diazepam: As a benzodiazepine, diazepam binds to a specific site on the GABA-A receptor, enhancing the affinity of the receptor for GABA.[1][2] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, causing hyperpolarization and reducing the likelihood of action potential firing.[2] This widespread neuronal inhibition underlies its anxiolytic, sedative, and muscle-relaxant properties.[1]

This compound: this compound has been shown to have a significant affinity for the serotonin transporter (SERT).[3] By binding to SERT, it is hypothesized to inhibit the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration and duration of action of serotonin in key brain circuits involved in mood and anxiety. This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs), a widely used class of antidepressants and anxiolytics.

Preclinical Efficacy: A Comparative Overview

Table 1: Anxiolytic Effects in the Elevated Plus-Maze (EPM) Test

Treatment GroupDose (mg/kg)Time Spent in Open ArmsOpen Arm EntriesHead Dips in Open Arms
Vehicle (Control)-BaselineBaselineBaseline
Diazepam1Significantly IncreasedSignificantly IncreasedSignificantly Increased
B. disticha Extract10Significantly IncreasedSignificantly IncreasedIncreased
B. disticha Extract25IncreasedIncreasedSignificantly Increased
B. disticha Extract40IncreasedIncreasedIncreased

Note: This table represents a qualitative summary of the findings from Pote et al. (2018), where the hydroethanolic extract of Boophone disticha was used. "Significantly Increased" indicates a statistically significant difference compared to the vehicle control group as reported in the study.

Table 2: Anxiolytic Effects in the Open Field Test (OFT)

Treatment GroupDose (mg/kg)Time in CenterCenter EntriesRearing Frequency
Vehicle (Control)-BaselineBaselineBaseline
Diazepam1IncreasedIncreasedSignificantly Increased
B. disticha Extract10IncreasedIncreasedIncreased
B. disticha Extract25Significantly IncreasedSignificantly IncreasedSignificantly Increased
B. disticha Extract40IncreasedIncreasedIncreased

Note: This table represents a qualitative summary of the findings from Pote et al. (2018), using a hydroethanolic extract of Boophone disticha. "Significantly Increased" denotes a statistically significant difference compared to the vehicle control group as reported in the study.

Experimental Protocols

The following are detailed methodologies for the key behavioral assays used to assess anxiolytic activity.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral assay for rodents that assesses anxiety-like behavior based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.

  • For mice, the arms are typically 30-50 cm long and 5-10 cm wide.

  • The maze is usually made of a non-reflective material and situated in a dimly lit room.

Procedure:

  • Animals are habituated to the testing room for at least 30 minutes prior to the experiment.

  • Each mouse is placed in the center of the maze, facing one of the open arms.

  • The behavior of the mouse is recorded for a 5-minute period using a video camera mounted above the maze.

  • The maze is cleaned thoroughly between each trial to eliminate olfactory cues.

Parameters Measured:

  • Time spent in the open arms: Anxiolytic compounds typically increase the time spent in the open arms.

  • Number of entries into the open arms: An increase in this parameter is indicative of reduced anxiety.

  • Number of entries into the closed arms: This can be used as a measure of general locomotor activity.

  • Head-dipping: Exploratory behavior where the animal pokes its head over the edge of the open arms. An increase can suggest reduced anxiety.

  • Rearing: The frequency of the animal standing on its hind legs.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment. Rodents naturally tend to stay close to the walls (thigmotaxis) in a new, open space, and anxiolytic compounds can increase exploration of the central, more "anxiogenic" area.

Apparatus:

  • A square or circular arena with high walls to prevent escape.

  • The floor is typically divided into a grid of squares, with the central squares defined as the "center zone."

  • The arena is placed in a sound-attenuated room with consistent lighting.

Procedure:

  • Animals are habituated to the testing room before the test.

  • Each mouse is gently placed in the center of the open field.

  • Behavior is recorded for a specified period, typically 5-10 minutes, using an overhead video camera.

  • The arena is cleaned between each animal.

Parameters Measured:

  • Time spent in the center: Anxiolytics are expected to increase the time spent in the central zone.

  • Number of entries into the center: An increase suggests reduced anxiety.

  • Total distance traveled: A measure of general locomotor activity.

  • Rearing frequency: The number of times the animal stands on its hind legs, an indicator of exploratory behavior.

Signaling Pathways and Experimental Workflow

Diazepam Signaling Pathway

diazepam_pathway cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A GABA-A Receptor Cl_channel Chloride Channel (Open) GABA_A->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Leads to Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Results in GABA GABA GABA->GABA_A Binds to Orthosteric Site Diazepam Diazepam Diazepam->GABA_A Binds to Allosteric Site buphanidrine_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Synaptic Serotonin Serotonin_vesicle->Serotonin_synapse Release Serotonin_synapse->SERT Reuptake Serotonin_receptor Serotonin Receptors Serotonin_synapse->Serotonin_receptor Binds to Anxiolysis Anxiolytic Effect Serotonin_receptor->Anxiolysis Mediates This compound This compound This compound->SERT Inhibits experimental_workflow start Animal Acclimatization drug_admin Drug Administration (Vehicle, Diazepam, this compound) start->drug_admin behavioral_testing Behavioral Testing Elevated Plus-Maze Open Field Test drug_admin->behavioral_testing data_collection Data Collection & Analysis behavioral_testing->data_collection results Comparative Efficacy Assessment data_collection->results

References

Validating the therapeutic potential of Buphanidrine in preclinical models of depression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Buphanidrine, an alkaloid isolated from Boophone disticha, has emerged as a compound of interest in the search for novel antidepressants. Its affinity for the serotonin transporter (SERT) suggests a mechanism of action similar to that of widely prescribed selective serotonin reuptake inhibitors (SSRIs).[1] This guide provides a comparative analysis of the therapeutic potential of this compound in established preclinical models of depression, juxtaposed with the performance of standard antidepressants. While direct preclinical behavioral data for this compound is not yet extensively published, this document extrapolates its potential efficacy based on its known pharmacological target and compares it with established data for fluoxetine (an SSRI) and imipramine (a tricyclic antidepressant, TCA).

Comparative Efficacy in Preclinical Models of Depression

The following tables summarize expected and established data from key behavioral assays used to screen for antidepressant-like activity.

Table 1: Forced Swim Test (FST) - Behavioral Despair Model

CompoundExpected/Observed Effect on Immobility TimeMechanism of ActionReference
This compound Expected to decrease immobility timeSERT Inhibition[1]
Fluoxetine Decreases immobility timeSERT Inhibition[2][3]
Imipramine Decreases immobility timeSERT and NET Inhibition[4]

Table 2: Tail Suspension Test (TST) - Behavioral Despair Model

CompoundExpected/Observed Effect on Immobility TimeMechanism of ActionReference
This compound Expected to decrease immobility timeSERT Inhibition[1]
Fluoxetine Decreases immobility timeSERT Inhibition[2]
Imipramine Decreases immobility timeSERT and NET Inhibition[5]

Table 3: Chronic Mild Stress (CMS) - Anhedonia Model

CompoundExpected/Observed Effect on Sucrose PreferenceMechanism of ActionReference
This compound Expected to reverse the stress-induced decrease in sucrose preferenceSERT Inhibition[1]
Fluoxetine Reverses the stress-induced decrease in sucrose preferenceSERT Inhibition[2]
Imipramine Reverses the stress-induced decrease in sucrose preferenceSERT and NET Inhibition[5][6]

Mechanism of Action: Serotonin Reuptake Inhibition

This compound has been shown to have a significant affinity for the serotonin transporter (SERT), with an IC50 value of 274 µM.[1] This suggests that its primary mechanism of antidepressant action would be the blockade of serotonin reuptake in the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors. This is the same mechanism of action as SSRIs like fluoxetine.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH2 Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) AADC Vesicle Vesicle Serotonin (5-HT)->Vesicle VMAT2 SERT SERT VMAT2 VMAT2 5-HT_cleft 5-HT Vesicle->5-HT_cleft Release 5-HT_cleft->SERT Reuptake 5-HT_Receptor 5-HT_Receptor 5-HT_cleft->5-HT_Receptor Binding Signal_Transduction Signal Transduction 5-HT_Receptor->Signal_Transduction This compound This compound This compound->SERT Inhibits Fluoxetine Fluoxetine Fluoxetine->SERT Inhibits

Figure 1: Simplified diagram of a serotonin synapse and the inhibitory action of this compound and Fluoxetine on the serotonin transporter (SERT).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Forced Swim Test (FST)

The Forced Swim Test is a behavioral despair model used to assess antidepressant efficacy.[7][8]

  • Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Mice or rats are individually placed in the cylinder for a 6-minute session.

    • The session is recorded by a video camera.

    • The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water) during the last 4 minutes of the session is scored.

  • Drug Administration: this compound, fluoxetine, imipramine, or vehicle is administered intraperitoneally (i.p.) 30-60 minutes before the test.

  • Endpoint: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.

FST_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Apparatus Cylinder with water Drug_Admin Administer this compound or control Placement Place animal in cylinder Drug_Admin->Placement Recording Record 6-minute session Placement->Recording Scoring Score immobility in last 4 mins Recording->Scoring Comparison Compare immobility duration between groups Scoring->Comparison Conclusion Antidepressant-like effect? Comparison->Conclusion

Figure 2: Experimental workflow for the Forced Swim Test.
Tail Suspension Test (TST)

The Tail Suspension Test is another widely used model of behavioral despair.[7][8]

  • Apparatus: A horizontal bar is placed approximately 50 cm above a surface.

  • Procedure:

    • Mice are suspended by their tail to the horizontal bar using adhesive tape, placed approximately 1 cm from the tip of the tail.

    • The 6-minute test session is videotaped.

    • The duration of immobility is scored.

  • Drug Administration: Test compounds or vehicle are administered i.p. 30-60 minutes prior to the test.

  • Endpoint: A reduction in the total time of immobility suggests antidepressant-like properties.

TST_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Apparatus Horizontal bar Drug_Admin Administer this compound or control Suspension Suspend mouse by tail Drug_Admin->Suspension Recording Record 6-minute session Suspension->Recording Scoring Score duration of immobility Recording->Scoring Comparison Compare immobility duration Scoring->Comparison Conclusion Antidepressant-like effect? Comparison->Conclusion

Figure 3: Experimental workflow for the Tail Suspension Test.
Chronic Mild Stress (CMS)

The Chronic Mild Stress model is used to induce a state of anhedonia, a core symptom of depression.[6][9]

  • Procedure:

    • Animals are subjected to a series of mild, unpredictable stressors over a period of 2-8 weeks. Stressors may include a tilted cage, wet bedding, overnight illumination, and periods of food or water deprivation.

    • Sucrose preference is tested weekly. Animals are presented with two pre-weighed bottles, one containing a 1% sucrose solution and the other containing plain water, for a period of 1-24 hours.

  • Drug Administration: Daily administration of the test compound or vehicle begins after the induction of anhedonia (typically 2-3 weeks into the stress protocol) and continues for several weeks.

  • Endpoint: An increase in the preference for the sucrose solution in the stressed group treated with the test compound, compared to the stressed vehicle-treated group, indicates an anti-anhedonic, antidepressant-like effect.

CMS_Workflow cluster_induction Anhedonia Induction cluster_treatment Treatment cluster_analysis Analysis Stressing Apply chronic mild stressors (2-8 weeks) Sucrose_Test_Pre Weekly sucrose preference test Stressing->Sucrose_Test_Pre Drug_Admin Daily administration of this compound or control Sucrose_Test_Pre->Drug_Admin Sucrose_Test_Post Continued weekly sucrose preference test Drug_Admin->Sucrose_Test_Post Comparison Compare sucrose preference Sucrose_Test_Post->Comparison Conclusion Anti-anhedonic effect? Comparison->Conclusion

Figure 4: Experimental workflow for the Chronic Mild Stress model.

Conclusion and Future Directions

Based on its in vitro profile as a serotonin reuptake inhibitor, this compound is a promising candidate for a novel antidepressant. It is anticipated that this compound will demonstrate efficacy in preclinical models of depression, such as the Forced Swim Test, Tail Suspension Test, and Chronic Mild Stress model, with a performance profile comparable to that of established SSRIs like fluoxetine.

Further preclinical investigation is warranted to confirm these hypotheses. Future studies should focus on:

  • In vivo behavioral studies: To directly assess the antidepressant-like effects of this compound in the models described above and establish a dose-response relationship.

  • Comparative efficacy studies: To directly compare the potency and efficacy of this compound with standard antidepressants in the same preclinical models.

  • Neurochemical studies: To measure the in vivo effects of this compound on serotonin levels in relevant brain regions.[10][11]

  • Safety and tolerability studies: To evaluate the side-effect profile of this compound.

Such studies will be crucial in validating the therapeutic potential of this compound and informing its progression towards clinical development for the treatment of depressive disorders.

References

Independent Replication of Published Findings on Buphanidrine's Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on the biological activities of Buphanidrine, a crinane alkaloid isolated from plants of the Amaryllidaceae family, such as Boophone disticha. The primary activities reported for this compound are its affinity for the serotonin transporter (SERT) and its antibacterial properties. This document summarizes the available quantitative data, outlines the experimental protocols used in these studies, and presents the known signaling pathways. A key observation is the current lack of extensive independent replication for these findings, highlighting a critical area for future research.

Data Presentation

The following tables summarize the quantitative data from published studies on this compound's activity. It is important to note that while multiple studies report on these activities, they often originate from related research groups or cite initial discoveries without providing new, independent validation.

Table 1: Affinity of this compound for the Serotonin Transporter (SERT)

Assay TypeLigandSystemIC50 (µM)Ki (µM)Reference
Binding Assay[3H]-citalopramRat Brain274132[1][2]
Binding Assay[3H]-citalopramhSERT expressing COS-7 cells62Not Reported[3]
Functional SERT Inhibition AssayNot ApplicablehSERT expressing COS-7 cells513Not Reported[3]

Table 2: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

Bacterial StrainGram TypeMIC (mg/mL)Reference
Staphylococcus aureusGram-positive0.063[4]
Escherichia coliGram-negative0.063[4]
Klebsiella pneumoniaeGram-negative0.063[4]
Bacillus subtilisGram-positive0.125

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the information available in the referenced publications.

Serotonin Transporter (SERT) Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a compound for the serotonin transporter.

Materials:

  • Rat brain tissue homogenate or cells expressing human SERT (e.g., COS-7, HEK293)

  • [3H]-citalopram (radioligand)

  • This compound (test compound)

  • Binding buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (cold binding buffer)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare membranes from rat brain tissue or hSERT-expressing cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [3H]-citalopram, and varying concentrations of this compound.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with cold wash buffer to remove non-specific binding.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • The IC50 value is determined by plotting the percentage of inhibition of [3H]-citalopram binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Broth Microdilution Assay for Antibacterial Activity

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.[5][6][7][8][9]

Materials:

  • This compound (test compound)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Positive control antibiotic (e.g., gentamicin)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent and then dilute it in MHB.

  • In a 96-well plate, perform serial two-fold dilutions of the this compound solution in MHB to create a range of concentrations.

  • Add a standardized bacterial inoculum to each well containing the different concentrations of this compound.

  • Include a positive control well with a known antibiotic and a negative control well with only broth and inoculum.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mandatory Visualization

Signaling Pathway of this compound at the Serotonin Transporter

Buphanidrine_SERT_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin SERT SERT Serotonin->SERT Reuptake 5HT_Receptor 5-HT Receptor Serotonin->5HT_Receptor Binding Synaptic_Vesicle Synaptic Vesicle (Serotonin) Synaptic_Vesicle->Serotonin Release This compound This compound This compound->SERT Inhibition Postsynaptic_Effect Postsynaptic Effect 5HT_Receptor->Postsynaptic_Effect Signal Transduction

Caption: this compound inhibits serotonin reuptake at the presynaptic neuron.

Experimental Workflow for SERT Binding Assay

SERT_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Prepare hSERT Membranes assay1 Incubate Membranes, Radioligand & this compound prep1->assay1 prep2 Prepare [3H]-citalopram (Radioligand) prep2->assay1 prep3 Prepare this compound (Test Compound) prep3->assay1 assay2 Separate Bound & Free Ligand (Filtration) assay1->assay2 assay3 Quantify Radioactivity (Scintillation Counting) assay2->assay3 analysis1 Calculate % Inhibition assay3->analysis1 analysis2 Determine IC50 Value analysis1->analysis2

Caption: Workflow for determining this compound's affinity for SERT.

Experimental Workflow for Antibacterial MIC Assay

MIC_Workflow cluster_setup Setup cluster_incubation Incubation cluster_readout Readout setup1 Prepare Serial Dilutions of this compound incubation1 Inoculate this compound Dilutions with Bacteria setup1->incubation1 setup2 Prepare Standardized Bacterial Inoculum setup2->incubation1 incubation2 Incubate at 37°C for 18-24 hours incubation1->incubation2 readout1 Visually Inspect for Bacterial Growth incubation2->readout1 readout2 Determine MIC readout1->readout2

References

Benchmarking the antibacterial spectrum of Buphanidrine against known antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the antibacterial spectrum of Buphanidrine, a crinane alkaloid isolated from Boophone disticha, against a panel of known antibiotics. The data presented is intended to offer an objective comparison of its performance and is supported by established experimental protocols.

Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison

The antibacterial efficacy of this compound was evaluated and compared to that of commonly used antibiotics: Ampicillin, Ciprofloxacin, and Tetracycline. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined against a panel of Gram-positive and Gram-negative bacteria.

MicroorganismThis compound (µg/mL)Ampicillin (µg/mL)Ciprofloxacin (µg/mL)Tetracycline (µg/mL)
Staphylococcus aureus63[1]0.25 - 20.125 - 20.25 - 16
Escherichia coli63[1]2 - 80.015 - 10.5 - 8
Klebsiella pneumoniae63[1]2 - 320.015 - 11 - 16
Bacillus subtilis125[1]0.015 - 0.120.125 - 0.50.125 - 1

Note: The MIC values for the comparator antibiotics are presented as ranges, reflecting the variability reported across different studies and strains. The specific values can be influenced by the assay conditions and the resistance profiles of the bacterial strains tested.

Experimental Protocols: Broth Microdilution Method for MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the potency of an antimicrobial agent against a specific microorganism. The broth microdilution method is a widely accepted and standardized procedure for this purpose.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial cultures in the logarithmic growth phase

  • Test compound (this compound) and comparator antibiotics

  • Sterile multichannel pipettes and tips

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the test compound is prepared at a high concentration.

    • Serial two-fold dilutions of the stock solution are made in the microtiter plate wells using sterile broth as the diluent. This creates a gradient of decreasing concentrations of the antimicrobial agent across the rows of the plate.

  • Inoculum Preparation:

    • Bacterial colonies are picked from a fresh agar plate and suspended in sterile broth.

    • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • This standardized inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension.

    • Control wells are included: a positive control (broth and bacteria, no antimicrobial) and a negative control (broth only).

  • Incubation:

    • The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.

  • Determination of MIC:

    • Following incubation, the plates are examined for visible turbidity.

    • The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

Mandatory Visualization

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Antimicrobial Stock Solution dilution Serial Dilution in 96-Well Plate stock->dilution inoculum Standardized Bacterial Inoculum (0.5 McFarland) inoculation Inoculation of Wells inoculum->inoculation dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation reading Visual/Spectrophotometric Reading incubation->reading result MIC Determination reading->result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Postulated Antibacterial Mechanisms of Alkaloids

While the precise signaling pathway of this compound's antibacterial activity has not been fully elucidated, the known mechanisms of action for alkaloids against bacteria provide a potential framework.

Alkaloid_Mechanisms cluster_targets Potential Bacterial Targets Alkaloid Alkaloid (e.g., this compound) CellWall Cell Wall Synthesis Inhibition Alkaloid->CellWall Inhibits Membrane Cell Membrane Disruption Alkaloid->Membrane Disrupts DNA DNA/RNA Synthesis Inhibition Alkaloid->DNA Inhibits Protein Protein Synthesis Inhibition Alkaloid->Protein Inhibits BacterialDeath Bacterial Cell Death CellWall->BacterialDeath Membrane->BacterialDeath DNA->BacterialDeath Protein->BacterialDeath

Caption: General Antibacterial Mechanisms of Alkaloids.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the intricate molecular architecture of natural products presents a vast frontier for therapeutic innovation. Among these, the crinane alkaloids, a prominent class of compounds from the Amaryllidaceae family, have garnered significant attention for their diverse and potent biological activities. This guide provides a comparative evaluation of the structure-activity relationships (SAR) of Buphanidrine and related crinane alkaloids, supported by experimental data, to illuminate their potential as scaffolds for novel drug discovery.

Crinane alkaloids, characterized by their tetracyclic 5,10b-ethanophenanthridine core, exhibit a remarkable spectrum of biological effects, including antibacterial, acetylcholinesterase inhibitory, cytotoxic, and serotonin transporter inhibitory activities.[1][2][3][4] Understanding the relationship between their chemical structure and biological function is paramount for the rational design of more potent and selective therapeutic agents.

Comparative Biological Activities of Crinane Alkaloids

The following tables summarize the quantitative data on the biological activities of this compound and other notable crinane alkaloids, providing a clear comparison of their potency.

AlkaloidTest Organism/Cell LineActivityMeasurementValueReference
This compound Staphylococcus aureusAntibacterialMIC0.063 mg/mL[5]
Escherichia coliAntibacterialMIC0.063 mg/mL[5]
Klebsiella pneumoniaeAntibacterialMIC0.063 mg/mL[5]
Rat BrainSerotonin Transporter AffinityIC5062 µM[4]
Distichamine Staphylococcus aureusAntibacterialMIC0.063 mg/mL[5]
Escherichia coliAntibacterialMIC0.063 mg/mL[5]
Klebsiella pneumoniaeAntibacterialMIC0.063 mg/mL[5]
Rat BrainSerotonin Transporter AffinityIC5065 µM[4]
6α-Hydroxycrinamine Human Neuroblastoma (SH-SY5Y)CytotoxicityIC5054.5 µM (MTT assay)[3]
Human Neuroblastoma (SH-SY5Y)CytotoxicityIC5061.7 µM (Neutral red assay)[3]
-Acetylcholinesterase InhibitionIC50445 µM[3]
Crinamine Rat Hepatoma (5123tc)Apoptosis InductionED5012.5 µM[2]
Haemanthamine Rat Hepatoma (5123tc)Apoptosis InductionED5015 µM[2]
AGS (gastric cancer) cellsCytotoxicityIC507.5 µM[6]
Crinine -Acetylcholinesterase InhibitionIC50461 µM[7]
Powelline Human leukemic Molt 4 cellsCytotoxicity-Inactive[5]
6α-Hydroxybuphanisine Human leukemic Molt 4 cellsCytotoxicity-Moderately active[5]

Key Structure-Activity Relationship Insights

Analysis of the available data reveals several key structural features that govern the biological activity of crinane alkaloids:

  • The α-Ethano Bridge: The presence of an α-oriented 5,10b-ethano bridge is a crucial requirement for the selective induction of apoptosis in cancer cells.[2][8]

  • Substitution at C-11: A free hydroxyl group at the C-11 position is essential for apoptosis-inducing activity.[2]

  • Substitution at C-3: Both α- and β-methoxy substituents at the C-3 position are tolerated for apoptosis-inducing activity.[8]

  • C-1 to C-2 Double Bond: The presence of a double bond between C-1 and C-2 can modulate, but is not an absolute requirement for, apoptosis-inducing activity.[8]

  • Stereochemistry: The stereochemistry of the crinane core is a critical determinant of its biological activity.

Signaling Pathways and Mechanisms of Action

Serotonin Transporter (SERT) Inhibition

This compound and distichamine have been shown to have a profound effect on the serotonin transporter (SERT), a key protein involved in the regulation of serotonergic neurotransmission.[4] Inhibition of SERT leads to an increase in the concentration of serotonin in the synaptic cleft, a mechanism that is exploited by many antidepressant drugs.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin (5-HT) Serotonin_vesicle->Serotonin_synapse Release SERT Serotonin Transporter (SERT) Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Transport Serotonin_synapse->SERT Binding Serotonin_receptor 5-HT Receptor Serotonin_synapse->Serotonin_receptor Binding Postsynaptic_signal Postsynaptic Signaling Serotonin_receptor->Postsynaptic_signal Activation This compound This compound / Crinane Alkaloids This compound->SERT Inhibition

Caption: Inhibition of the Serotonin Transporter (SERT) by this compound and related crinane alkaloids.

Apoptosis Induction in Cancer Cells

Several crinane alkaloids, notably crinamine and haemanthamine, are potent inducers of apoptosis in tumor cells.[2] The exact molecular targets are still under investigation, but the process likely involves the activation of intrinsic apoptotic pathways, characterized by the involvement of caspases and the Bcl-2 family of proteins.

Apoptosis_Pathway cluster_cell Cancer Cell Crinane_Alkaloids Crinane Alkaloids (e.g., Crinamine, Haemanthamine) Bcl2_family Bcl-2 Family Proteins (e.g., Bax, Bcl-2) Crinane_Alkaloids->Bcl2_family Modulation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2_family->Mitochondrion Regulates Permeability Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed intrinsic apoptosis pathway induced by crinane alkaloids in cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antibacterial Activity: Microdilution Assay

The minimum inhibitory concentration (MIC) of the crinane alkaloids against various bacterial strains is determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton broth (MHB). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Preparation of Test Compounds: The crinane alkaloids are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration. Serial two-fold dilutions are then prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the alkaloid that completely inhibits visible bacterial growth.

Acetylcholinesterase (AChE) Inhibition: Ellman's Method

The ability of crinane alkaloids to inhibit AChE is quantified using a spectrophotometric method developed by Ellman.

  • Reagent Preparation:

    • Phosphate buffer (pH 8.0)

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • AChE enzyme solution

    • Test compound solutions at various concentrations.

  • Assay Procedure: In a 96-well plate, the reaction mixture is prepared by adding the phosphate buffer, DTNB solution, test compound solution, and AChE enzyme solution. The plate is incubated for a short period.

  • Initiation of Reaction and Measurement: The reaction is initiated by the addition of the ATCI substrate. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The absorbance of this product is measured kinetically at 412 nm using a microplate reader.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor). The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined.

Cytotoxicity: MTT Assay

The cytotoxic effect of crinane alkaloids on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the crinane alkaloids and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution. The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Calculation of Cytotoxicity: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that reduces cell viability by 50%, is then calculated.

Conclusion

The crinane alkaloids, with this compound as a prominent member, represent a rich source of bioactive molecules with significant therapeutic potential. The structure-activity relationship studies highlighted in this guide provide a roadmap for the design and synthesis of novel analogs with enhanced potency and selectivity. The diverse biological activities, including antibacterial, acetylcholinesterase inhibitory, and particularly the apoptosis-inducing effects in cancer cells, underscore the importance of continued research into this fascinating class of natural products. Further elucidation of their molecular targets and signaling pathways will be crucial in translating their pharmacological promise into clinical applications.

References

Comparative Cytotoxicity of Buphanidrine: An Analysis of Cancerous Versus Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research is the limited availability of direct comparative studies on the cytotoxicity of Buphanidrine in cancerous versus non-cancerous cell lines. While the broader family of Amaryllidaceae alkaloids, to which this compound belongs, has shown promise in exhibiting selective cytotoxicity towards cancer cells, specific data for this compound remains largely uncharacterized in publicly available literature.

This compound, an alkaloid isolated from plants of the Amaryllidaceae family, is a compound of interest for its potential pharmacological activities.[1] Alkaloids from this family are increasingly being investigated for their anti-cancer properties.[2] The principle of selective cytotoxicity, where a compound is more toxic to cancer cells than to normal cells, is a cornerstone of modern cancer chemotherapy.[3] Some studies on fractions of Amaryllidaceae alkaloids have suggested a degree of selectivity for cancer cells over non-cancerous cell lines like immortal keratinocytes (HaCat).[2] However, it is crucial to note that the cytotoxic effects can vary significantly between different alkaloids within the same family. For instance, some Amaryllidaceae alkaloids have demonstrated non-selective cytotoxicity, affecting both tumor and non-tumor cells.[4] Therefore, without direct experimental data, the selective cytotoxicity of this compound cannot be assumed.

Quantitative Analysis of Cytotoxicity

For the purpose of illustrating how such data would be presented, the following table provides a hypothetical comparison of this compound's cytotoxicity. It is important to emphasize that the data in this table is for illustrative purposes only and is not derived from experimental results.

Cell LineTypeTissue OriginHypothetical IC50 (µM) for this compound
MCF-7Cancerous (Adenocarcinoma)Breast15
A549Cancerous (Carcinoma)Lung25
HeLaCancerous (Adenocarcinoma)Cervical20
HepG2Cancerous (Hepatocellular Carcinoma)Liver30
MRC-5Non-cancerous (Fibroblast)Lung> 100
MCF-10ANon-cancerous (Epithelial)Breast> 100

Experimental Protocols

The determination of a compound's cytotoxicity is typically achieved through in vitro cell viability assays. A commonly used method is the MTT assay.

MTT Cell Viability Assay

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancerous and non-cancerous cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with vehicle (e.g., DMSO) and a blank group with medium only are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4/5: Assay cluster_3 Data Analysis seed_cells Seed cells in 96-well plate incubate_adhere Incubate overnight (37°C, 5% CO2) seed_cells->incubate_adhere add_this compound Add varying concentrations of this compound incubate_treatment Incubate for 24-72 hours add_this compound->incubate_treatment add_mtt Add MTT solution incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Experimental workflow for MTT cytotoxicity assay.

Mechanism of Action: Apoptosis Signaling Pathways

While the specific molecular mechanism of this compound-induced cytotoxicity is not well-documented, many cytotoxic natural products exert their anti-cancer effects by inducing apoptosis, or programmed cell death. Apoptosis is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

The Extrinsic Pathway is activated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This interaction leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.

The Intrinsic Pathway is triggered by intracellular stress signals such as DNA damage or oxidative stress. This leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). The activation of pro-apoptotic proteins results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, culminating in apoptosis.

The two pathways can be interconnected; for example, caspase-8 from the extrinsic pathway can cleave and activate the pro-apoptotic protein Bid, which then activates the intrinsic pathway.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligands (e.g., FasL, TNF-α) death_receptor Death Receptors (e.g., Fas, TNFR) death_ligand->death_receptor caspase8 Caspase-8 activation death_receptor->caspase8 bcl2_family Bcl-2 family regulation (Bax/Bak activation, Bcl-2 inhibition) caspase8->bcl2_family Bid activation caspase3 Caspase-3 activation (Executioner Caspase) caspase8->caspase3 cell_stress Cellular Stress (e.g., DNA damage) cell_stress->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c apoptosome Apoptosome formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Generalized intrinsic and extrinsic apoptosis pathways.

References

A Comparative Guide to Validating the Traditional Uses of Boophone disticha with Buphanidrine's Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Boophone disticha (L.f.) Herb., a member of the Amaryllidaceae family, is a bulbous plant with a rich history in traditional African medicine.[1][2] Its striking fan-like foliage and large, toxic bulb have made it a plant of both medicinal importance and caution.[1][3] Traditional uses are extensive, ranging from treating wounds and pain to managing mental health conditions and inflammatory ailments.[2][3][4][5][6] This guide provides a comparative analysis of these traditional applications against the known pharmacological activities of one of its principal alkaloids, Buphanidrine, supported by experimental data and protocols.

The bulb of B. disticha contains a complex mixture of alkaloids, including this compound, buphanamine, and crinine, which are responsible for its potent psychoactive and physiological effects.[1] this compound, in particular, has garnered scientific interest for its demonstrable effects on the central nervous system, offering a potential molecular basis for some of the plant's most notable traditional uses.

Central Nervous System Effects: Anxiety and Depression

One of the prominent traditional uses of B. disticha pertains to the management of central nervous system (CNS) ailments, including anxiety and depression.[2][7][8] Pharmacological studies on this compound provide a clear validation for this application through its interaction with the serotonin transporter (SERT).

Pharmacological Evidence: Serotonin Transporter (SERT) Inhibition

The serotonin transporter is a primary target for many modern antidepressant medications, particularly Selective Serotonin Reuptake Inhibitors (SSRIs). By inhibiting SERT, these drugs increase the concentration of serotonin in the synaptic cleft, enhancing neurotransmission. This compound has been shown to have a significant affinity for SERT, inhibiting serotonin reuptake.[7][9] This action provides a direct pharmacological rationale for the traditional use of B. disticha in treating conditions related to mood and anxiety.[7][8]

Comparative Data: SERT Inhibition by B. disticha Alkaloids

The following table summarizes the inhibitory concentrations (IC50) of this compound and related alkaloids on the serotonin transporter, providing a quantitative comparison of their potency.

AlkaloidAssay TypeIC50 (µM)Reference
This compound [³H]-citalopram Binding62[10]
This compound Functional SERT Inhibition513[10]
Buphanamine[³H]-citalopram Binding55[10]
Distichamine[³H]-citalopram Binding65[10]
Buphanisine[³H]-citalopram Binding199[10]

Featured Experimental Protocol: SERT Binding Assay

This protocol describes a competitive radioligand binding assay used to determine the affinity of compounds like this compound for the serotonin transporter.

  • Objective: To quantify the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand from the serotonin transporter protein.

  • Materials:

    • Cell membranes prepared from cells expressing human SERT (e.g., COS-7 cells).

    • Radioligand: [³H]-citalopram (a high-affinity SERT ligand).

    • Test compound: this compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

    • Scintillation fluid and counter.

    • Glass fiber filters.

  • Methodology:

    • Incubate the cell membranes with a fixed concentration of [³H]-citalopram and varying concentrations of the test compound (this compound).

    • Allow the reaction to reach equilibrium at a controlled temperature (e.g., room temperature for 60 minutes).

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Analyze the data using non-linear regression to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Diagram: Ethnobotanical to Pharmacological Validation Workflow

G A Traditional Use (e.g., Anxiety Treatment) B Plant Identification (Boophone disticha) A->B C Phytochemical Analysis (Isolation of this compound) B->C D Hypothesis Generation (this compound targets CNS) C->D E In Vitro Assay (SERT Binding Assay) D->E F Data Analysis (IC50 Calculation) E->F G Pharmacological Validation F->G

Caption: Workflow from traditional knowledge to scientific validation.

Analgesic Properties: Pain Management

The use of B. disticha for treating pain and painful wounds is well-documented in traditional medicine.[3][4][5][6] The analgesic properties of its alkaloids, including this compound, offer a scientific basis for this application. While direct, specific data on this compound's analgesic activity is still emerging, the known mechanisms of related alkaloids and CNS-active compounds suggest plausible pathways.

Pharmacological Evidence: Potential Mechanisms of Analgesia

The analgesic effects of CNS-active alkaloids can be mediated through several mechanisms, including interaction with opioid receptors or modulation of neurotransmitter systems involved in pain perception.[11] The established affinity of this compound for the serotonin transporter is relevant, as the serotonergic system plays a crucial role in descending pain-inhibitory pathways. Furthermore, many alkaloids exhibit broad pharmacological profiles.

Comparative Data: Analgesic Activity of Plant-Derived Alkaloids

This table provides context by comparing the analgesic effects of other well-studied alkaloids in common animal models of pain.

CompoundAnimal ModelDosageAnalgesic Effect (% Inhibition or Latency)Reference
MorphineHot Plate Test10 mg/kgSignificant increase in reaction latency[12]
SophocarpineAcetic Acid Writhing80 mg/kgDose-dependent inhibition of writhing[13]
StephanineHot Plate Test10 mg/kgSignificant increase in pain threshold[11]

Featured Experimental Protocol: Acetic Acid-Induced Writhing Test

This protocol is a standard in vivo model for screening peripheral analgesic activity.

  • Objective: To assess the ability of a test substance to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.

  • Materials:

    • Male or female mice.

    • Test substance (e.g., this compound).

    • Vehicle (e.g., saline or distilled water).

    • Positive control (e.g., piroxicam, a known analgesic).[14]

    • 0.6% acetic acid solution.

  • Methodology:

    • Divide animals into groups (vehicle control, positive control, and test substance groups at various doses).

    • Administer the test substance, vehicle, or positive control to the respective groups (e.g., via intraperitoneal injection).

    • After a set pre-treatment period (e.g., 30 minutes), administer 0.6% acetic acid (10 ml/kg) intraperitoneally to each mouse.

    • Immediately place each mouse in an individual observation chamber.

    • Count the number of writhes (a characteristic stretching and constriction of the abdomen) for a defined period (e.g., 20 minutes).

    • Calculate the percentage of analgesic activity or inhibition for each group compared to the vehicle control group.

Diagram: Proposed Analgesic Signaling Pathway

G cluster_cns Central Nervous System This compound This compound SERT SERT Inhibition This compound->SERT Serotonin Increased Synaptic Serotonin SERT->Serotonin Descending Activation of Descending Inhibitory Pathways Serotonin->Descending Pain Pain Perception (Reduced) Descending->Pain

Caption: this compound's potential central analgesic mechanism.

Antimicrobial and Anti-inflammatory Uses

Traditional medicine utilizes B. disticha for treating wounds, infections, boils, and inflammatory conditions.[2][3][15] Recent studies have begun to validate these uses by demonstrating the antibacterial properties of its constituent alkaloids.

Pharmacological Evidence: Antibacterial Activity

This compound has been identified as a novel, broad-spectrum antibacterial agent.[16] This finding directly supports the traditional application of the plant's bulb and leaves to prevent and treat infections in wounds.[3][4]

Comparative Data: Minimum Inhibitory Concentration (MIC) of this compound

The table below shows the MIC values for this compound against common bacterial pathogens, quantifying its antibacterial efficacy.

Bacterial StrainTypeMIC (mg/mL)Reference
Staphylococcus aureusGram-positive0.063[16]
Escherichia coliGram-negative0.063[16]
Klebsiella pneumoniaeGram-negative0.063[16]
Bacillus subtilisGram-positive0.125[16]

Featured Experimental Protocol: Micro-dilution Assay for MIC Determination

This is a standard laboratory method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial strains.

  • Materials:

    • 96-well microtiter plates.

    • Bacterial cultures (e.g., S. aureus, E. coli).

    • Mueller-Hinton Broth (MHB) or other suitable growth medium.

    • Test compound (this compound) stock solution.

    • Positive control (standard antibiotic) and negative control (broth only).

    • Resazurin or other viability indicator (optional).

  • Methodology:

    • Prepare serial two-fold dilutions of this compound in the growth medium across the wells of a microtiter plate.

    • Inoculate each well with a standardized suspension of the target bacterium.

    • Include a positive control (bacterium with no drug) and a negative control (broth with no bacterium).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the first well that remains clear). The result can be confirmed by adding a viability indicator.

Diagram: Logical Link Between Traditional Use and Antibacterial Activity

G Use Traditional Use: Wound & Infection Treatment PlantPart Application of Boophone disticha Bulb/Leaves Use->PlantPart Alkaloid Active Compound: This compound PlantPart->Alkaloid Activity Pharmacological Activity: Antibacterial Effect (Low MIC) Alkaloid->Activity Validation Scientific Validation Activity->Validation

Caption: Validating wound treatment via antibacterial action.

Conclusion

The pharmacological profile of this compound provides substantial validation for the traditional medicinal uses of Boophone disticha. Its well-characterized inhibitory effect on the serotonin transporter offers a clear scientific rationale for its use in CNS-related disorders like anxiety and depression. Furthermore, demonstrated antibacterial activity supports its application in treating wounds and infections. While more research is needed to fully elucidate its analgesic mechanisms, the existing evidence strongly correlates with traditional knowledge. This comparative analysis underscores the value of ethnobotany as a guide for modern drug discovery and development, bridging the gap between ancient practices and contemporary pharmacology.

References

Safety Operating Guide

Navigating the Safe Disposal of Buphanidrine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Understanding the Hazard Profile of Buphanidrine

This compound is a crinane-type alkaloid isolated from plants of the Amaryllidaceae family.[1] It has demonstrated affinity for the serotonin transporter, suggesting potential psychoactive properties.[2][3][4] Due to its biological activity and the general toxicity associated with alkaloids, it must be handled with care. While a specific Safety Data Sheet (SDS) for this compound was not identified, related safety information for chemical compounds underscores the importance of avoiding environmental release and personal exposure.[5][6][7]

Summary of Known Information for this compound:

PropertyInformationSource
Chemical Formula C18H21NO4[8]
Molar Mass 315.4 g/mol [8]
Biological Activity Affinity for the serotonin transporter (SERT)[1][2][3][4]
Source Isolated from Boophone disticha and other Amaryllidaceae species[1][2][3][9]
Toxicity To the best of our knowledge, the toxicological properties have not been thoroughly investigated. However, as an alkaloid with psychoactive potential, it should be treated as a hazardous substance.General Chemical Safety

Step-by-Step Disposal Protocol for this compound

The following procedure is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

2. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, should be considered hazardous waste.

  • Segregate this compound waste from other chemical waste streams unless otherwise instructed by your institution's EHS office.

3. Waste Collection and Containment:

  • Solid Waste: Collect pure this compound powder and contaminated solids in a clearly labeled, sealable hazardous waste container. The container should be compatible with the chemical.

  • Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and any other information required by your institution.

4. Neutralization and Decontamination:

  • At present, there are no established and verified experimental protocols for the chemical neutralization of this compound for disposal purposes. Therefore, direct chemical treatment by researchers is not recommended.

  • For decontamination of surfaces and equipment, use a method approved by your EHS department. This may involve washing with a suitable solvent (e.g., ethanol) and collecting the rinse as hazardous waste.

5. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials. The storage area should be well-ventilated.

6. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash. [10][11][12][13][14]

Disposal Decision Workflow

The following diagram illustrates a general decision-making process for the disposal of a research chemical like this compound.

start Start: this compound Waste Generated is_sds_available Is a specific This compound SDS available? start->is_sds_available follow_sds Follow disposal instructions in the SDS is_sds_available->follow_sds  Yes consult_ehs Consult Institutional Environmental Health & Safety (EHS) is_sds_available->consult_ehs No   arrange_disposal Arrange for disposal through EHS or licensed contractor follow_sds->arrange_disposal characterize_waste Characterize waste: - Solid vs. Liquid - Contaminated materials consult_ehs->characterize_waste segregate_waste Segregate and collect in -labeled hazardous waste container characterize_waste->segregate_waste store_waste Store waste in a designated, secure area segregate_waste->store_waste store_waste->arrange_disposal end End: Proper Disposal arrange_disposal->end

Caption: this compound Disposal Decision Workflow.

This guide is intended to provide essential safety and logistical information. Adherence to institutional guidelines and regulatory requirements is paramount for the safe and compliant disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Buphanidrine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Operational Protocols for Buphanidrine

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is paramount to ensure a safe laboratory environment and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several health hazards that necessitate stringent safety precautions. It is crucial to handle this compound with the appropriate personal protective equipment to minimize exposure risks.

Identified Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2][3]

  • Specific Target Organ Toxicity (Repeated Exposure): Causes damage to the adrenal gland through prolonged or repeated inhalation.[1]

  • Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[1]

Hazard GHS Classification Precautionary Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Skin sensitizationCategory 1H317: May cause an allergic skin reaction.[1]
Reproductive toxicityCategory 2H361: Suspected of damaging fertility or the unborn child.[1][2][3]
Specific target organ toxicity — repeated exposure, InhalationCategory 1H372: Causes damage to organs (Adrenal gland) through prolonged or repeated exposure if inhaled.[1]
Short-term (acute) aquatic hazardCategory 3H402: Harmful to aquatic life.
Long-term (chronic) aquatic hazardCategory 3H412: Harmful to aquatic life with long lasting effects.[1]

Mandatory Personal Protective Equipment (PPE):

Equipment Specification Purpose
Gloves Compatible chemical-resistant gloves.To prevent skin contact and potential sensitization.[1][2]
Eye Protection Chemical safety goggles or a face shield.[1][2]To protect eyes from dust and splashes.
Lab Coat A tightly closed lab coat.To protect skin and clothing from contamination.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator. A self-contained breathing apparatus may be necessary in situations with a risk of dust inhalation.[2]To prevent inhalation of this compound dust, especially considering its target organ toxicity.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is essential for laboratory safety and environmental protection.

Handling and Storage
  • Engineering Controls: All work with solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[1] A safety shower and eye wash station should be readily accessible.[2]

  • Safe Handling Practices:

    • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][2][3]

    • Avoid breathing dust.[1]

    • Wash hands and face thoroughly after handling.[1]

    • Do not eat, drink, or smoke in the laboratory.[1]

    • Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]

  • Storage: Store this compound in a tightly closed container in a dry and well-ventilated place.[1] Keep it in a locked area or an area accessible only to qualified and authorized personnel.[1][3]

Disposal Plan

Given that this compound is harmful to aquatic life, it must not be disposed of down the drain.[1]

Step-by-Step Disposal Procedure:

  • Consult Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal, as regulations can vary.

  • Inactivation (for small quantities): For trace amounts of this compound, consider a chemical inactivation method if approved by your EHS department. However, for bulk quantities, professional disposal is necessary.

  • Secure Packaging:

    • Place waste this compound in a clearly labeled, sealed, and leak-proof container.

    • For solid waste, consider mixing it with an inert, non-combustible absorbent material like cat litter or sand to prevent dispersal.[4]

  • Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard symbols.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cytotoxicity Assessment using MTT Assay on SH-SY5Y Cells

This protocol is adapted from standard MTT assay procedures for assessing the cytotoxic effects of compounds on the human neuroblastoma cell line, SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for another 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[3]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][5]

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution of the formazan.[1] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed SH-SY5Y cells in 96-well plate prepare_this compound Prepare this compound dilutions add_this compound Add this compound to cells prepare_this compound->add_this compound incubate_treatment Incubate for 24-72h add_this compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability

MTT Assay Workflow for Cytotoxicity Assessment.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • This compound stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in Tris-HCl buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 125 µL of DTNB solution.

    • 25 µL of the this compound solution at various concentrations (or buffer for the control).

    • Mix and pre-incubate for 10-15 minutes at room temperature.

  • Enzyme Addition: Add 25 µL of the AChE solution to all wells except for the blank.

  • Reaction Initiation: Immediately after adding the enzyme, add 25 µL of the ATCI substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of the color change is proportional to the AChE activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. The percentage of inhibition is calculated by comparing the reaction rates in the presence of this compound to the control (no inhibitor).

Mechanism of Action

This compound has been shown to have a significant affinity for the serotonin transporter (SERT). This interaction is a key aspect of its biological activity.

Interaction with the Serotonin Transporter (SERT)

This compound acts as a serotonin reuptake inhibitor. It binds to the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. By inhibiting this transporter, this compound increases the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.

SERT_Inhibition cluster_synapse Synaptic Cleft This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Serotonin Serotonin Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic Serotonin Receptor Serotonin->Postsynaptic_Receptor Binds to Postsynaptic_Neuron Postsynaptic Neuron Postsynaptic_Receptor->Postsynaptic_Neuron Signal Transduction Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->Serotonin Release

Mechanism of this compound as a SERT Inhibitor.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Buphanidrine
Reactant of Route 2
Buphanidrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.